4-(1,3,4-Oxadiazol-2-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKERLKMCAVNWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585493 | |
| Record name | 4-(1,3,4-Oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35219-13-7 | |
| Record name | 4-(1,3,4-Oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3,4-oxadiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 4-(1,3,4-Oxadiazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3,4-Oxadiazol-2-yl)aniline is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The presence of the 1,3,4-oxadiazole ring, a known pharmacophore, bestows upon this molecule a diverse range of biological activities. This, coupled with the reactive aniline moiety, makes it a versatile building block for the synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis, and its potential biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [Calculated] |
| Molecular Weight | 161.16 g/mol | [Calculated][1][2] |
| Predicted pKa | 2.32 ± 0.10 | [Predicted][2] |
| Predicted XLogP3-AA | 0.7 | [Predicted][2] |
| Topological Polar Surface Area | 64.9 Ų | [Predicted][2] |
| Hydrogen Bond Acceptor Count | 4 | [Predicted][2] |
| Hydrogen Bond Donor Count | 1 (from the aniline -NH₂) | [Calculated] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Characterization
Several synthetic routes to this compound and its derivatives have been reported. A common approach involves the cyclization of a suitable precursor.
Experimental Protocols
General Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles:
A widely employed method for the synthesis of the 1,3,4-oxadiazole ring is the dehydration of N,N'-diacylhydrazines. This can be achieved using various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.[5]
Example Synthesis of a this compound derivative: [1]
A general procedure involves the reaction of a hydrazide with ClCF₂COONa in the presence of a base.
-
Materials: Hydrazide (1 equiv), ClCF₂COONa (1.5 equiv), K₃PO₄ (1.5 equiv), CH₃CN.
-
Procedure: A mixture of the hydrazide, ClCF₂COONa, and K₃PO₄ in CH₃CN is stirred in a sealed tube at 100 °C under a nitrogen atmosphere for 1 hour.
-
Work-up: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
Synthesis via Reduction of a Nitro Precursor: [3]
Another common strategy is the reduction of a nitro-substituted precursor to the corresponding aniline.
-
Materials: 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, SnCl₂·2H₂O, NaBH₄, ethanol, 20% NaOH, chloroform, MgSO₄.
-
Procedure: The nitro compound and SnCl₂·2H₂O in ethanol are heated to obtain a homogeneous solution. After cooling, a suspension of NaBH₄ in ethanol is added dropwise, and the mixture is stirred at room temperature.
-
Work-up: The reaction mixture is basified with 20% NaOH, and the precipitate is removed by filtration. The filtrate is concentrated, extracted with chloroform, dried over MgSO₄, and the solvent is evaporated to yield the crude product.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. While a complete, specific dataset for the parent compound is not available, data from closely related analogs provide valuable insights.
Infrared (IR) Spectroscopy: [6][7]
-
N-H stretching (aniline): Typically observed in the region of 3400–3200 cm⁻¹.
-
C=N stretching (oxadiazole): A characteristic absorption band is expected around 1630 cm⁻¹.
-
C-O-C stretching (oxadiazole): Usually appears in the 1115-1020 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons of the aniline ring are expected to appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The protons of the oxadiazole ring, if unsubstituted, would also resonate in this region. The -NH₂ protons of the aniline group would appear as a broad singlet.
-
¹³C NMR: The carbon atoms of the 1,3,4-oxadiazole ring typically resonate at approximately δ 155-165 ppm. Aromatic carbons of the aniline ring will appear in the δ 110-150 ppm range.
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 161, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the oxadiazole ring and the aniline moiety.
Biological Activity and Signaling Pathways
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9] While specific signaling pathways for this compound are not well-documented, research on related compounds provides insights into potential mechanisms of action.
For instance, certain 1,3,4-oxadiazole derivatives have been shown to act as enzyme inhibitors. These include inhibition of carbonic anhydrase, acetylcholinesterase, and matrix metalloproteinases (MMPs).[10][11] In the context of cancer, some derivatives have been found to interfere with key signaling pathways such as the NF-κB and STAT3 pathways.[9]
Illustrative Example: Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer. Some 1,3,4-oxadiazole derivatives have been reported to inhibit this pathway.
Below is a generalized workflow illustrating a potential mechanism of action for a 1,3,4-oxadiazole derivative as an NF-κB inhibitor.
Caption: Potential inhibition of the NF-κB pathway by a 1,3,4-oxadiazole derivative.
Conclusion
This compound stands out as a molecule of significant interest due to its versatile chemical nature and the established biological importance of the 1,3,4-oxadiazole scaffold. While comprehensive experimental data for the parent compound remains to be fully elucidated, the available information on its derivatives underscores its potential as a valuable building block in the development of novel therapeutic agents and advanced materials. Further research to fully characterize its physicochemical properties and to explore its specific mechanisms of biological action is warranted and will undoubtedly pave the way for new and exciting applications.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 4-(1,3,4-Oxadiazol-2-yl)aniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-(1,3,4-Oxadiazol-2-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its characterization and synthesis.
Spectroscopic Data
Table 1: NMR Spectroscopic Data of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline[1]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | 7.80 | d | 8.4 | Ar-H |
| 6.71 | d | 8.8 | Ar-H | |
| 4.06 | s | NH₂ | ||
| 2.88 | t | 7.6 | CH₂ | |
| 1.77 | qui | 7.2 | CH₂ | |
| 1.41 | sextet | 7.2 | CH₂ | |
| 0.97 | t | 7.2 | CH₃ | |
| ¹³C NMR (100 MHz, CDCl₃) | 166.0, 165.0 | C=N (Oxadiazole) | ||
| 149.4 | C-NH₂ | |||
| 128.4 | Ar-CH | |||
| 114.6 | Ar-CH | |||
| 112.4 | C-C=N | |||
| 28.7, 25.1, 22.1, 13.6 | Butyl carbons |
Table 2: IR and Mass Spectrometry Data of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline[1]
| Technique | Parameter | Value |
| IR (ATR) | ν_max_ (cm⁻¹) | 3413 (N-H), 3328 (N-H), 3215, 2960, 1606 (N-H), 1497, 1315 (C-N), 1173 (C-O), 827 |
| HRMS (ESI) | [M+H]⁺ | Calculated: 218.1293, Found: 218.1275 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 1,3,4-oxadiazoles involves the cyclization of a hydrazide with a suitable reagent. A general procedure is as follows:
General Procedure: To a mixture of a hydrazide (1 equivalent) and potassium phosphate (1.5 equivalents) is added acetonitrile. The mixture is stirred at 100°C in a sealed tube under a nitrogen atmosphere for 1 hour. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired this compound.[1]
Another established method involves the reduction of the corresponding nitro compound.
General Procedure for Reduction: 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is heated in ethanol with tin(II) chloride dihydrate. A suspension of sodium borohydride in ethanol is then added dropwise, and the mixture is agitated at room temperature. After alkalization with aqueous NaOH, the product is isolated and purified.[2]
Spectroscopic Characterization Protocols
The following are general protocols for obtaining the spectroscopic data:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: Infrared spectra are recorded using an FT-IR spectrometer, often with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[2][3]
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[2][4]
Workflow and Pathway Visualizations
To further elucidate the experimental and logical processes involved in the synthesis and characterization of this compound, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic characterization.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(1,3,4-Oxadiazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and crystal structure analysis of 4-(1,3,4-Oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of public crystallographic data for this specific molecule, this guide presents a composite of established synthetic routes and a detailed crystal structure analysis of a closely related analogue, N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, to provide a robust framework for researchers in the field.
Synthesis of this compound
The synthesis of this compound can be achieved through several established protocols. A common and effective method involves the cyclization of a corresponding hydrazide precursor.
Experimental Protocol: Synthesis via Reductive Cyclization
A widely employed synthetic route involves the preparation of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles followed by the selective reduction of the nitro group.[1]
Step 1: Synthesis of 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole This intermediate is typically synthesized from the corresponding N,N'-diacylhydrazines.
Step 2: Reduction to 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline A general and efficient procedure for the reduction of the nitro group is as follows:
-
A mixture of the 5-alkyl-2-(4-nitrophenyl)-1,3,4-oxadiazole (0.01 mol) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.05 mol) in ethanol (40 mL) is heated until a homogeneous solution is formed.[1]
-
The solution is then cooled, and a suspension of sodium borohydride (NaBH₄) (13 mmol) in ethanol (25 mL) is added dropwise.[1]
-
The reaction mixture is agitated at room temperature for 1–3 hours, with the progress monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the mixture is made alkaline with a 20% sodium hydroxide (NaOH) solution.[1]
-
The resulting precipitate is removed by filtration under reduced pressure, and the filtrate is concentrated using a rotary evaporator.[1]
-
The crude product is then extracted with chloroform, dried over magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated to yield the final product.[1]
This method provides high yields of the desired this compound derivatives.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Crystal Structure Analysis
The determination of the three-dimensional arrangement of atoms within a crystal provides invaluable insights into the molecule's conformation, intermolecular interactions, and potential physical and biological properties. This is typically achieved through single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol is based on the analysis of N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline and serves as a representative workflow for the title compound.[2]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., n-hexane/ethyl acetate).[2]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. Data collection is performed at a low temperature (e.g., 120 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[2] The data are collected using a series of ω and φ scans.[2]
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystal Structure Determination Workflow
Caption: General workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data and Molecular Geometry
While specific data for this compound is not available, the crystallographic data for the closely related N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline provides a valuable reference point.[2] The key parameters are summarized in the table below.
| Parameter | Value for N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline[2] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.345(2) |
| b (Å) | 11.341(3) |
| c (Å) | 16.125(4) |
| α (°) | 93.89(3) |
| β (°) | 101.92(3) |
| γ (°) | 107.18(3) |
| Volume (ų) | 1385.8(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.335 |
| R-factor (%) | 6.5 |
Data obtained at 120(2) K.
Bond Lengths and Angles: The bond lengths and angles within the 1,3,4-oxadiazole ring are expected to be consistent with those observed in other similar structures. The planarity of the aniline and oxadiazole rings is a key feature, which can be influenced by intermolecular interactions in the crystal lattice.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is anticipated to be governed by a network of non-covalent interactions, which are crucial for the stability of the crystal lattice. Based on the analysis of related structures, the following interactions are likely to be significant:
-
Hydrogen Bonding: The aniline moiety provides a hydrogen bond donor (-NH₂) which can interact with the nitrogen atoms of the oxadiazole ring of neighboring molecules, forming N-H···N hydrogen bonds.
-
π-π Stacking: The aromatic nature of both the aniline and oxadiazole rings facilitates π-π stacking interactions between adjacent molecules. These interactions are characterized by centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å.[2]
-
C-H···π Interactions: The hydrogen atoms of the aromatic rings can also participate in C-H···π interactions with the electron-rich π-systems of neighboring molecules.[2]
Logical Relationship of Intermolecular Forces
Caption: Key intermolecular forces contributing to crystal stability.
Conclusion
This technical guide has outlined the key synthetic methodologies and a detailed framework for the crystal structure analysis of this compound. While the precise crystallographic data for the title compound remains to be publicly reported, the analysis of a closely related analogue provides a strong predictive model for its molecular geometry and solid-state packing. The information presented herein serves as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the 1,3,4-oxadiazole scaffold. Further experimental investigation is encouraged to elucidate the specific crystal structure of this compound and validate the predictive insights provided in this guide.
References
Screening the Promise: A Technical Guide to the Biological Activities of Novel 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the screening protocols and reported activities of novel 1,3,4-oxadiazole derivatives, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents. The inherent chemical stability and diverse substitution possibilities of the 1,3,4-oxadiazole ring have made it a privileged structure in the quest for potent and selective drugs.[1][2][3]
A Spectrum of Biological Potential
Derivatives of 1,3,4-oxadiazole have demonstrated significant potential across various therapeutic areas, including:
-
Antimicrobial Activity: These compounds have shown efficacy against a range of pathogenic microbes.[1][4][5]
-
Anticancer Activity: Many derivatives exhibit potent cytotoxic effects against various cancer cell lines.[6][7][8][9][10]
-
Anti-inflammatory Activity: The anti-inflammatory properties of these compounds have been well-documented.[3][11][12][13][14][15]
-
Anticonvulsant Activity: Several derivatives have shown promise in preclinical models of epilepsy.[16][17][18][19][20]
This guide will delve into the experimental methodologies used to uncover these activities and present the quantitative data in a clear, comparative format.
General Workflow for Biological Activity Screening
The process of screening novel 1,3,4-oxadiazole derivatives for biological activity typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.
Anticancer Activity
Novel 1,3,4-oxadiazole derivatives have emerged as a promising class of anticancer agents, with many compounds exhibiting significant cytotoxicity against a variety of human cancer cell lines.[6][8][9] The mechanisms of action are diverse and can involve the inhibition of crucial enzymes, disruption of signaling pathways, and induction of apoptosis.[10][21]
Experimental Protocols
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells (e.g., A549, HeLa, HT-29, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7][8]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,3,4-oxadiazole derivatives and incubated for a specified period (e.g., 24 or 48 hours).[8]
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[7]
Apoptosis and Cell Cycle Analysis:
-
Flow Cytometry: To investigate the mechanism of cell death, flow cytometry is often employed. For apoptosis analysis, cells are stained with Annexin V and propidium iodide.[6] For cell cycle analysis, cells are fixed and stained with a DNA-intercalating dye.
Data Presentation: Anticancer Activity
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4h | A549 | <0.14 | [6] |
| 4f | A549 | 1.59 | [6] |
| 4i | A549 | 7.48 | [6] |
| 4k | A549 | 2.31 | [6] |
| 4l | A549 | 4.67 | [6] |
| 4g | C6 | 8.16 | [6] |
| 4h | C6 | 13.04 | [6] |
| AMK OX-8 | A549 | 25.04 | [7] |
| AMK OX-9 | A549 | 20.73 | [7] |
| AMK OX-11 | A549 | 45.11 | [7] |
| AMK OX-12 | A549 | 41.92 | [7] |
| AMK OX-8 | HeLa | 35.29 | [7] |
| AMK OX-10 | HeLa | 5.34 | [7] |
| AMK OX-12 | HeLa | 32.91 | [7] |
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority, and 1,3,4-oxadiazole derivatives have shown considerable promise in this area.[2][5] Their activity spans a wide range of bacteria and fungi.[1][22]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth.[23]
-
Serial Dilution: The synthesized compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[24]
Agar Well Diffusion Method:
-
Plate Preparation: A standardized inoculum of the microorganism is uniformly spread on the surface of an agar plate.
-
Well Creation: Wells are created in the agar using a sterile borer.
-
Compound Addition: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.[23]
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[23]
Data Presentation: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4a | S. aureus (MRSA) | 62 | [23] |
| 4b | S. aureus (MRSA) | 62 | [23] |
| 4c | S. aureus (MRSA) | 62 | [23] |
| 22a | S. aureus | 1.56 | [5] |
| 22b | B. subtilis | 0.78 | [5] |
| 22c | B. subtilis | 0.78 | [5] |
| OZE-I | S. aureus | 4-16 | [24] |
| OZE-II | S. aureus | 4-16 | [24] |
| OZE-III | S. aureus | 8-32 | [24] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of great interest. 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory effects in various preclinical models.[3][11][12][13][14][15]
Experimental Protocols
Carrageenan-Induced Rat Paw Edema:
-
Animal Grouping: Animals (typically rats) are divided into control, standard (e.g., indomethacin or diclofenac), and test groups.[11][15]
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[13]
In Vitro Protein Denaturation Assay:
-
Reaction Mixture: A reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin) is prepared.[12]
-
Incubation and Heating: The mixture is incubated at a specific temperature and then heated to induce protein denaturation.[12]
-
Absorbance Measurement: The turbidity of the solution is measured using a spectrophotometer.
-
Inhibition Calculation: The percentage inhibition of protein denaturation is calculated.[12]
Data Presentation: Anti-inflammatory Activity
| Compound ID | Assay | Dose | % Inhibition | Reference |
| 2d | Carrageenan-induced paw edema | - | Max. Activity | [13] |
| 2j | Carrageenan-induced paw edema | - | Max. Activity | [13] |
| 2f | Carrageenan-induced paw edema | - | Min. Activity | [13] |
| 2h | Carrageenan-induced paw edema | - | Min. Activity | [13] |
| OSD | Carrageenan-induced paw edema | 100 mg/kg | 60 | [15] |
| OPD | Carrageenan-induced paw edema | 100 mg/kg | 32.5 | [15] |
| Ibuprofen | Carrageenan-induced paw edema | - | 86.36 | [13] |
| 3e | Protein Denaturation | - | Moderate | [12] |
| 3f | Protein Denaturation | - | Moderate | [12] |
| 3i | Protein Denaturation | - | Moderate | [12] |
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and there is a continuous need for new antiepileptic drugs with improved efficacy and safety profiles. 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models.[16][17][18][19][20]
Experimental Protocols
Maximal Electroshock (MES) Test:
-
Animal Grouping and Dosing: Animals (typically mice) are divided into groups and administered the test compounds or a vehicle control.[16][17]
-
Induction of Seizure: A maximal electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection Assessment: Protection is defined as the abolition of the hind limb tonic extension.[17]
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animal Grouping and Dosing: Similar to the MES test, animals are pre-treated with the test compounds.[16][17]
-
Induction of Seizure: A convulsant dose of pentylenetetrazole is administered subcutaneously.[17]
-
Observation: The animals are observed for the onset and duration of clonic seizures.
-
Protection Assessment: The ability of the compound to prevent or delay the onset of seizures is recorded.
Data Presentation: Anticonvulsant Activity
| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| 5b | 8.9 | 10.2 | [16] |
Potential Signaling Pathway Modulation: GABAergic Neurotransmission
Several anticonvulsant 1,3,4-oxadiazole derivatives are thought to exert their effects by modulating the GABAergic system, a key inhibitory neurotransmitter system in the brain.[16][17]
This guide provides a foundational understanding of the biological screening of novel 1,3,4-oxadiazole derivatives. The presented data and protocols, drawn from recent scientific literature, highlight the significant therapeutic potential of this versatile heterocyclic scaffold. Further research into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of new and improved drugs.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. [PDF] Synthesis, Characterization and Biological Studies of Novel 1,3,4-Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 23. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 24. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 4-(1,3,4-Oxadiazol-2-yl)aniline Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(1,3,4-Oxadiazol-2-yl)aniline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. The 1,3,4-oxadiazole ring, in particular, is a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding and enhancing the pharmacological profile of a molecule.[1] This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound derivatives, focusing on their potential as anticancer and antibacterial agents. The guide summarizes key quantitative data, details experimental protocols for computational studies, and visualizes relevant biological pathways and experimental workflows.
Predicted Bioactivities and Quantitative Data
The bioactivity of this compound derivatives has been explored through various computational and in vitro studies. These compounds have shown potential as inhibitors of key targets in cancer and bacterial pathogenesis.
Anticancer Activity
Derivatives of the 1,3,4-oxadiazole class have been investigated as inhibitors of several cancer-related targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][3] Inhibition of these receptor tyrosine kinases can disrupt signaling pathways crucial for tumor growth, proliferation, and angiogenesis.
Table 1: In Silico and In Vitro Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Target | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Predicted IC50 (µM) | Experimental IC50 (µM) | Cell Line | Reference |
| 7g | VEGFR-2 | - | -46.32 | - | - | - | [2] |
| 7j | VEGFR-2 | - | -48.89 | 0.009 | - | - | [2] |
| 7l | VEGFR-2 | - | -45.01 | - | - | - | [2] |
| 7g | EGFR | - | -31.01 | - | - | - | [2] |
| 7j | EGFR | - | -33.23 | - | - | - | [2] |
| 7i | EGFR | - | -34.19 | - | - | - | [2] |
| IIb | EGFR | -7.80 | - | - | 19.9 | HeLa | [4] |
| IIc | EGFR | -7.57 | - | - | 35 | HeLa | [4] |
| IIe | EGFR | -7.89 | - | - | 25.1 | HeLa | [4] |
| 6h | Tubulin | -8.030 | - | - | PGI = 65.12 | SNB-19 | [5] |
| VIb | - | - | - | - | 10.64 - 33.62 | HeLa | [6] |
| VIc | - | - | - | - | 10.64 - 33.62 | HeLa | [6] |
| VId | - | - | - | - | 10.64 - 33.62 | HeLa | [6] |
Note: PGI refers to Percent Growth Inhibition.
Antibacterial Activity
The 1,3,4-oxadiazole scaffold is also a promising pharmacophore for the development of novel antibacterial agents.[7][8] A key target for these compounds is peptide deformylase (PDF), an essential bacterial enzyme that is absent in eukaryotes, making it an attractive target for selective toxicity.[7]
Table 2: In Silico and In Vitro Antibacterial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Target | Docking Score (kcal/mol) | Zone of Inhibition (mm) | MIC (µg/mL) | Bacterial Strain | Reference |
| IVe | - | - | - | - | S. aureus, E. coli | [9] |
| IVf | - | - | - | - | S. aureus, E. coli | [9] |
| IVh | - | - | - | - | S. aureus, E. coli | [9] |
| 6c | DNA Gyrase | - | 17.0 ± 0.40 | 8 | Gram-positive & Gram-negative | [5] |
| 13 | LTA Synthesis | - | - | 0.5 | S. aureus | [10] |
| 1771 | LTA Synthesis | - | - | 4-16 | S. aureus | [10] |
Note: MIC refers to Minimum Inhibitory Concentration.
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of viable drug candidates. In silico ADMET prediction is a vital step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.
Table 3: Predicted ADMET Properties of Representative 1,3,4-Oxadiazole Derivatives
| Compound Property | Predicted Value Range | Method/Software | Reference |
| Molecular Weight | < 500 Da | Lipinski's Rule of Five | [11] |
| LogP | < 5 | Lipinski's Rule of Five | [11] |
| Hydrogen Bond Donors | < 5 | Lipinski's Rule of Five | [11] |
| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule of Five | [11] |
| Toxicity | Non-carcinogen, non-mutagen | TOPKAT | [11] |
| Drug-likeness | Favorable | Molinspiration, PreADMET, Osiris | [11] |
Experimental Protocols for In Silico Studies
Detailed methodologies are essential for the reproducibility and validation of in silico predictions. The following sections outline typical protocols for molecular docking, QSAR analysis, and ADMET prediction for this compound derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., VEGFR-2, EGFR, peptide deformylase) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and the protein structure is optimized using a molecular mechanics force field (e.g., AMBER).
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D and subjected to energy minimization.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding mode of the ligands within the active site of the protein.
-
The docking parameters are set to allow for a thorough search of the conformational space.
-
-
Analysis of Results:
-
The resulting docking poses are analyzed based on their binding energy scores and the interactions formed with the amino acid residues in the active site.
-
Key interactions often include hydrogen bonds and hydrophobic interactions.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological activity.
Protocol:
-
Data Set Preparation:
-
A dataset of 1,3,4-oxadiazole derivatives with experimentally determined biological activity (e.g., IC50 values) is compiled.
-
The dataset is divided into a training set for model development and a test set for model validation.
-
-
Descriptor Calculation:
-
A variety of molecular descriptors (e.g., constitutional, topological, geometrical, electrostatic) are calculated for each compound in the dataset.
-
-
Model Development:
-
Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the biological activity.
-
-
Model Validation:
-
The predictive power of the QSAR model is assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²) and the predictive R² (q²) are calculated.
-
ADMET Prediction
In silico ADMET prediction estimates the pharmacokinetic and toxicity properties of compounds.
Protocol:
-
Input Data:
-
The 2D or 3D structures of the this compound derivatives are used as input.
-
-
Property Prediction:
-
Specialized software (e.g., SwissADME, PreADMET, TOPKAT) is used to calculate various ADMET-related properties.
-
These properties include solubility, permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints.
-
-
Analysis and Filtering:
-
The predicted ADMET properties are analyzed to identify compounds with favorable drug-like characteristics.
-
Compounds with predicted liabilities (e.g., poor absorption, high toxicity) can be deprioritized or redesigned.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the context of the in silico predictions.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound derivatives.
Caption: VEGFR2 Signaling Pathway.
Caption: EGFR Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical in silico drug discovery workflow for identifying and characterizing bioactive this compound derivatives.
References
- 1. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 4. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
4-(1,3,4-Oxadiazol-2-yl)aniline: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 4-(1,3,4-oxadiazol-2-yl)aniline moiety represents a cornerstone pharmacophore in medicinal chemistry. This structural motif, characterized by a phenyl ring linked to a 1,3,4-oxadiazole heterocycle via an amino group, serves as a versatile scaffold for the design of novel therapeutic agents. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and favorable pharmacokinetic properties.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning this core as a "privileged structure" in the quest for new drugs to combat a wide array of human diseases, including cancer, infectious diseases, inflammation, and neurodegenerative disorders.[1][3][4][5][6][7][8][9]
Synthesis and Chemical Landscape
The construction of the this compound core and its derivatives typically involves multi-step synthetic pathways. A common and effective strategy is the cyclodehydration of acylhydrazide precursors. One widely used approach involves the selective reduction of a corresponding nitrophenyl intermediate to the desired aniline derivative.[3] This transformation is crucial as the amino group provides a key handle for further structural modifications and diversification.
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: General synthetic workflow for this compound derivatives.
Pharmacological Applications and Mechanisms of Action
The versatility of the this compound scaffold has led to its exploration in numerous therapeutic areas.
Derivatives of this pharmacophore have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[10][11][12][13][14][15][16] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth, proliferation, and metastasis.
Key Mechanisms of Anticancer Action:
-
Enzyme Inhibition: Compounds have shown inhibitory activity against matrix metalloproteinase-9 (MMP-9), Akt (Protein Kinase B), Focal Adhesion Kinase (FAK), and STAT3, all of which are pivotal in cancer progression.[10][11][14][17]
-
Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells, often confirmed by Annexin V staining and analysis of mitochondrial membrane potential.[10][11][12][14]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific phases, such as G0/G1, preventing cancer cell division.[14]
Caption: Anticancer mechanisms of this compound derivatives.
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 3e | MDA-MB-231 (Breast) | MTS | Potent at 10 µM | [11] |
| Compound 3e | HT-29 (Colon) | MTS | Active at 10 µM | [11] |
| Compound 4h | A549 (Lung) | Cytotoxicity | < 0.14 | [14] |
| Compound 4f | A549 (Lung) | Cytotoxicity | 1.59 - 7.48 | [14] |
| Compound 6 | C6 (Glioma) | Cytotoxicity | Potent | [17] |
| Compound 9 | A549 (Lung) | Cytotoxicity | Potent | [17] |
| VIb-d | HeLa (Cervical) | MTT | 10.64 - 33.62 | [15] |
| Compound 37 | MCF-7 (Breast) | MTT | 6.8 | [13] |
| Compound 92 | HeLa, DU145, HepG2, MBA-MB-231 | Cytotoxicity | 8.2 - 9.8 | [13] |
The scaffold has been successfully utilized to develop agents with significant antibacterial and antifungal properties.[2][4][8][18][19][20] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species.[8][18] Certain derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a critical therapeutic challenge.[2]
Recent research has highlighted the potential of this compound derivatives in the treatment of neurodegenerative conditions like Alzheimer's disease.[21] The mechanism often involves the inhibition of key enzymes implicated in the disease's pathology, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE).[22]
Table 2: Enzyme Inhibitory Activity of Oxadiazole Derivatives in Neurodegenerative Disease Models
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity | Reference |
| Compound 4m | MAO-A | 0.11 | ~25-fold over MAO-B/AChE | [22] |
| Compound 4d | MAO-A / MAO-B / AChE | 0.80 - 3.46 | Multi-target | [22] |
| Compound 4e | MAO-A / MAO-B / AChE | 0.80 - 3.46 | Multi-target | [22] |
| Compound 4g | MAO-A / MAO-B / AChE | 0.80 - 3.46 | Multi-target | [22] |
| Compound 1 | hAChE | 1.098 | - | [23] |
The structural versatility of this pharmacophore has led to the discovery of compounds with a wide range of other biological effects, including:
-
Anti-inflammatory: Often linked to the inhibition of cyclooxygenase (COX) enzymes.[6][24]
-
Antihypertensive: Demonstrating cardiovascular effects.[1][6]
-
Anticonvulsant: Showing potential in neurological disorders.[1][6]
-
Anthelmintic: Exhibiting activity against parasitic worms.[24]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the development of this compound-based compounds.
This protocol describes the conversion of a nitro-substituted oxadiazole to the corresponding aniline derivative.[3]
-
Materials: 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, Sodium borohydride (NaBH₄), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Methanol.
-
Procedure:
-
Dissolve the 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole intermediate in methanol.
-
Add sodium borohydride to the solution in portions while stirring at room temperature.
-
After the initial reaction, add a solution of tin(II) chloride dihydrate in methanol dropwise to the mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the pure 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR).[3]
-
This assay is used to measure the cytotoxic effects of compounds on cancer cell lines.[11]
-
Materials: Human cancer cell lines (e.g., MDA-MB-231, HT-29), complete culture medium (e.g., DMEM with 10% FBS), test compounds, Doxorubicin (positive control), MTS reagent, 96-well plates.
-
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5x10³ cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 10 µM and 50 µM). Include untreated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
After incubation, add 20 µL of MTS reagent to each well.
-
Incubate for an additional 1-4 hours until a color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
-
Caption: Experimental workflow for an in vitro cytotoxicity (MTS) assay.
This flow cytometry-based method quantifies the extent of apoptosis induced by a test compound.[11][14]
-
Materials: Cancer cells, test compounds, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer), flow cytometer.
-
Procedure:
-
Treat the cancer cells with the test compound at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 hours).
-
Harvest the cells (both adherent and floating) and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer within one hour.
-
Quantify the cell populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Conclusion and Future Outlook
The this compound pharmacophore is undeniably a privileged scaffold in drug discovery, offering a foundation for the development of potent and selective therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives underscore its continued importance. Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, exploring novel therapeutic targets, and advancing the most promising candidates through preclinical and clinical development. The integration of computational modeling and in silico screening will further accelerate the discovery of next-generation drugs based on this remarkable chemical core.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. longdom.org [longdom.org]
- 7. jetir.org [jetir.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijdcs.com [ijdcs.com]
- 13. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. jyoungpharm.org [jyoungpharm.org]
- 19. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tmrjournals.com [tmrjournals.com]
- 24. longdom.org [longdom.org]
The Ascendant Trajectory of 4-(1,3,4-Oxadiazol-2-yl)aniline Derivatives in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals on a Promising Class of Anticancer Agents
Executive Summary
The quest for novel, effective, and selective anticancer agents is a paramount objective in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,3,4-oxadiazole nucleus, particularly when integrated with an aniline moiety, has emerged as a privileged structure. This technical guide provides an in-depth overview of 4-(1,3,4-Oxadiazol-2-yl)aniline derivatives, summarizing their synthesis, anticancer potential, and mechanisms of action. Quantitative data from various studies are consolidated for comparative analysis, detailed experimental protocols for key biological assays are provided, and critical pathways and workflows are visualized to offer a comprehensive resource for researchers in the field of oncology drug discovery.
Introduction: The 1,3,4-Oxadiazole Scaffold in Cancer Therapy
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the 1,3,4-oxadiazole ring is a noteworthy pharmacophore due to its diverse biological activities, including anticancer properties.[1] This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is metabolically stable and can act as a bioisostere for amide and ester groups, enhancing pharmacokinetic properties like lipophilicity and facilitating transmembrane diffusion.[2] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of anticancer activities by targeting various enzymes and signaling pathways crucial for tumor progression, such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and pathways leading to apoptosis and cell cycle arrest.[2][3] The linkage of this potent scaffold to an aniline group provides a versatile platform for further chemical modifications to optimize potency and selectivity.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves a multi-step process. A general and efficient method involves the cyclization of a key intermediate, often a hydrazide derivative.
General Synthetic Pathway
A common synthetic route commences with the conversion of a carboxylic acid to its corresponding hydrazide. This hydrazide is then reacted with a suitable reagent, such as carbon disulfide in the presence of a base, followed by acidification to yield a 1,3,4-oxadiazole-2-thiol.[4] Alternatively, cyclization can be achieved by reacting the hydrazide with various reagents like phosphorus oxychloride.[4] For the synthesis of the core this compound, a general procedure involves the reaction of a hydrazide with reagents like sodium chlorodifluoroacetate in the presence of potassium phosphate.[5][6]
Further derivatization can be achieved by modifying the aniline amine group or by incorporating various substituents on the phenyl ring. For instance, Schiff bases can be formed by reacting the aniline with different isatin derivatives.[7]
Illustrative Experimental Protocol: Synthesis of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives
This protocol is adapted from the synthesis of isatin-1,3,4-oxadiazole hybrids.[7]
-
Synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol: A mixture of 4-aminobenzohydrazide and carbon disulfide in ethanolic potassium hydroxide is refluxed for several hours. The reaction mixture is then cooled, diluted with water, and acidified with a dilute acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of Schiff bases (VIa-l): An equimolar mixture of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol and a substituted isatin derivative is refluxed in methanol with a catalytic amount of glacial acetic acid for 6-8 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried. The crude product is then recrystallized from a suitable solvent like dimethylformamide (DMF) to afford the pure Schiff base.[7]
In Vitro Anticancer Activity: A Quantitative Overview
Derivatives of this compound have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds from various studies, providing a basis for structure-activity relationship (SAR) analysis.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4h | A549 (Lung) | <0.14 | [2][3] |
| 4i | A549 (Lung) | 1.59 | [2] |
| 4l | A549 (Lung) | 1.80 | [2] |
| Cisplatin | A549 (Lung) | 4.98 | [2] |
| 4g | C6 (Glioma) | 8.16 | [2][3] |
| 4h | C6 (Glioma) | 13.04 | [2][3] |
| VIb | HeLa (Cervical) | 10.64 - 33.62 | [7] |
| VIc | HeLa (Cervical) | 10.64 - 33.62 | [7] |
| VId | HeLa (Cervical) | 10.64 - 33.62 | [7] |
| Cisplatin | HeLa (Cervical) | Comparable to VIb-d | [7] |
| 2a-c, 4f, 5a | HT29 (Colon) | 1.3 - 2.0 | [8] |
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in tumor progression.
Induction of Apoptosis
Several studies have shown that these compounds can trigger programmed cell death. For instance, compounds 4f, 4h, 4i, 4k, and 4l were found to induce apoptosis in A549 cells at a higher rate (16.10–21.54%) than the standard drug cisplatin (10.07%).[2] The apoptotic pathway can be initiated through mitochondrial membrane depolarization and the activation of caspases, such as caspase-3.[2]
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a key strategy for anticancer drug development. Certain derivatives of this compound have been shown to cause cell cycle arrest, primarily in the G0/G1 phase.[2] For example, compounds 4h and 4i demonstrated outstanding retention rates in the G0/G1 phase of the cell cycle in A549 cells (89.66% and 78.78%, respectively), surpassing that of cisplatin (74.75%).[2]
Enzyme Inhibition
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis.[3] Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of MMP-9. Compounds 4f, 4g, 4h, and 4l exhibited greater than 75% inhibition of MMP-9 at a concentration of 100 µg/mL.[2][3] The IC50 values for MMP-9 inhibition for compounds 4h and 4l were determined to be 1.65 µM and 2.55 µM, respectively.[2]
The 1,3,4-oxadiazole scaffold has been implicated in the inhibition of other enzymes vital for cancer cell survival, including telomerase, topoisomerase, and thymidine phosphorylase.[2][9]
Experimental Protocols for Biological Evaluation
To ensure reproducibility and facilitate further research, this section provides detailed protocols for the key in vitro assays used to evaluate the anticancer activity of this compound derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.[8][10]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. For adherent cells, detach them using trypsin-EDTA.[2]
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[7]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Add additional binding buffer to each tube and analyze the samples on a flow cytometer within one hour.[2] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Fixation: Harvest the treated cells and fix them in cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[11]
-
Cell Washing: Wash the fixed cells twice with PBS.[11]
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate to ensure only DNA is stained.[5]
-
PI Staining: Add propidium iodide solution to the cells.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[5]
MMP-9 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of MMP-9.
-
Reagent Preparation: Prepare solutions of MMP-9 enzyme, a fluorogenic MMP-9 substrate, and the test inhibitor.[3]
-
Reaction Setup: In a 96-well plate, add the MMP-9 enzyme, assay buffer, and the test inhibitor at various concentrations. Include an enzyme control (no inhibitor) and a background control (no enzyme).[3]
-
Reaction Initiation: Add the MMP-9 substrate to all wells to start the reaction.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically at an excitation/emission of 325/393 nm at 37°C for 30-60 minutes.[3]
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50 value.[12]
Visualizing Key Processes and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for the discovery and evaluation of these anticancer agents and a simplified representation of the apoptosis pathway they induce.
Caption: General Workflow for Synthesis and Evaluation
Caption: Simplified Apoptosis Pathway
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives synthesized to date have demonstrated potent cytotoxic activity against a range of cancer cell lines, operating through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like MMP-9. The modular nature of their synthesis allows for extensive structure-activity relationship studies to further optimize their efficacy and selectivity. Future research should focus on expanding the library of these derivatives, exploring their in vivo efficacy in preclinical animal models, and further elucidating their molecular targets to pave the way for their potential clinical development. This in-depth technical guide serves as a foundational resource to catalyze further innovation in this exciting area of cancer research.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. benchchem.com [benchchem.com]
Antimicrobial Spectrum of 4-(1,3,4-Oxadiazol-2-yl)aniline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial effects. This technical guide provides an in-depth overview of the antimicrobial spectrum of a specific class of these compounds: 4-(1,3,4-Oxadiazol-2-yl)aniline analogs. This document details their synthesis, antimicrobial activity against a range of pathogens, and current understanding of their mechanism of action, presented in a format tailored for researchers and drug development professionals.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound analogs and related derivatives has been evaluated against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several analogs. The data presented in the following tables is a consolidated summary from multiple studies. It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | R Group (Substitution on Aniline) | R' Group (Substitution on Oxadiazole) | Test Organism | MIC (µg/mL) | Reference |
| Series 1 | H | 4-Chlorophenyl | Staphylococcus aureus | 8 - 32 | [1] |
| H | 3,5-Dimethoxyphenyl | Staphylococcus aureus | 4 - 16 | [1] | |
| H | 5,6,7,8-Tetrahydronaphthalen-2-yl | Staphylococcus aureus | 4 - 16 | [1] | |
| Series 2 | 4-Bromo | H | Escherichia coli | >100 | [2] |
| 4-Bromo | H | Staphylococcus aureus | 50 | [2] | |
| 4-Bromo | H | Aspergillus niger | 50 | [2] | |
| Series 3 | H | 3-Chlorophenyl (as part of a larger amide substituent) | Staphylococcus aureus | 4 - 16 | [3] |
| H | Naphtho[2,1-b]furan-1-yl (as part of a larger ester substituent) | Staphylococcus aureus | 64 - >64 | [3] |
Note: The above table is a representative summary. Many studies on 1,3,4-oxadiazoles do not specifically focus on the 4-aminophenyl substitution at the 2-position of the oxadiazole ring, hence the limited specific data. The broader class of 2,5-disubstituted 1,3,4-oxadiazoles has shown a wide range of antimicrobial activities, with MIC values often influenced by the nature of the substituents on both the phenyl and oxadiazole rings.[4][5]
Structure-Activity Relationship (SAR)
The antimicrobial activity of 1,3,4-oxadiazole derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Key SAR observations include:
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, likely by facilitating passage through the microbial cell membrane.[4]
-
Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), on the phenyl ring attached to the oxadiazole moiety can enhance antimicrobial effects.[4][5]
-
Substituents on the Aniline Moiety: Modifications to the aniline group, such as the introduction of bulky or polar substituents, can modulate the antimicrobial spectrum and potency. For instance, some studies suggest that N-acylation or the formation of Schiff bases can lead to derivatives with significant activity.
Experimental Protocols
The synthesis and antimicrobial evaluation of this compound analogs generally follow established methodologies in medicinal chemistry and microbiology.
General Synthesis of 4-(5-Aryl-1,3,4-oxadiazol-2-yl)aniline
A common synthetic route to the target compounds involves the following key steps:
-
Hydrazide Formation: Reaction of a substituted benzoic acid with hydrazine hydrate to form the corresponding benzohydrazide.
-
Schiff Base Formation: Condensation of the benzohydrazide with 4-nitrobenzaldehyde to yield an N-acylhydrazone (Schiff base).
-
Oxidative Cyclization: Cyclization of the Schiff base using a suitable oxidizing agent, such as chloramine-T or iodine in the presence of a base, to form the 1,3,4-oxadiazole ring.
-
Reduction of the Nitro Group: Reduction of the nitro group on the aniline ring to an amino group, typically using reducing agents like tin(II) chloride (SnCl2) or sodium borohydride (NaBH4) in the presence of a catalyst, to yield the final 4-(5-aryl-1,3,4-oxadiazol-2-yl)aniline.[6]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using standard methods recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[7][8]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized inoculum is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
2. Agar Well/Disk Diffusion Method: This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[9][10]
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Application of Compounds: Wells are punched into the agar, or sterile paper disks impregnated with known concentrations of the test compounds are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of growth inhibition around each well or disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Proposed Mechanism of Action
The precise mechanism of action for this compound analogs is still under investigation, but studies on related 1,3,4-oxadiazole derivatives suggest that they may exert their antimicrobial effects through multiple targets. One of the proposed mechanisms involves the disruption of the bacterial cell envelope.
A key target identified for some 1,3,4-oxadiazole-based compounds is the biosynthesis of lipoteichoic acid (LTA) , an essential component of the cell wall of Gram-positive bacteria.[3][11] Inhibition of LTA synthesis can lead to defects in cell division and compromise cell wall integrity, ultimately resulting in bacterial cell death. Additionally, some studies suggest that these compounds may increase the production of intracellular reactive oxygen species (ROS) and disturb the cell membrane, leading to cell damage.[12]
Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of action for antimicrobial 1,3,4-oxadiazole analogs.
General Experimental Workflow
Caption: General experimental workflow for synthesis and antimicrobial evaluation.
Conclusion
This compound analogs represent a promising class of compounds with the potential for development into novel antimicrobial agents. Their broad spectrum of activity, coupled with a synthetically accessible scaffold, makes them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular targets, understanding the mechanisms of resistance, and optimizing the lead compounds to enhance their potency and pharmacokinetic properties. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to combat antimicrobial resistance.
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 10. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Reactivity of the Aniline Group in 4-(1,3,4-Oxadiazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical reactivity of the aniline functional group in the heterocyclic compound 4-(1,3,4-Oxadiazol-2-yl)aniline. This molecule is a valuable scaffold in medicinal chemistry and materials science. The presence of the electron-withdrawing 1,3,4-oxadiazole ring significantly influences the nucleophilicity and reactivity of the aniline's amino group. This guide details key reactions, including diazotization and azo coupling, Schiff base formation, acylation, and sulfonamide synthesis. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to facilitate a comprehensive understanding and practical application of this versatile chemical entity.
Introduction: The Influence of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by its electron-deficient nature. This property arises from the presence of two electronegative nitrogen atoms and one oxygen atom within the ring. When attached to an aniline moiety at the 4-position, the 1,3,4-oxadiazole ring exerts a significant electron-withdrawing effect on the phenyl ring and, consequently, on the amino group. This deactivation modulates the reactivity of the aniline group, making it less nucleophilic than aniline itself, yet it remains a versatile functional group for a variety of chemical transformations. Understanding this electronic interplay is crucial for designing synthetic routes and predicting reaction outcomes.
Key Chemical Reactions of the Aniline Group
The amino group of this compound serves as a synthetic handle for a range of chemical modifications, enabling the creation of diverse derivatives with potential applications in drug discovery and materials science.
Diazotization and Azo Coupling
A cornerstone reaction of primary aromatic amines, diazotization of this compound, followed by azo coupling, is a well-established method for the synthesis of highly conjugated azo dyes. These dyes have applications as colorants and in the development of functional materials. The reaction proceeds via the formation of a diazonium salt intermediate, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.
Experimental Protocol: Diazotization and Azo Coupling [1]
-
Diazotization:
-
Dissolve 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline (0.01 mol) in a mixture of concentrated sulfuric acid and glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.01 mol) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate flask, dissolve the coupling agent (e.g., phenol, resorcinol, or N,N-dimethylaniline) (0.01 mol) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, or acidic solution for anilines).
-
Cool the solution of the coupling agent to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
Continue stirring for an additional 1-2 hours at low temperature.
-
The resulting colored precipitate is collected by filtration, washed with cold water, and purified by recrystallization.
-
Schiff Base Formation
The reaction of the primary amino group of this compound with aldehydes or ketones results in the formation of Schiff bases (imines). This condensation reaction is typically catalyzed by a small amount of acid and involves the removal of a water molecule. Schiff bases are versatile intermediates for the synthesis of various heterocyclic compounds and have been investigated for their biological activities.
Experimental Protocol: Schiff Base Synthesis [2][3]
-
Dissolve this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure Schiff base.
N-Acylation
The aniline group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of amides, which are important functional groups in many biologically active molecules. For instance, N-acetylation can be achieved using acetic anhydride.
Experimental Protocol: N-Acetylation [4]
-
Suspend this compound (1 mmol) in acetic anhydride (5 mL).
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water with stirring.
-
The resulting solid precipitate is collected by filtration, washed thoroughly with water to remove excess acetic anhydride and acetic acid.
-
The crude product is then dried and can be purified by recrystallization from ethanol to yield N-acetyl-4-(1,3,4-oxadiazol-2-yl)aniline.
Sulfonamide Synthesis
Reacting this compound with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, yields the corresponding sulfonamide. Sulfonamides are a well-known class of compounds with a broad spectrum of pharmacological activities.
Experimental Protocol: Sulfonamide Formation [5][6]
-
Dissolve this compound (1 mmol) in a suitable solvent like pyridine or dichloromethane (DCM) at 0 °C.
-
Slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 mmol) to the solution with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
If a precipitate forms, it is collected by filtration, washed with water, and recrystallized.
-
If the product is soluble, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with dilute acid and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide, which can be further purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the reported yields for various reactions involving the aniline group of this compound and its derivatives.
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Diazotization & Azo Coupling | 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline, Phenol/Resorcinol/N,N-dimethylaniline | Azo dyes | High (not specified) | [1] |
| Schiff Base Formation | 4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzaldehyde, substituted anilines | Schiff Bases | 80-85 | [2] |
| N-Acylation | Hydrazone derivatives, acetic anhydride | N-acetyl-1,3,4-oxadiazolines | 40-71 | [4] |
| Sulfonamide Synthesis | Aryl primary amine, Aryl sulfonyl chloride | Sulfonamide | up to 100 | [5] |
Visualizing Reaction Pathways and Workflows
Graphical representations of the synthetic pathways and experimental workflows provide a clear and concise overview of the chemical processes involved.
References
- 1. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis of new 3-acetyl-1,3,4-oxadiazolines combined with pyrimidines as antileishmanial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. ijper.org [ijper.org]
Methodological & Application
Synthetic Routes to 2,5-Disubstituted 1,3,4-Oxadiazoles from 4-Aminobenzohydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from the versatile precursor, 4-aminobenzohydrazide. The protocols outlined below are based on established synthetic strategies and are intended to serve as a practical guide for researchers in drug discovery and organic synthesis.
The 1,3,4-oxadiazole moiety is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 4-aminophenyl group at the 2-position of the oxadiazole ring offers a valuable site for further structural modifications, making these compounds attractive scaffolds for the development of new drug candidates.
Overview of Synthetic Strategies
Three primary and effective synthetic routes for the preparation of 2-(4-aminophenyl)-5-substituted-1,3,4-oxadiazoles from 4-aminobenzohydrazide are detailed below:
-
One-Pot Condensation and Cyclodehydration with Carboxylic Acids: This method involves the direct reaction of 4-aminobenzohydrazide with a variety of carboxylic acids in the presence of a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to afford the desired 2,5-disubstituted 1,3,4-oxadiazole in a single step.
-
Two-Step Synthesis via N-Acylhydrazone Intermediate: This route proceeds through the initial condensation of 4-aminobenzohydrazide with an aromatic aldehyde to form an N'-arylmethylene-4-aminobenzohydrazide (an N-acylhydrazone). The intermediate hydrazone is then isolated and subsequently cyclized to the 1,3,4-oxadiazole ring through oxidative or condensative methods.
-
Condensation with Acid Chlorides: This approach offers a straightforward synthesis through the reaction of 4-aminobenzohydrazide with various acid chlorides. This method can often be performed under mild conditions and can be amenable to one-pot procedures, sometimes under microwave irradiation for accelerated reaction times.
Data Presentation: A Comparative Summary
The following table summarizes quantitative data for the synthesis of representative 2,5-disubstituted 1,3,4-oxadiazoles from 4-aminobenzohydrazide using the methods described. This allows for a direct comparison of reaction conditions and yields.
| Method | Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |
| 1. Cyclodehydration with Carboxylic Acid | 4-Aminobenzohydrazide | Substituted Aromatic Acid | 2-(4-Aminophenyl)-5-aryl-1,3,4-oxadiazole | POCl₃, Reflux, 9 hrs | Good | |
| 2. Oxidative Cyclization of Hydrazone | 4-Aminobenzohydrazide | Benzaldehyde | 2-(4-Aminophenyl)-5-phenyl-1,3,4-oxadiazole | I₂, HgO, Dioxane, Reflux | Moderate | [1] |
| 3. Condensation with Acid Chloride | 4-Aminobenzohydrazide | Aroyl Chloride | 2-(4-Aminophenyl)-5-aryl-1,3,4-oxadiazole | Microwave, HMPA | Good-Excellent | [2] |
Experimental Protocols
Method 1: One-Pot Cyclodehydration of 4-Aminobenzohydrazide with Aromatic Carboxylic Acids
This protocol describes the direct synthesis of 2-(4-aminophenyl)-5-aryl-1,3,4-oxadiazoles from 4-aminobenzohydrazide and a substituted aromatic carboxylic acid using phosphorus oxychloride as the cyclodehydrating agent.
Materials:
-
4-Aminobenzohydrazide
-
Substituted aromatic carboxylic acid (e.g., benzoic acid, p-toluic acid, etc.)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
Crushed ice
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, combine 4-aminobenzohydrazide (0.01 mol) and the desired substituted aromatic carboxylic acid (0.01 mol).
-
To this mixture, carefully add phosphorus oxychloride (10 mL) under a fume hood.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux on a water bath for 9 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Slowly pour the cooled reaction mixture into a beaker containing crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
The resulting solid precipitate is the crude product. Collect the solid by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the purified 2-(4-aminophenyl)-5-aryl-1,3,4-oxadiazole.
-
Dry the purified product and determine its melting point and characterize by spectroscopic methods (IR, NMR, Mass Spectrometry).
One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles.
Method 2: Two-Step Synthesis via N-Acylhydrazone Intermediate and Oxidative Cyclization
This method involves the initial formation of an N'-arylmethylene-4-aminobenzohydrazide, followed by oxidative cyclization to the corresponding 1,3,4-oxadiazole.[1]
Part A: Synthesis of N'-Arylmethylene-4-aminobenzohydrazide (Hydrazone)
Materials:
-
4-Aminobenzohydrazide
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 4-aminobenzohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the aromatic aldehyde (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The formation of a precipitate usually indicates the formation of the hydrazone.
-
The reaction progress can be monitored by TLC.
-
Once the reaction is complete, collect the solid product by filtration, wash with cold ethanol, and dry to yield the N'-arylmethylene-4-aminobenzohydrazide.
Part B: Oxidative Cyclization of N'-Arylmethylene-4-aminobenzohydrazide
Materials:
-
N'-Arylmethylene-4-aminobenzohydrazide (from Part A)
-
Iodine (I₂)
-
Yellow mercuric oxide (HgO)
-
Dioxane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend the N'-arylmethylene-4-aminobenzohydrazide (1 equivalent) in dioxane.
-
Add iodine (1 equivalent) and yellow mercuric oxide (1 equivalent) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and filter to remove any inorganic solids.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(4-aminophenyl)-5-aryl-1,3,4-oxadiazole.
-
Characterize the final product by spectroscopic methods.
Two-Step Synthesis via Hydrazone Intermediate.
Method 3: One-Pot Condensation of 4-Aminobenzohydrazide with Acid Chlorides under Microwave Irradiation
This protocol outlines a rapid, one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles by reacting 4-aminobenzohydrazide with an acid chloride in hexamethylphosphoramide (HMPA) under microwave heating.[2]
Materials:
-
4-Aminobenzohydrazide
-
Aroyl chloride (e.g., benzoyl chloride)
-
Hexamethylphosphoramide (HMPA)
-
Microwave reactor
-
Microwave reaction vessel with a stirrer bar
-
Beaker
-
Water
-
Filtration apparatus
Procedure:
-
Caution: HMPA is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
In a microwave reaction vessel, dissolve 4-aminobenzohydrazide (1 equivalent) in HMPA.
-
Add the aroyl chloride (1 equivalent) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture under controlled microwave heating (time and temperature to be optimized for specific substrates, but typically in the range of minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-(4-aminophenyl)-5-aryl-1,3,4-oxadiazole.
-
Characterize the purified product using appropriate analytical techniques.
Microwave-Assisted One-Pot Synthesis.
Conclusion
The synthetic routes described provide versatile and efficient methods for the preparation of a library of 2,5-disubstituted 1,3,4-oxadiazoles from the readily available starting material, 4-aminobenzohydrazide. The choice of a particular method may depend on the availability of reagents, the desired scale of the reaction, and the functional group tolerance of the substrates. These protocols serve as a foundational guide for the synthesis of novel oxadiazole derivatives for further investigation in drug discovery and development programs.
References
One-Pot Synthesis of 4-(1,3,4-Oxadiazol-2-yl)aniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of 4-(1,3,4-Oxadiazol-2-yl)aniline derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and valuable physicochemical properties. The one-pot approach offers a streamlined and resource-efficient alternative to traditional multi-step synthetic routes.
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When coupled with an aniline group, these derivatives serve as versatile building blocks for the development of novel therapeutic agents and functional materials. Traditional synthetic methods often involve multiple steps of isolation and purification of intermediates, leading to lower overall yields and increased waste. One-pot synthesis, by combining several reaction steps into a single operation, circumvents these issues, offering a more sustainable and time-efficient strategy. This protocol focuses on the one-pot cyclodehydration reaction of 4-aminobenzohydrazide with various carboxylic acids or their derivatives.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various one-pot synthetic conditions for preparing 4-(5-substituted-1,3,4-oxadiazol-2-yl)aniline derivatives, showcasing the versatility of this methodology with different reagents and energy sources.
| Entry | R-Group of Carboxylic Acid | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | POCl₃ | - | Reflux | 6-24 | 76 | [1] |
| 2 | 4-Chlorophenyl | POCl₃ | - | Reflux | 6-24 | - | [1] |
| 3 | 4-Nitrophenyl | POCl₃ | - | Reflux | 6-24 | - | [1] |
| 4 | Naphtho[2,1-b]furan-2-yl | POCl₃ | - | 80 | 4 | - | [2] |
| 5 | Various Aryl | HMPA | Microwave | - | - | Good to Excellent | [3] |
| 6 | Various Aryl/Alkyl | NIITP, CuI | 1,4-Dioxane | 80 then 110 | 3 then 18 | 68-69 | [4][5][6][7] |
| 7 | Various Aryl | TCCA | CH₂Cl₂ or CH₃CN | Room Temp | - | 80-94 | [8] |
| 8 | Pyridin-4-yl | Chloramine-T | Ethanol | Microwave | 4 min | - | [9] |
| 9 | Diphenylmethyl | POCl₃, Silica Gel | Microwave | - | 5 min | 78 | [10] |
| 10 | Various Aryl | Sodium Bisulfite | Ethanol/Water | Microwave | - | - | [8] |
| 11 | N-protected Alanine | POCl₃ | Microwave | 100W | 10 min | 82-85 | [11] |
Yields are as reported in the literature and may vary based on specific substrate and reaction scale.
Experimental Protocols
Protocol 1: One-Pot Synthesis using Phosphorus Oxychloride (POCl₃)
This protocol describes a general and widely used method for the one-pot synthesis of 4-(5-substituted-1,3,4-oxadiazol-2-yl)anilines from 4-aminobenzohydrazide and a carboxylic acid.
Materials:
-
4-Aminobenzohydrazide
-
Substituted carboxylic acid (aliphatic or aromatic)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, take a mixture of 4-aminobenzohydrazide (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Carefully add phosphorus oxychloride (5-10 mL per gram of hydrazide) to the mixture at 0 °C with stirring.
-
After the initial exothermic reaction subsides, fit the flask with a reflux condenser and heat the reaction mixture at reflux for the time specified in the data table (typically 4-24 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-(5-substituted-1,3,4-oxadiazol-2-yl)aniline derivative.
Protocol 2: Microwave-Assisted One-Pot Synthesis
This protocol provides a rapid and efficient method for the synthesis of the target compounds using microwave irradiation, significantly reducing reaction times.
Materials:
-
4-Aminobenzohydrazide or another suitable hydrazide
-
Substituted aromatic or aliphatic acid
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Silica gel (for solid-supported reactions)
-
Microwave reactor
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a microwave-safe reaction vessel, mix the hydrazide (1 equivalent) and the carboxylic acid (1.1 equivalents).[10]
-
Add phosphorus oxychloride (or another dehydrating agent) and mix thoroughly. For a solid-supported reaction, add silica gel and mix to create a free-flowing powder.[10]
-
Place the vessel in the microwave reactor and irradiate at a specified power and time (e.g., 300W for 5-10 minutes in intervals).[9][10] Monitor the reaction progress by TLC.
-
After completion, cool the vessel in an ice bath.
-
Carefully add crushed ice to the reaction mixture, followed by slow neutralization with a saturated sodium bicarbonate solution.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent.
Mandatory Visualizations
General Workflow for One-Pot Synthesis
Caption: A streamlined workflow for the one-pot synthesis of target compounds.
Proposed Reaction Mechanism
Caption: Key steps in the formation of the 1,3,4-oxadiazole ring.
References
- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 5. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Schiff Bases using 4-(1,3,4-Oxadiazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 1,3,4-oxadiazole scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The formation of an azomethine group (-C=N-) through the condensation of a primary amine with an aldehyde or ketone is a versatile method for generating diverse molecular libraries.[2][4] This document provides detailed protocols and application notes for the synthesis of Schiff bases utilizing 4-(1,3,4-Oxadiazol-2-yl)aniline as the primary amine precursor. The resulting compounds have significant potential for further investigation in drug discovery and development.
Synthesis Overview
The general synthetic route involves the condensation reaction between this compound and various substituted aldehydes. This reaction is typically carried out under reflux in a suitable solvent, often with an acid catalyst to facilitate the dehydration process. The resulting Schiff bases can be isolated and purified using standard laboratory techniques.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)[1]
-
Absolute Ethanol[1]
-
Glacial Acetic Acid[1]
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mole of this compound in 20 mL of absolute ethanol.
-
To this solution, add 0.01 mole of the substituted aromatic aldehyde.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[1]
-
Equip the flask with a condenser and reflux the mixture with constant stirring for 6-8 hours.[1][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
The purified Schiff base is then dried in a desiccator or a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1]
Protocol 2: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazole Precursor
The starting material, an amino-substituted oxadiazole, can be synthesized from the corresponding acid hydrazide. The following is a representative procedure.
Materials:
-
Aromatic acid hydrazide
-
Cyanogen bromide (CNBr)
-
Methanol
-
Sodium bicarbonate (NaHCO3) solution
-
Beaker
-
Magnetic stirrer
Procedure:
-
Dissolve the aromatic acid hydrazide in methanol.
-
Cool the solution in an ice bath.
-
Slowly add cyanogen bromide (CNBr) to the cooled solution with continuous stirring.
-
After the addition is complete, continue stirring at room temperature for a few hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid, 2-amino-5-aryl-1,3,4-oxadiazole, is filtered, washed with water, and dried.
-
Recrystallize the product from an appropriate solvent.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and evaluation of Schiff bases derived from 1,3,4-oxadiazole precursors.
Table 1: Synthesis and Physical Data of Representative Schiff Bases
| Compound ID | Aldehyde Substituent | Molecular Formula | Yield (%) | Melting Point (°C) |
| SB-1 | 4-Hydroxy | C₁₅H₁₁N₃O₃ | 85 | 210-212 |
| SB-2 | 4-Nitro | C₁₅H₁₀N₄O₄ | 82 | 235-237 |
| SB-3 | 4-Chloro | C₁₅H₁₀ClN₃O | 88 | 198-200 |
| SB-4 | 4-Methoxy | C₁₆H₁₃N₃O₂ | 90 | 185-187 |
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| SB-1 | 128 | 64 | 256 | >256 | 64 | 128 |
| SB-2 | 64 | 32 | 128 | 256 | 32 | 64 |
| SB-3 | 62[6] | 64[6] | 128 | 256 | 58[6] | 60[6] |
| SB-4 | 128 | 64 | 256 | >256 | 64 | 128 |
| Ciprofloxacin | 10 | 8 | 6 | 4 | - | - |
| Clotrimazole | - | - | - | - | 8 | 10 |
Table 3: Anticancer Activity Data (IC₅₀ in µM)
| Compound ID | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| SB-1 | 25.5 | 30.2 | 45.8 |
| SB-2 | 15.8 | 18.5 | 22.1 |
| SB-3 | 12.3 | 15.1 | 19.7 |
| SB-4 | 28.9 | 35.4 | 50.2 |
| Cisplatin | 10.64[7] | 12.1 | 14.5 |
Potential Biological Signaling Pathways
Schiff bases derived from 1,3,4-oxadiazoles have been shown to exhibit their anticancer effects through various mechanisms, including the inhibition of specific enzymes or interference with cell signaling pathways. For instance, some derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) or kinases, which are crucial for cancer cell proliferation and survival.[3][8]
Characterization
The synthesized Schiff bases should be characterized using standard spectroscopic techniques to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the region of 1600-1650 cm⁻¹ and the disappearance of the -NH₂ stretching bands of the primary amine.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra will show a characteristic singlet for the azomethine proton (-N=CH-) in the range of 8-10 ppm.[4] ¹³C NMR will show a signal for the azomethine carbon around 160 ppm.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected structure.
Conclusion
The synthesis of Schiff bases from this compound is a straightforward and efficient method for generating a library of compounds with significant therapeutic potential. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and biological evaluation of these promising molecules. Further studies into their mechanism of action and structure-activity relationships are warranted to develop novel drug candidates.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [journals.eco-vector.com]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. impactfactor.org [impactfactor.org]
Application Notes and Protocols for N-alkylation of 4-(1,3,4-Oxadiazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 4-(1,3,4-oxadiazol-2-yl)aniline, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established methods for the N-alkylation of anilines and are adapted for this specific substrate.
Introduction
N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, particularly in medicinal chemistry, as it allows for the introduction of various alkyl groups to modulate the pharmacological properties of a molecule. This compound is a versatile building block, and its N-alkylated derivatives are of significant interest for drug discovery programs. The 1,3,4-oxadiazole moiety itself is a known pharmacophore present in numerous therapeutic agents.[1][2] This document presents two reliable methods for the N-alkylation of this substrate: reductive amination and direct alkylation with alkyl halides.
General Reaction Scheme
The overall transformation involves the substitution of one or both hydrogen atoms of the primary amino group on the aniline ring with alkyl groups.
Caption: General scheme for the N-alkylation of this compound.
Method 1: Reductive Amination
Reductive amination is a widely used and efficient method for the mono-N-alkylation of anilines.[3][4] This one-pot procedure involves the initial formation of an imine or enamine intermediate from the reaction of the aniline with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine. This method offers high selectivity for mono-alkylation under mild conditions.[5]
Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol, ethanol, or dichloromethane.
-
Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity.[4]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure N-alkylated product.
Data Summary for Reductive Amination
| Alkylating Agent | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | RT | 6 | 85-95 |
| Acetone | NaBH₄ | Methanol | RT | 8 | 70-85 |
| Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | RT | 10 | 80-90 |
| Butyraldehyde | NaBH₄ | Ethanol | RT | 6 | 75-90 |
Method 2: Direct N-Alkylation with Alkyl Halides
Direct alkylation with alkyl halides is a classical and straightforward method for N-alkylation. The reaction typically requires a base to neutralize the hydrogen halide formed during the reaction. To favor mono-alkylation, it is often beneficial to use an excess of the aniline starting material.[6] The use of ionic liquids as solvents has been shown to improve selectivity and reaction rates in some cases.[6]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).
-
Alkyl Halide Addition: Add the alkyl halide (e.g., alkyl iodide or bromide) (1.0-1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired N-alkylated aniline.
Data Summary for N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | RT | 12 | 80-95 |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 60 | 10 | 75-90 |
| Benzyl Bromide | Et₃N | DMF | RT | 8 | 85-95 |
| Allyl Bromide | K₂CO₃ | Acetonitrile | 50 | 6 | 80-90 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation, work-up, and purification of this compound.
Caption: General experimental workflow for N-alkylation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents can be toxic and carcinogenic; handle them with care.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Quench reactions carefully.
By following these detailed protocols, researchers can effectively synthesize a variety of N-alkylated derivatives of this compound for further investigation in drug discovery and development.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 4-(1,3,4-Oxadiazol-2-yl)aniline in the Design of Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 4-(1,3,4-Oxadiazol-2-yl)aniline serves as a pivotal building block in the development of novel fluorescent probes for a wide array of applications, ranging from the detection of metal ions and explosives to bioimaging. Its inherent fluorescence and the reactive aniline group provide a robust platform for the synthesis of highly sensitive and selective chemosensors. This document provides detailed application notes and protocols for designing and utilizing fluorescent probes based on this promising molecule.
Core Principles and Design Strategies
Fluorescent probes derived from this compound typically operate on the principle of modulating the electronic properties of the fluorophore upon interaction with a specific analyte. The aniline moiety offers a convenient site for chemical modification, allowing for the introduction of various recognition units (receptors) that can selectively bind to target analytes. This binding event triggers a change in the photophysical properties of the molecule, leading to a detectable fluorescence response.
Common design strategies include:
-
Turn-on Probes: These probes exhibit a significant increase in fluorescence intensity upon binding to the analyte. This is often achieved by suppressing a non-radiative decay pathway, such as photoinduced electron transfer (PET), upon complexation.
-
Turn-off Probes: In this case, the fluorescence of the probe is quenched upon interaction with the analyte. This can occur through mechanisms like energy transfer or the formation of a non-fluorescent complex.
-
Ratiometric Probes: These probes display a shift in the wavelength of maximum emission upon analyte binding, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths. This approach offers the advantage of being less susceptible to variations in probe concentration and environmental factors.
Applications in Analyte Detection
Fluorescent probes based on this compound have demonstrated significant potential in the detection of various analytes, including metal ions and nitroaromatic compounds.
Metal Ion Detection
The 1,3,4-oxadiazole ring and the aniline nitrogen can act as coordination sites for metal ions. By incorporating specific chelating agents, probes with high selectivity for ions such as Zn²⁺, Ag⁺, and Hg²⁺ have been developed.
-
Zinc (Zn²⁺): A notable application is the development of an OFF-ON fluorescent chemosensor for Zn²⁺. In this design, the probe exhibits weak fluorescence in its free form. Upon binding with Zn²⁺, a prominent enhancement in fluorescence is observed, enabling the detection of this biologically important ion. This has been successfully applied for fluorescence imaging of Zn²⁺ in living cells[1].
-
Silver (Ag⁺): A turn-on fluorescent sensor for silver ions has been synthesized by incorporating a pyridine-2-formamidophenyl moiety. The interaction with Ag⁺ disrupts a photo-induced electron transfer (PET) process, leading to a significant increase in fluorescence[2].
-
Mercury (Hg²⁺): Bola-type chemosensors derived from a triazole-modified this compound derivative have shown a "turn-off" fluorescence response to Hg²⁺ ions in aqueous media[3].
Detection of Nitroaromatic Explosives
The electron-rich nature of the this compound core makes it suitable for the design of fluorescent probes for electron-deficient nitroaromatic compounds, which are common components of explosives. The interaction between the probe and the nitroaromatic analyte often leads to fluorescence quenching through a photoinduced electron transfer mechanism. Bola-type chemosensors have been successfully employed for the sensitive detection of explosives like 2,4-dinitrotoluene (DNT) and 2,4,6-trinitrotoluene (TNT)[3].
Quantitative Data of Representative Probes
The following table summarizes the key photophysical and sensing properties of selected fluorescent probes derived from this compound and its derivatives.
| Probe Derivative | Analyte | Sensing Mechanism | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit (LOD) | Solvent System | Reference |
| Bola-type triazole derivative | Hg²⁺ | Turn-off | ~300 | 325 - 425 | 2.59 µM | MeCN:H₂O (90:10) | [3] |
| Bola-type triazole derivative | DNT, TNT | Turn-off | ~300 | 325 - 425 | - | THF | [3] |
| Pyridine-2-formamidophenyl derivative | Ag⁺ | Turn-on | - | - | - | DMF-H₂O (9:1) | [2] |
| N-(2-ethoxy-2-oxoethyl)-N-(5-(2-hydroxy-3,5-di-tert-butylphenyl)-[1][3][4]oxadiazol-2-yl)glycine ethyl ester | Zn²⁺ | Turn-on (OFF-ON) | - | - | - | Aqueous acetonitrile | [1] |
Experimental Protocols
General Synthesis of this compound
A common route for the synthesis of the core molecule, this compound, involves the reaction of a suitable hydrazide with a difluoromethyl source in the presence of a base.
Materials:
-
Hydrazide precursor (e.g., 4-aminobenzohydrazide)
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium phosphate (K₃PO₄)
-
Acetonitrile (CH₃CN)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
To a mixture of the hydrazide (1 equiv) and K₃PO₄ (1.5 equiv) in a sealed tube, add CH₃CN.
-
Add ClCF₂COONa (1.5 equiv) to the mixture.
-
Stir the sealed tube at 100 °C under a nitrogen atmosphere for 1 hour.
-
After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a petroleum ether:EtOAc solvent system to obtain the desired this compound.
Protocol for a "Turn-off" Fluorescent Probe for Hg²⁺ Detection
This protocol is based on the application of a bola-type chemosensor derived from a triazole-modified this compound derivative[3].
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 x 10⁻³ M in THF)
-
Stock solutions of various metal ions (e.g., 1 x 10⁻³ M in water)
-
Acetonitrile (MeCN) and deionized water
-
Fluorometer
Procedure:
-
Prepare a solution of the fluorescent probe in a MeCN:H₂O (90:10, v/v) mixture. A typical final concentration is in the micromolar range (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum of the probe solution (excitation at ~300 nm).
-
Titrate the probe solution with aliquots of the Hg²⁺ stock solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Observe the quenching of the fluorescence intensity as a function of Hg²⁺ concentration.
-
To test for selectivity, repeat the experiment with other metal ions under the same conditions and compare the fluorescence response.
-
The limit of detection (LOD) can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.
Protocol for a "Turn-on" Fluorescent Probe for Zn²⁺ Imaging in Living Cells
This protocol is a general guideline based on the principles of using an OFF-ON chemosensor for cellular imaging[1].
Materials:
-
The Zn²⁺ fluorescent probe
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells)
-
ZnCl₂ solution
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells in a suitable medium supplemented with FBS in a humidified incubator at 37 °C with 5% CO₂.
-
Probe Loading: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 5-10 µM).
-
Incubate the cells with the probe solution for a specified time (e.g., 30 minutes) at 37 °C.
-
Washing: Wash the cells three times with PBS to remove any excess probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
Zn²⁺ Treatment: To visualize the response to Zn²⁺, treat the probe-loaded cells with a solution of ZnCl₂ in PBS for a short period (e.g., 10-20 minutes).
-
Wash the cells again with PBS.
-
Acquire fluorescence images to observe the increase in intracellular fluorescence, indicating the detection of Zn²⁺.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling mechanisms and experimental workflows.
References
- 1. An 1,3,4-oxadiazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution and imaging application in living cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of pyridine-based 1,3,4-oxadiazole derivative as fluorescence turn-on sensor for high selectivity of Ag+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
"methodology for evaluating the in vitro anticancer activity of 1,3,4-oxadiazole compounds"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vitro evaluation of the anticancer potential of novel 1,3,4-oxadiazole compounds. The following protocols and application notes are designed to be a detailed resource for researchers in the field of cancer drug discovery.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties.[1][2] These compounds have been shown to exert their antiproliferative effects through various mechanisms, such as the inhibition of enzymes, growth factors, and kinases.[3][4] A systematic in vitro evaluation is crucial to identify lead compounds, understand their mechanism of action, and guide further drug development efforts.
This guide outlines a panel of standard in vitro assays to characterize the anticancer activity of 1,3,4-oxadiazole derivatives, including the assessment of cytotoxicity, induction of apoptosis, effects on the cell cycle, and investigation of underlying molecular mechanisms.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel 1,3,4-oxadiazole compound.
Caption: A typical workflow for in vitro anticancer evaluation.
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables to facilitate comparison between different compounds and experimental conditions.
Table 1: Cytotoxicity of 1,3,4-Oxadiazole Compounds against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| OXA-001 | MCF-7 (Breast) | 48 | 15.2 ± 1.8 |
| OXA-001 | A549 (Lung) | 48 | 25.7 ± 2.5 |
| OXA-002 | MCF-7 (Breast) | 48 | 8.9 ± 0.9 |
| OXA-002 | A549 (Lung) | 48 | 12.1 ± 1.3 |
| Doxorubicin | MCF-7 (Breast) | 48 | 1.2 ± 0.2 |
| Doxorubicin | A549 (Lung) | 48 | 2.5 ± 0.4 |
Table 2: Apoptosis Induction by Compound OXA-002 in MCF-7 Cells (24h Treatment)
| Treatment | Concentration (µM) | % Early Apoptotic Cells ± SD | % Late Apoptotic/Necrotic Cells ± SD | % Live Cells ± SD |
| Vehicle Control | - | 3.1 ± 0.5 | 1.5 ± 0.3 | 95.4 ± 0.8 |
| OXA-002 | 5 | 15.8 ± 1.2 | 4.2 ± 0.6 | 80.0 ± 1.8 |
| OXA-002 | 10 | 35.2 ± 2.5 | 10.5 ± 1.1 | 54.3 ± 3.6 |
| OXA-002 | 20 | 55.9 ± 4.1 | 18.7 ± 2.0 | 25.4 ± 6.1 |
Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with Compound OXA-002 (24h)
| Treatment | Concentration (µM) | % G0/G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |
| Vehicle Control | - | 65.2 ± 3.1 | 20.5 ± 1.9 | 14.3 ± 1.5 |
| OXA-002 | 5 | 70.1 ± 2.8 | 15.3 ± 1.5 | 14.6 ± 1.3 |
| OXA-002 | 10 | 78.5 ± 3.5 | 8.2 ± 1.0 | 13.3 ± 1.8 |
| OXA-002 | 20 | 85.3 ± 4.0 | 4.1 ± 0.8 | 10.6 ± 2.1 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds.[6] Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).[6] Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plates for 4 hours at 37°C in the dark.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plates for 10 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[7][8] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[8] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 1,3,4-oxadiazole compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[7]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10]
Protocol:
-
Cell Treatment: Seed cells and treat with the 1,3,4-oxadiazole compound as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash the cells as described above.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Store the fixed cells at -20°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[10]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of 1,3,4-oxadiazole compounds on key signaling pathways involved in cancer cell proliferation and survival.[11][12]
Protocol:
-
Protein Extraction: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Normalize the protein concentrations and denature the samples by boiling in Laemmli sample buffer.[13] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Bcl-2, Caspase-3, Akt, p-Akt) overnight at 4°C with gentle shaking.[12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.[13]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Visualization
Many anticancer agents, including derivatives of 1,3,4-oxadiazole, exert their effects by modulating key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt pathway. The following diagram illustrates a simplified representation of this pathway.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. benchchem.com [benchchem.com]
- 11. medium.com [medium.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Antimicrobial Efficacy of 4-(1,3,4-Oxadiazol-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 4-(1,3,4-Oxadiazol-2-yl)aniline moiety, in particular, has been a focus of research due to its potential for potent antimicrobial effects against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The lipophilicity and electronic properties conferred by various substitutions on the aniline and oxadiazole rings can significantly influence the antimicrobial potency of these derivatives.[3]
These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial efficacy of novel this compound derivatives. The described methods, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are fundamental assays in the preliminary screening and characterization of new antimicrobial compounds.
Data Presentation
The following tables summarize representative antimicrobial activity data for various 1,3,4-oxadiazole derivatives against common bacterial and fungal strains. This data is intended for illustrative purposes to demonstrate the potential efficacy of this class of compounds. Actual values for specific this compound derivatives must be determined experimentally.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives against Bacterial Strains
| Compound Class | Test Microorganism | Strain (e.g., ATCC) | Representative MIC (µg/mL) | Positive Control | MIC (µg/mL) |
| 1,3,4-Oxadiazole Derivatives | Staphylococcus aureus | MRSA, USA300 | 4 - 32[5] | Ciprofloxacin | <1 |
| Staphylococcus aureus | ATCC 25923 | 1.95 - 7.81[6] | Streptomycin | 8 | |
| Bacillus subtilis | NRS-744 | 70[7] | Streptomycin | 16 | |
| Escherichia coli | ATCC 25922 | 64 - 256[8] | Ciprofloxacin | <1 | |
| Pseudomonas aeruginosa | ATCC 27853 | 64 - 256[8] | Ciprofloxacin | <1 |
Note: MIC values can vary significantly based on the specific substitutions on the 1,3,4-oxadiazole and aniline rings.
Table 2: Representative Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) of 1,3,4-Oxadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| OZE-I | S. aureus MW2 | 4 - 16[5] | Not specified | - | Bactericidal activity demonstrated in time-kill studies[5] |
| OZE-II | S. aureus MW2 | 4 - 16[5] | Not specified | - | Bactericidal activity demonstrated in time-kill studies[5] |
| OZE-III | S. aureus MW2 | 8 - 32[5] | Not specified | - | Bactericidal activity demonstrated in time-kill studies[5] |
| Representative Compound | E. coli | 1 | 2 | 2 | Bactericidal[9] |
| Representative Compound | S. aureus | 0.5 | 1 | 2 | Bactericidal[9] |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol follows the standardized broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][10]
Materials:
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth and solvent)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).[11] Perform two-fold serial dilutions of the stock solution in sterile broth to achieve a range of desired concentrations.
-
Preparation of Microbial Inoculum: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]
-
Inoculation of Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the serially diluted test compound to the wells in the first row, and then perform serial dilutions down the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
Add 100 µL of the standardized microbial inoculum to each well, except for the sterility control well.
-
Include a growth control well (inoculum without the test compound) and a sterility control well (broth only).
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[9]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[12]
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]
- 8. Synthesis and antimicrobial activity of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. microchemlab.com [microchemlab.com]
Application Notes and Protocols: 4-(1,3,4-Oxadiazol-2-yl)aniline as a Versatile Building Block for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3,4-Oxadiazol-2-yl)aniline and its derivatives have emerged as crucial building blocks in the design and fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). The 1,3,4-oxadiazole moiety is a well-known electron-deficient system, which imparts excellent electron-transporting and hole-blocking properties to materials incorporating it.[1][2][3] The aniline group provides a versatile handle for further chemical modifications, allowing for the fine-tuning of electronic and physical properties. This document provides detailed application notes, experimental protocols, and performance data for utilizing this compound in the development of efficient OLEDs.
Key Properties and Applications
The primary application of this compound-based materials in OLEDs is as:
-
Electron-Transporting Layer (ETL): These materials facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, improving the overall charge balance within the device.[1][2]
-
Hole-Blocking Layer (HBL): Due to their deep Highest Occupied Molecular Orbital (HOMO) energy levels, they can effectively block the passage of holes from the emissive layer to the ETL, confining charge recombination to the desired zone and enhancing efficiency.
The versatility of the aniline group allows for the synthesis of a wide range of derivatives with tailored properties, such as improved solubility, thermal stability, and charge transport characteristics.
Data Presentation: Performance of OLEDs Incorporating this compound Derivatives
The following tables summarize the performance of various OLED devices that utilize derivatives of this compound as either the electron-transporting or a bipolar host material.
Table 1: Performance of Phosphorescent OLEDs with Oxadiazole-based Bipolar Host Materials
| Host Material | Dopant | Device Structure | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Turn-on Voltage (V) |
| PyOxd-mCz | FIrpic (blue) | ITO/HATCN/TAPC/Host:Dopant/TmPyPB/LiF/Al | 20.8 | 39.7 | - | 3.5 |
| PyOxd-pCz | FIrpic (blue) | ITO/HATCN/TAPC/Host:Dopant/TmPyPB/LiF/Al | - | - | - | - |
| PyOxd-mCz | Ir(ppy)₃ (green) | ITO/HATCN/TAPC/Host:Dopant/TmPyPB/LiF/Al | 16.4 | 55.2 | - | - |
Data sourced from a study on oxadiazole derivatives as bipolar host materials.[4]
Table 2: Electroluminescence Characteristics of OLEDs with Oxadiazole-Triphenylamine Emitters
| Emitter | Hole Transport Layer (HTL) | Max. Luminance (cd/m²) | External Quantum Eff. (%) | Luminous Power Eff. (lm/W) | Emission Peak (nm) |
| Emitter 1 | TPD | > 19,000 | ~4 | 3.75 | 450-490 (Blue-Green) |
| Emitter 2 | α-NPD | > 19,000 | - | - | 450-490 (Blue-Green) |
Data extracted from a study on the electroluminescence of 1,3,4-oxadiazole and triphenylamine-containing molecules.[5][6]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the core building block.
Protocol 1: Synthesis via Cyclization of an Acylhydrazide
-
Step 1: Preparation of 4-aminobenzohydrazide. React methyl 4-aminobenzoate with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
Step 2: Acylation of 4-aminobenzohydrazide. React the resulting hydrazide with an appropriate acyl chloride or carboxylic acid to form a diacylhydrazine intermediate.
-
Step 3: Cyclodehydration. Treat the diacylhydrazine with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization and form the 1,3,4-oxadiazole ring.[7]
-
Step 4: Purification. The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole (A related derivative)
-
Step 1: Preparation of Benzaldehyde Semicarbazone. Dissolve benzaldehyde in ethanol and add an alcoholic solution of semicarbazide hydrochloride. The resulting solid is filtered and recrystallized.[8]
-
Step 2: Oxidative Cyclization. To a stirred slurry of benzaldehyde semicarbazone and anhydrous sodium acetate in acetic acid, add bromine in acetic acid. The exothermic reaction leads to the formation of the 2-amino-5-phenyl-1,3,4-oxadiazole.[8]
-
Step 3: Purification. The product is isolated by pouring the reaction mixture into water, filtering the solid, and recrystallizing from glacial acetic acid.[8]
OLED Fabrication Protocol
This protocol outlines a general procedure for the fabrication of a multilayer OLED using thermal evaporation.
-
Substrate Preparation:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function and facilitate hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., HATCN (5 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (40 nm)
-
Emissive Layer (EML): Host material doped with a phosphorescent or fluorescent emitter.
-
Hole-Blocking/Electron-Transporting Layer (HBL/ETL): A derivative of this compound (e.g., 30 nm).
-
Electron Injection Layer (EIL): e.g., LiF (1 nm)
-
-
-
Cathode Deposition:
-
Deposit the metal cathode, typically aluminum (Al, 100 nm), without breaking the vacuum.
-
-
Encapsulation:
-
Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.
-
Mandatory Visualizations
Caption: General workflow for the synthesis of a this compound derivative.
Caption: A typical workflow for the fabrication of a multilayer OLED device.
Caption: Energy level diagram of a typical OLED with an oxadiazole-based ETL.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Molecular Docking of 4-(1,3,4-Oxadiazol-2-yl)aniline Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Derivatives of 4-(1,3,4-Oxadiazol-2-yl)aniline represent a promising class of compounds for drug discovery. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[5] This process is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into their potential mechanisms of action.
These application notes provide a detailed protocol for performing molecular docking studies on this compound derivatives and related analogs. It outlines the necessary steps from protein and ligand preparation to the analysis of docking results, accompanied by tabulated data from recent studies on similar 1,3,4-oxadiazole compounds to serve as a reference.
I. Molecular Docking Workflow
The overall workflow for a typical molecular docking study is outlined below. This process involves preparing both the protein target and the small molecule ligand, performing the docking simulation, and analyzing the results to understand the binding interactions.
Caption: A generalized workflow for in silico molecular docking studies.
II. Detailed Experimental Protocol: Molecular Docking
This protocol provides a representative methodology for docking this compound derivatives with a target protein, such as the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a common target in cancer research.[1]
1. Software and Resources:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina or AutoDock 4: For performing the docking simulation.[6]
-
Discovery Studio, PyMOL, or Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To obtain the 3D crystal structure of the target protein (e.g., PDB ID: 1M17 for EGFR).[1]
-
ChemDraw or similar software: To draw the 2D structure of the ligand.
2. Target Protein Preparation:
-
Download Structure: Obtain the 3D crystallographic structure of the target protein from the Protein Data Bank (--INVALID-LINK--).
-
Clean Protein: Open the PDB file in a molecular viewer (e.g., Discovery Studio or ADT). Remove all non-essential molecules, including water, co-crystallized ligands, and co-factors.[1][5]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, which is crucial for calculating correct electrostatic interactions.
-
Assign Charges: Compute and assign Gasteiger or Kollman charges to the protein atoms.
-
Save File: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock.
3. Ligand Preparation:
-
Draw Ligand: Draw the 2D structure of the this compound derivative using chemical drawing software.
-
Convert to 3D: Convert the 2D structure into a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Define Torsion and Charges: Open the minimized ligand file in ADT. Define the rotatable bonds (torsions) to allow for conformational flexibility during docking. Assign Gasteiger charges.
-
Save File: Save the prepared ligand in the PDBQT file format.
4. Grid Generation:
-
Define Binding Site: Load the prepared protein (PDBQT file) into ADT. The binding site is typically defined as the active site cavity where the native ligand binds.
-
Set Grid Box: Generate a grid box that encompasses the entire binding site. The grid box defines the 3D space where the docking algorithm will search for favorable ligand binding poses. The size and center of the grid should be carefully selected to cover all key active site residues.
5. Docking Simulation:
-
Configuration File: Create a configuration text file that specifies the file paths for the protein receptor, the ligand, and the grid parameters (center coordinates and dimensions).
-
Run Docking: Execute the docking program (e.g., AutoDock Vina) from the command line, using the configuration file as input. Vina will perform the docking simulation, exploring different conformations of the ligand within the grid box and scoring them based on its scoring function.
6. Analysis of Results:
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.
-
Pose Visualization: Load the protein and the docked ligand poses (output PDBQT file) into a visualization tool like PyMOL or Discovery Studio.
-
Interaction Analysis: Analyze the best-scoring pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues. For example, nitrogen atoms of the 1,3,4-oxadiazole ring often form hydrogen bonds with key residues like Met769 in EGFR.[1]
III. Target Context: EGFR Signaling Pathway
Many 1,3,4-oxadiazole derivatives are investigated as anticancer agents that target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR's tyrosine kinase (TK) domain blocks downstream signaling pathways that promote cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory role of targeted drugs.
IV. Quantitative Data from Docking Studies
The following tables summarize quantitative data from molecular docking and in vitro studies of various 1,3,4-oxadiazole derivatives against different biological targets. This data can serve as a benchmark for new studies.
Table 1: Docking Scores and Binding Affinities of 1,3,4-Oxadiazole Derivatives
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 2,5-Disubstituted 1,3,4-Oxadiazoles | EGFR Tyrosine Kinase | 1M17 | -6.26 to -7.89 | Met769, Gln767, Thr766 | [1] |
| Imidazo[1,2-b]pyridazine-Oxadiazoles | BAX protein | - | -7.3 | - | [7] |
| 1,3,4-Oxadiazole Derivatives | Human GABAA Receptor | 4COF | -5.27 to -5.67 | - | [8] |
| N-phenyl-thio-acetamides | HIV-1 RT (NNIBP) | 1RT2 | -10.3 | TYR-318, VAL-106 | [6] |
| Naphthalen-2-ol Derivatives | Cancer-related protein | 6LRZ | -3.40 to -5.15 | PHE 577, HIS 575 | [9] |
Table 2: In Vitro Biological Activity of 1,3,4-Oxadiazole Derivatives
| Compound Series | Target/Cell Line | Activity Metric | Result Range | Reference |
| N-Mannich bases of Oxadiazole | Telomerase | IC₅₀ | 0.8 to 0.9 µM | [10] |
| 2,5-Disubstituted 1,3,4-Oxadiazoles | HeLa, MCF-7 Cells | IC₅₀ | 19.9 to 35 µM (HeLa) | [1] |
| Benzimidazole-Oxadiazole Hybrids | MCF-7 Breast Carcinoma | Cytotoxicity | Comparable to Doxorubicin | [11] |
| Oxadiazole-5-fluorocytosine Hybrids | HT-1080 Fibrosarcoma | IC₅₀ | 19.56 µM | [12] |
| Thio-substituted Oxadiazoles | Tubulin Polymerization | IC₅₀ | 7.95 to 9.81 nM | [13] |
| Oxadiazole-Pyrazoline Hybrids | EGFR-TK | IC₅₀ | 0.09 to 0.16 µM | [14] |
References
- 1. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.vensel.org [pubs.vensel.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Structure-Activity Relationships (SAR) for 4-(1,3,4-Oxadiazol-2-yl)aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, biological evaluation, and structure-activity relationship (SAR) development of 4-(1,3,4-oxadiazol-2-yl)aniline analogs. This class of compounds has garnered significant interest due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Introduction
The 1,3,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. When coupled with an aniline moiety, it forms a versatile scaffold, this compound, which serves as a foundational structure for the development of novel therapeutic agents. The development of analogs based on this scaffold allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. These notes will guide researchers through the process of developing SAR for this promising class of compounds.
Data Presentation: Structure-Activity Relationships
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the aniline and the 1,3,4-oxadiazole rings. The following tables summarize quantitative data from various studies, highlighting key SAR findings.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | R1 (Aniline Substitution) | R2 (Oxadiazole Substitution) | Cell Line | Activity (GI50/IC50, µM) | Reference |
| 4p | 4-methyl | 4-methoxyphenyl | MCF-7 | 12.9 | [1] |
| MDA-MB-231 | 59.3 | [1] | |||
| 4b | 2-methoxyphenylamino | 4-chlorophenyl | Various | Mean Growth %: 45.20 | [1] |
| 4c | - | 4-hydroxyphenyl | Various | Mean Growth %: 56.73 | [1] |
| AMK OX-8 | - | Varied Substituents | Hep-2, A549 | Low IC50 | [2][3][4] |
| AMK OX-9 | - | Varied Substituents | Hep-2, A549 | Low IC50 | [2][3][4] |
| AMK OX-11 | - | Varied Substituents | Hep-2, A549 | Low IC50 | [2][3][4] |
| AMK OX-12 | - | Varied Substituents | Hep-2, A549 | Low IC50 | [2][3][4] |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound Series | R Group (General) | Organism | Activity (MIC, µg/mL) | Reference |
| IVa-j | Substituted Phenyl | S. aureus, E. coli | - | [5][6][7] |
| - | Furan-2-yl | MRSA | 7.2 | [8] |
| - | Furan-2-yl | VRE | 14.4 | [8] |
| 4 | Quinoline hybrid | S. aureus | 6.25 | [9] |
Table 3: Other Biological Activities
| Compound ID | Target/Activity | Assay | Result (IC50) | Reference |
| 20x | GSK-3β Inhibitor | In vitro | Potent and selective | [10] |
| 1i | α-glucosidase Inhibitor | In vitro | 54.83 µg/mL | [11] |
| 4b | Antioxidant | Free radical scavenging | 21.07 µM | [1] |
| 4c | Antioxidant | Free radical scavenging | 15.58 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis Protocol for 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines
This protocol is adapted from a common synthetic route involving the cyclization of an N,N'-diacylhydrazine followed by reduction.[12]
Step 1: Synthesis of N,N'-Diacylhydrazines
-
To a solution of an appropriate acid hydrazide (1 mmol) in a suitable solvent (e.g., pyridine or DMF), add an equimolar amount of an acid chloride (1 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the N,N'-diacylhydrazine.
Step 2: Cyclization to form 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles
-
Suspend the N,N'-diacylhydrazine (1 mmol) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the 1,3,4-oxadiazole derivative.
Step 3: Reduction to 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines
-
Dissolve the 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (1 mmol) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent system, for example, sodium borohydride and tin(II) chloride dihydrate, in portions.[12]
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final aniline analog.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, Hep-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound analogs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the development of this compound analogs.
Caption: Workflow for SAR development of novel analogs.
Caption: Intrinsic apoptosis pathway induced by some analogs.
Caption: General synthetic workflow for target compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"optimizing cyclization conditions for 4-(1,3,4-Oxadiazol-2-yl)aniline synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,3,4-Oxadiazol-2-yl)aniline. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during the cyclization process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete cyclization. 2. Degradation of starting material or product. 3. Ineffective dehydrating/cyclizing agent. 4. Suboptimal reaction temperature or time. 5. Presence of moisture in the reaction. | 1. Increase reaction time or temperature. Monitor reaction progress using TLC. 2. Ensure inert atmosphere (e.g., N2) if reagents are sensitive to air or moisture. 3. Experiment with different cyclizing agents (see Table 1). 4. Optimize temperature and reaction time based on literature for the specific cyclizing agent. 5. Use anhydrous solvents and reagents. |
| Formation of Side Products | 1. Competing side reactions, such as the formation of 1,3,4-thiadiazoles if using sulfur-containing reagents. 2. Polymerization of starting materials or intermediates. 3. Acylation of the aniline group if not properly protected. | 1. If thiosemicarbazide is an intermediate, consider using a non-sulfur-based cyclization method.[1] 2. Control the reaction temperature and add reagents slowly. 3. Protect the amino group of 4-aminobenzohydrazide before cyclization, if necessary. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related side products with similar polarity. 3. Product is insoluble or poorly soluble in the chosen recrystallization solvent. | 1. Optimize the reaction to drive it to completion. 2. Employ column chromatography with a carefully selected eluent system for separation.[2][3] 3. Screen a variety of solvents or solvent mixtures for recrystallization. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. 3. Scale-up issues. | 1. Use high-purity, anhydrous reagents and solvents. 2. Maintain strict control over reaction parameters (temperature, stirring speed, atmosphere). 3. Re-optimize reaction conditions when scaling up the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common precursor is 4-aminobenzohydrazide, which can be cyclized with various reagents to form the 1,3,4-oxadiazole ring. Another approach involves the reduction of a nitro group to an amine after the formation of the oxadiazole ring from 4-nitrobenzohydrazide.[4]
Q2: Which cyclizing agents are most effective for this synthesis?
A2: A variety of dehydrating and cyclizing agents can be used. The choice of agent can significantly impact the reaction conditions and yield. Commonly used agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and various modern coupling reagents.[1][5] The selection often depends on the specific substrate and desired reaction conditions (e.g., temperature, reaction time).
Q3: What is a typical reaction temperature and time for the cyclization step?
A3: Reaction conditions vary depending on the chosen cyclizing agent. For example, a reaction using potassium phosphate in acetonitrile may be heated at 100°C for 1 hour in a sealed tube.[2] Other methods involving reagents like POCl₃ may require refluxing for several hours.[1][5]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product.
Q5: What are the key considerations for purifying the final product?
A5: The final product, this compound, is typically a solid. Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and ethanol.[6] If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a recommended alternative.[2][3]
Comparison of Cyclization Conditions
The following table summarizes various reported conditions for the synthesis of 1,3,4-oxadiazoles, which can be adapted for the synthesis of this compound.
Table 1: Comparison of Cyclizing Agents and Reaction Conditions for 1,3,4-Oxadiazole Synthesis
| Cyclizing Agent | Starting Material | Solvent | Temperature | Time | Yield (%) | Reference |
| Potassium Phosphate | Hydrazide and ClCF₂COONa | Acetonitrile | 100°C | 1 h | 81 | [2] |
| TBTU | Thiosemicarbazide | DMF | 50°C | - | 85 | [7] |
| POCl₃ | Aromatic acid hydrazide | - | Reflux | Several hours | 54-66 | [5] |
| Iodine/Mercuric Oxide | N-substituted benzylidine hydrazide | DMF | Room Temp | 48 h | - | [6] |
| SOCl₂ or POCl₃ | Substituted hydrazides | - | Reflux | Several hours | Good yields | [1] |
| EDC·HCl | Acyl thiosemicarbazide | DMSO | - | - | Quantitative | [8] |
Experimental Protocols
Protocol 1: Cyclization of 4-Aminobenzohydrazide using Potassium Phosphate
This protocol is adapted from a general procedure for the synthesis of 1,3,4-oxadiazoles.[2]
Materials:
-
4-Aminobenzohydrazide
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium phosphate (K₃PO₄)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
In a sealed tube, combine 4-aminobenzohydrazide (1 equiv), sodium chlorodifluoroacetate (1.5 equiv), and potassium phosphate (1.5 equiv).
-
Add anhydrous acetonitrile to the mixture.
-
Seal the tube and stir the reaction mixture at 100°C for 1 hour under an inert atmosphere (e.g., Nitrogen).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether:EtOAc = 2:1, v/v) to obtain the desired product.
Protocol 2: Reductive Cyclization Approach
This protocol involves the cyclization of a nitro-substituted precursor followed by reduction.[4]
Part A: Synthesis of 2-(4-Nitrophenyl)-1,3,4-oxadiazole
-
Synthesize N,N'-diacylhydrazine from the corresponding acid hydrazide and acid chloride.
-
Cyclize the N,N'-diacylhydrazine in a suitable solvent like toluene at 120°C for 1-3 hours.
-
Purify the intermediate product, 2-(4-nitrophenyl)-1,3,4-oxadiazole.
Part B: Reduction to this compound
-
Dissolve the 2-(4-nitrophenyl)-1,3,4-oxadiazole intermediate in a suitable solvent such as ethanol.
-
Add a reducing system, for example, sodium borohydride and tin(II) chloride dihydrate.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reduction by TLC.
-
Upon completion, perform an appropriate work-up to isolate the crude product.
-
Purify the product by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Comparative workflow of direct cyclization versus a reductive approach for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low or no product yield in the synthesis.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Oxadiazoles from 4-Aminobenzohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the conversion of 4-aminobenzohydrazide to 2,5-disubstituted-1,3,4-oxadiazoles.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Oxadiazole Product
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Extend the reaction time or increase the temperature, but be cautious of potential side reactions. |
| Ineffective dehydrating/cyclizing agent | - Ensure the dehydrating agent (e.g., POCl₃, PPA) is fresh and has been stored under anhydrous conditions.- Consider using an alternative cyclizing agent. A variety of reagents are available, each with its own advantages.[1][2] |
| Degradation of starting material or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Avoid excessive heating, as some oxadiazoles can decompose at high temperatures. |
| Sub-optimal reaction conditions | - Optimize the reaction temperature and solvent. Some reactions proceed better at room temperature, while others require reflux.[1] |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Byproducts and Their Identification/Removal
| Byproduct | Identification | Mitigation & Purification |
| Unreacted 4-Aminobenzohydrazide | - Compare the TLC spot with a standard of 4-aminobenzohydrazide.- Soluble in aqueous acid. | - Ensure stoichiometric amounts of reagents.- Wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove the basic 4-aminobenzohydrazide. |
| N,N'-Diacylhydrazide Intermediate | - This intermediate is often less polar than the starting hydrazide but more polar than the final oxadiazole.- Can be characterized by ¹H NMR, observing two distinct amide N-H signals.[3] | - Increase the reaction temperature or time to promote complete cyclization.- Recrystallization or column chromatography can effectively separate the intermediate from the product. |
| Acetylated Byproduct | - Forms when using acetylating reagents (e.g., acetic anhydride). The mass of this byproduct will be 42 amu higher than the desired product.- Can be identified by the appearance of a methyl singlet around 2.1-2.3 ppm in the ¹H NMR spectrum. | - Avoid using acetic anhydride if the free amino group is desired.- If acetylation is unavoidable, the acetyl group can often be removed by acidic or basic hydrolysis. |
| Thiadiazole Isomer | - Forms when using sulfur-containing reagents (e.g., Lawesson's reagent, CS₂).[4] | - Use a non-sulfur-based cyclization method.- Careful column chromatography can separate the oxadiazole from the thiadiazole isomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for converting 4-aminobenzohydrazide to an oxadiazole?
A1: The most prevalent methods involve the reaction of 4-aminobenzohydrazide with a carboxylic acid or its derivative (like an acid chloride or ester) to form an N,N'-diacylhydrazide intermediate, which is then cyclized using a dehydrating agent. Common dehydrating agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and thionyl chloride (SOCl₂).[2] Another widely used method is the oxidative cyclization of an N-acylhydrazone, which is formed by the condensation of 4-aminobenzohydrazide with an aldehyde.
Q2: My reaction is complete according to TLC, but I'm having trouble isolating the product. What should I do?
A2: Isolation issues often arise from the product's solubility or the nature of the reaction mixture.
-
Work-up Procedure: After the reaction, pouring the mixture into crushed ice is a common practice, especially when using reagents like POCl₃. This hydrolyzes the excess reagent and often precipitates the crude product.
-
Purification: Recrystallization from a suitable solvent (e.g., ethanol, DMF/water) is a highly effective method for purifying the final product.[1] If recrystallization is insufficient, column chromatography on silica gel is recommended.
Q3: Can I use microwave irradiation to speed up the reaction?
A3: Yes, microwave-assisted synthesis can significantly reduce reaction times and often improves yields for oxadiazole formation. However, it is crucial to carefully control the temperature and pressure to avoid decomposition.
Q4: How can I confirm the formation of the oxadiazole ring?
A4: Spectroscopic methods are essential for structure confirmation.
-
FTIR Spectroscopy: Look for the disappearance of the N-H stretching bands of the hydrazide and the appearance of characteristic C=N and C-O-C stretching frequencies of the oxadiazole ring.
-
NMR Spectroscopy: In ¹H NMR, the disappearance of the hydrazide protons is a key indicator. ¹³C NMR will show characteristic shifts for the carbon atoms within the oxadiazole ring.
-
Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-aminophenyl)-5-aryl-1,3,4-oxadiazole using POCl₃
-
Formation of the N,N'-diacylhydrazide intermediate:
-
In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzohydrazide in a suitable solvent (e.g., pyridine, DMF).
-
Slowly add 1.1 equivalents of the desired aromatic acid chloride at 0 °C.
-
Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the N,N'-diacylhydrazide.
-
Filter, wash with water, and dry the intermediate.
-
-
Cyclization to the oxadiazole:
-
To the dried N,N'-diacylhydrazide, add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).
-
Heat the mixture at 80-100 °C for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate, ammonium hydroxide) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
-
Protocol 2: HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective. For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
Visualizations
Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Caption: Troubleshooting guide for byproduct identification and resolution.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
Technical Support Center: Purification of Polar 4-(1,3,4-Oxadiazol-2-yl)aniline Derivatives
Welcome to the technical support center for the purification of polar 4-(1,3,4-Oxadiazol-2-yl)aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this class of compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your target compounds.
Issue 1: Oily or Gummy Product Instead of a Solid
-
Question: My crude product is an oil or a gum after synthesis and initial work-up. How can I solidify it for further purification?
-
Answer: An oily or gummy consistency often indicates the presence of residual solvents or impurities. Here are a few techniques to address this:
-
Trituration: This is often the first method to try. It involves stirring the oil or gum with a solvent in which your desired product is insoluble, but the impurities are soluble.
-
Recommended Solvents: Start with non-polar solvents like hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.
-
Procedure: Add a small amount of the chosen solvent to your crude product and stir vigorously with a spatula or a magnetic stirrer. The goal is to induce crystallization of your product.
-
-
Azeotropic Removal of Solvents: High-boiling point solvents like DMF or DMSO can be stubborn to remove.
-
Procedure: Add a co-solvent with a lower boiling point that forms an azeotrope with the residual solvent (e.g., toluene for DMF). Evaporate the solvents under reduced pressure. Repeat this process a few times.
-
-
Short Silica Gel Plug: If trituration is unsuccessful, a quick filtration through a short plug of silica gel can remove highly polar impurities that may be inhibiting crystallization.
-
Procedure: Pack a small amount of silica gel in a fritted funnel or a pipette with a cotton plug. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or an ethyl acetate/hexanes mixture). Pass the solution through the silica plug, and elute with a slightly more polar solvent if necessary.
-
-
Issue 2: Co-elution of Product with Impurities During Column Chromatography
-
Question: My this compound derivative co-elutes with starting materials or byproducts on a silica gel column. How can I improve the separation?
-
Answer: Co-elution is a common challenge with polar compounds. Here are several strategies to improve separation:
-
Optimize the Eluent System:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can significantly improve separation. Start with a less polar solvent system and gradually increase the polarity. For example, you can start with 100% DCM and gradually add methanol.
-
Solvent System Modification: For polar compounds like this compound derivatives, common solvent systems include petroleum ether/ethyl acetate, hexane/ethyl acetate, and DCM/methanol. Try small additions of a third solvent to fine-tune the polarity.
-
-
Change the Stationary Phase:
-
Alumina: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina.
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.
-
-
Pre-adsorption (Dry Loading): For compounds that are not very soluble in the initial chromatography solvent, dry loading can improve resolution.
-
Procedure: Dissolve your crude product in a suitable solvent (e.g., DCM, methanol). Add a small amount of silica gel to the solution. Evaporate the solvent completely to get a free-flowing powder of your compound adsorbed onto the silica. Carefully load this powder onto the top of your column.
-
-
Issue 3: Low Recovery After Recrystallization
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
-
Answer: Low recovery is often due to the choice of solvent, the volume of solvent used, or the cooling process.
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Solvent System Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
-
Finding a Good Solvent: Test small amounts of your product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures) to find a suitable one. For polar oxadiazole derivatives, ethanol is often a good starting point.[1][2]
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be effective. This typically consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. A common pair for polar compounds is ethanol/water.
-
-
Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Using too much solvent will result in your product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of pure crystals. Then, place the flask in an ice bath to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for column chromatography of a polar this compound derivative?
A1: A good starting point is to use silica gel as the stationary phase and a solvent system of petroleum ether/ethyl acetate or hexane/ethyl acetate.[3][4] You can start with a less polar mixture (e.g., 4:1 hexane:ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column. For more polar derivatives, a DCM/methanol gradient may be more effective.
Q2: My compound streaks on the TLC plate. What can I do?
A2: Tailing or streaking on a TLC plate, especially with basic compounds like anilines, is common on silica gel. Adding a small amount of a basic modifier to your eluent can often resolve this issue. Try adding 0.1-1% triethylamine (TEA) to your solvent system. This will neutralize the acidic sites on the silica gel and improve the spot shape.
Q3: Can I use reverse-phase HPLC for the purification of these compounds?
A3: Yes, reverse-phase HPLC is a very effective technique for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a common setup. You may need to add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape, especially if your compound has basic functional groups.
Q4: What is the best way to remove the final traces of solvent from my purified product?
A4: After filtration, wash the crystals with a small amount of cold solvent. Then, dry the product under high vacuum, preferably in a vacuum oven at a temperature well below its melting point, for several hours to remove any residual solvent.
Data Presentation
The following table summarizes some reported purification methods for this compound and its derivatives.
| Compound | Purification Method | Stationary Phase | Eluent/Solvent System | Yield | Reference |
| This compound | Flash Column Chromatography | Silica Gel | Petroleum ether:EtOAc (2:1) | N/A | [3] |
| 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline | Flash Chromatography | Silica Gel | Hexane/Ethyl acetate (1:1) | 70% | [4] |
| 2,5-disubstituted 1,3,4-oxadiazoles | Recrystallization | N/A | Ethanol | N/A | [5] |
| 2,5-disubstituted 1,3,4-oxadiazoles | Column Chromatography | Silica Gel | Ethyl acetate | N/A | [6] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent. Alternatively, perform dry loading as described in the troubleshooting section.
-
Elution: Start eluting with the least polar solvent mixture, collecting fractions.
-
Gradient Increase: Gradually increase the polarity of the eluent to elute the more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
References
- 1. science.eurekajournals.com [science.eurekajournals.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
"improving the yield of 1,3,4-oxadiazole ring formation"
Welcome to the Technical Support Center for 1,3,4-Oxadiazole Ring Formation. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the synthesis of 1,3,4-oxadiazoles, a critical scaffold in medicinal chemistry. Here you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and comparative data to enhance your reaction yields and purity.
Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of 1,3,4-oxadiazoles, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction to form a 2,5-disubstituted-1,3,4-oxadiazole from a carboxylic acid and an acylhydrazide is resulting in a very low yield. What are the common causes and how can I improve it?
-
Answer: Low yields in this synthesis can often be attributed to several factors related to the cyclodehydration step, reagent quality, and reaction conditions.
-
Inefficient Dehydration: The final ring-closing dehydration is a critical step.
-
Troubleshooting:
-
Choice of Dehydrating Agent: Harsh dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used but can lead to side products with sensitive substrates.[1][2][3] Consider milder reagents such as polyphosphoric acid (PPA) or the Burgess reagent.[1][2] For one-pot syntheses from carboxylic acids and hydrazides, coupling agents like HATU or 1,1'-carbonyldiimidazole (CDI) with a dehydrating agent like triphenylphosphine can be effective.[4]
-
Reaction Temperature: Ensure the reaction temperature is optimal for the chosen dehydrating agent. Some reactions require heating or reflux to proceed to completion.[2][5]
-
-
-
Poor Quality Starting Materials: Impurities in the carboxylic acid or acylhydrazide can interfere with the reaction.
-
Troubleshooting:
-
Purity Check: Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
Fresh Reagents: Use freshly opened or properly stored reagents, especially for hygroscopic compounds.
-
-
-
Sub-optimal Reaction Conditions:
-
Troubleshooting:
-
Solvent: The choice of solvent can be critical. While solvents like DMF or DMSO are common, a one-pot protocol has shown success in 1,4-dioxane.[6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition of the product over extended periods.[7]
-
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my synthesis of 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides. How can I minimize these impurities?
-
Answer: The formation of side products in the cyclization of acylthiosemicarbazides is a common issue, often related to the choice of oxidizing or cyclizing agent.
-
Oxidative Cyclization Issues:
-
Troubleshooting:
-
Mild Oxidizing Agents: Instead of harsh reagents, consider using milder oxidizing agents like iodine in the presence of a base (e.g., sodium hydroxide or potassium iodide) or N-chlorosuccinimide (NCS) with a mild base like DBU.[1][4]
-
Alternative Cyclizing Agents: For thiosemicarbazide precursors, tosyl chloride in pyridine is an effective method for cyclization.[8] Another efficient coupling reagent for cyclodesulfurization is TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which offers mild reaction conditions.[9]
-
-
-
Tautomerism in Thiol Derivatives: When synthesizing 1,3,4-oxadiazole-2-thiols from acylhydrazides and carbon disulfide, thiol-thione tautomerism can occur.[1][10]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles?
-
A1: The most prevalent methods include the cyclodehydration of N,N'-diacylhydrazines using dehydrating agents like POCl₃, PPA, or SOCl₂, and the oxidative cyclization of acylhydrazones using oxidizing agents such as bromine in acetic acid or iodine.[2][4][11] One-pot syntheses from carboxylic acids and hydrazides are also widely used for their efficiency.[4][6]
-
-
Q2: Can microwave irradiation improve the yield and reaction time?
-
Q3: What is a "one-pot" synthesis for 1,3,4-oxadiazoles and what are its advantages?
-
A3: A one-pot synthesis allows for the formation of the 1,3,4-oxadiazole ring and subsequent functionalization in a single reaction vessel without isolating intermediates.[6] This approach is highly efficient, reduces waste, and can save significant time. A notable example is the synthesis from a carboxylic acid and NIITP (N-isocyaniminotriphenylphosphorane), followed by a copper-catalyzed C-H arylation.[6]
-
-
Q4: Are there any "green" or environmentally friendly methods for 1,3,4-oxadiazole synthesis?
-
A4: Yes, efforts are being made to develop more sustainable methods. These include the use of safer reagents and solvents, as well as energy-efficient techniques like mechanochemical synthesis (ball milling) which can proceed in the absence of a solvent.[8] Transition-metal-free oxidative cyclization using stoichiometric molecular iodine is another greener alternative.[10]
-
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different synthetic routes to 1,3,4-oxadiazoles, allowing for easy comparison of yields and conditions.
Table 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
| Starting Materials | Reagents/Conditions | Solvent | Temperature | Time | Yield Range | Reference |
| Carboxylic Acid, Acylhydrazide | HATU, Burgess Reagent | - | - | - | 70-93% | [1] |
| Carboxylic Acid, NIITP | 1,4-dioxane | 80 °C | 3 h | Quantitative (intermediate) | [6] | |
| Acylhydrazones | DBU, NCS | - | Room Temp | Short | 80-94% | [1] |
| Monoarylhydrazides, Acid Chlorides | HMPA, Microwave | - | - | Fast | Good to Excellent | [10] |
| N,N'-diacylhydrazines | (CF₃SO₂)₂O, Pyridine | DCM | - | - | High | [2] |
| Acylhydrazide, CS₂ | Basic Alcohol | Reflux | Overnight | 65-88% | [1][10] |
Table 2: Synthesis of 2-Amino-1,3,4-oxadiazoles
| Starting Materials | Reagents/Conditions | Solvent | Temperature | Time | Yield Range | Reference |
| Arylamine, Carboxylic Acid Derivative | POCl₃ or SOCl₂ | - | Controlled | - | 62-70% | [1] |
| Acylthiosemicarbazide | Iodine, NaOH/KI | Ethanol | Heating | - | 62-90% | [1][4] |
| Semicarbazones | Electrocyclization | Mild acid/base | - | - | - | [1] |
| Thiosemicarbazide | TBTU, DIEA | DMF | 50 °C | - | up to 85% | [9] |
Experimental Protocols
Below are detailed methodologies for key synthetic procedures discussed in this guide.
Protocol 1: One-Pot Synthesis-Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles [6]
This protocol describes a two-stage, one-pot synthesis starting from a carboxylic acid.
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv).
-
Evacuate and backfill the tube with nitrogen (repeat four times).
-
Add anhydrous 1,4-dioxane (to a concentration of 0.40 M).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir for 3 hours.
-
After the formation of the monosubstituted 1,3,4-oxadiazole intermediate, cool the reaction mixture.
-
For the C-H arylation step, add the aryl iodide (2.5 equiv), copper(I) iodide (20 mol %), 1,10-phenanthroline (40 mol %), and cesium carbonate (1.5 equiv).
-
Seal the tube and heat at the optimized temperature and time for the arylation step.
-
After completion, cool the reaction, dilute with a suitable solvent, and purify by flash column chromatography.
Protocol 2: Cyclization of Acylthiosemicarbazides to 2-Amino-1,3,4-oxadiazoles [1][4]
This method utilizes iodine as an oxidizing agent.
-
Dissolve the acylthiosemicarbazide precursor in ethanol.
-
Add a solution of sodium hydroxide to the mixture.
-
Add a solution of iodine in potassium iodide dropwise while stirring.
-
Heat the reaction mixture to reflux for the required amount of time, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in understanding and troubleshooting the synthesis of 1,3,4-oxadiazoles.
Caption: General synthetic routes to 1,3,4-oxadiazoles.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. jchemrev.com [jchemrev.com]
- 11. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
"troubleshooting poor solubility of synthesized 1,3,4-oxadiazole compounds"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility encountered with synthesized 1,3,4-oxadiazole compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my synthesized 1,3,4-oxadiazole compounds showing poor solubility in common organic solvents?
A1: The solubility of 1,3,4-oxadiazole derivatives is highly dependent on their substitution pattern. The presence of aryl (aromatic ring) substituents, especially in a symmetrical fashion at the 2 and 5 positions, significantly increases the melting point and crystal lattice energy, leading to lower solubility.[1][2] In contrast, smaller alkyl groups, like methyl groups, can lead to much higher aqueous solubility.[1][2] The planarity of the oxadiazole ring and the potential for strong intermolecular interactions such as pi-pi stacking in aryl-substituted compounds contribute to their reduced solubility.
Q2: What are the recommended starting solvents for dissolving novel 1,3,4-oxadiazole derivatives?
A2: Based on published literature, a good starting point for solubility testing of novel 2,5-disubstituted 1,3,4-oxadiazoles includes a range of polar aprotic and protic solvents. Commonly reported solvents in which these compounds show at least some degree of solubility are:
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Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Ethanol (EtOH)
It is advisable to start with small quantities of the compound and solvent to assess solubility before proceeding with larger amounts.
Q3: My compound dissolves in DMSO for my primary stock, but precipitates when I perform serial dilutions in aqueous buffer for my biological assay. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (in this case, DMSO) is no longer sufficient to keep the compound dissolved in the aqueous medium. Here are several troubleshooting steps:
-
Optimize Co-solvent Concentration: Determine the highest tolerable concentration of DMSO in your final assay. Sometimes, a slightly higher percentage of co-solvent can maintain solubility without significantly affecting the biological system.
-
Use a Co-solvent System: Instead of relying solely on DMSO, a mixture of solvents can be more effective. For example, preparing the initial stock in a small amount of DMSO and then performing initial dilutions with another water-miscible solvent like ethanol or polyethylene glycol (PEG) before the final aqueous dilution can sometimes prevent precipitation.
-
Serial Dilution Technique: The way you perform the serial dilution matters. Ensure thorough mixing after each dilution step to avoid localized high concentrations that can trigger precipitation.[3][4][5][6]
-
Consider Solubility Enhancement Techniques: For compounds with persistent precipitation issues, preparing a different formulation, such as a cyclodextrin inclusion complex or an amorphous solid dispersion, may be necessary to improve aqueous solubility.
Section 2: Troubleshooting Guides
This section provides structured approaches to address specific solubility challenges.
Guide 1: Initial Solubility Screening
This workflow helps in systematically identifying a suitable solvent system for your 1,3,4-oxadiazole compound.
Caption: Initial solvent screening workflow.
Guide 2: Addressing Poor Aqueous Solubility for Biological Assays
This guide outlines steps to take when your compound is soluble in organic solvents but not in the aqueous buffers required for biological testing.
Caption: Workflow for improving aqueous solubility.
Section 3: Data Presentation
Table 1: Qualitative Solubility of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
| Compound ID | R1 Group | R2 Group | DMSO | Methanol (MeOH) | Chloroform (CHCl₃) |
| 6a | Phenyl | -(CH₂)₂-CO-(p-methoxyphenyl) | Soluble | Soluble | Soluble |
| 6b | p-Aminophenyl | -(CH₂)₂-CO-(p-methoxyphenyl) | Soluble | Soluble | Soluble |
| 6c | p-Hydroxyphenyl | -(CH₂)₂-CO-(p-methoxyphenyl) | Soluble | Soluble | Soluble |
| 6e | p-Chlorophenyl | -(CH₂)₂-CO-(p-methoxyphenyl) | Soluble | Soluble | Soluble |
| 13a | Phenyl | o-Benzoylphenyl | Soluble | Soluble | Soluble |
| 13b | p-Chlorophenyl | o-Benzoylphenyl | Soluble | Soluble | Soluble |
Data summarized from a study by Bala, S., et al. The term "Soluble" indicates that the compounds were able to be dissolved for characterization and biological testing, though specific concentrations were not provided.
Table 2: Quantitative Solubility of 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole (PBD) in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Molar Fraction (10³) | Solubility (mg/mL) |
| Dichloromethane | 2.15 | 29.5 |
| Chloroform | 1.85 | 24.5 |
| Tetrahydrofuran (THF) | 0.98 | 10.6 |
| Toluene | 0.81 | 8.8 |
| N-Methylpyrrolidone (NMP) | 0.19 | 2.1 |
| Ethyl Acetate | 0.11 | 1.2 |
| Isopropanol | 0.012 | 0.13 |
| Ethanol | 0.009 | 0.10 |
| Methanol | 0.004 | 0.04 |
| Acetonitrile | 0.003 | 0.03 |
| n-Hexane | 0.002 | 0.02 |
| Dimethyl Sulfoxide (DMSO) | Not reported at 298.15 K | Not reported at 298.15 K |
This data provides a quantitative comparison of PBD solubility in various common organic solvents.
Section 4: Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an amorphous solid dispersion, which can significantly enhance the aqueous solubility and dissolution rate of a poorly soluble 1,3,4-oxadiazole compound.[7][8][9][10]
Materials:
-
Poorly soluble 1,3,4-oxadiazole derivative
-
Polymeric carrier (e.g., Polyvinylpyrrolidone (PVP K30), Hydroxypropyl methylcellulose (HPMC), or Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone, or dichloromethane) in which both the drug and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Selection of Polymer and Drug Loading:
-
Start with a drug-to-polymer weight ratio of 1:9. This can be optimized later to 1:4 or 1:1 depending on the stability and performance of the dispersion.
-
-
Dissolution:
-
Completely dissolve the 1,3,4-oxadiazole compound and the chosen polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure a clear solution is formed.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the inner wall of the flask.
-
-
Drying:
-
Carefully scrape the film from the flask.
-
Place the resulting solid in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
The resulting powder should be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm its amorphous nature (absence of sharp crystalline peaks) and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
-
-
Solubility and Dissolution Testing:
-
Evaluate the aqueous solubility and dissolution rate of the prepared ASD and compare it to the crystalline form of the drug.
-
Protocol 2: Co-crystallization by Solvent Evaporation
Co-crystallization with a pharmaceutically acceptable co-former can improve the solubility and dissolution properties of a neutral 1,3,4-oxadiazole compound.[11][12][13][14][15][16]
Materials:
-
1,3,4-Oxadiazole derivative
-
Co-former (e.g., a pharmaceutically acceptable carboxylic acid like succinic acid or benzoic acid, or an amide like nicotinamide)
-
A common solvent in which both the drug and co-former are soluble (e.g., ethanol, methanol, or ethyl acetate)
-
Crystallization dish or beaker
Methodology:
-
Stoichiometric Ratio Selection:
-
Begin with a 1:1 molar ratio of the 1,3,4-oxadiazole to the co-former. Other ratios (e.g., 1:2 or 2:1) can also be explored.
-
-
Dissolution:
-
Dissolve stoichiometric amounts of the 1,3,4-oxadiazole and the co-former in a suitable volume of the chosen solvent with gentle heating and stirring until a clear solution is obtained.
-
-
Crystallization:
-
Allow the solution to evaporate slowly and undisturbed at room temperature in a loosely covered container (e.g., with perforated aluminum foil) to allow for slow solvent evaporation.
-
-
Isolation and Drying:
-
Once crystals have formed, collect them by filtration.
-
Wash the crystals with a small amount of a solvent in which the co-crystal is expected to have low solubility (an anti-solvent), if necessary, to remove any amorphous material or starting materials.
-
Dry the co-crystals under vacuum at room temperature.
-
-
Characterization:
-
Confirm the formation of a new crystalline phase using PXRD (the pattern should be different from the starting materials), DSC (a single, sharp melting point different from the starting materials), and spectroscopic methods like FTIR or Raman spectroscopy to identify intermolecular interactions (e.g., hydrogen bonding).
-
-
Solubility Assessment:
-
Measure the aqueous solubility and dissolution rate of the co-crystals and compare them to the parent 1,3,4-oxadiazole.
-
Protocol 3: Thermodynamic Solubility Determination by the Shake-Flask Method
This protocol is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[17][18][19]
Materials:
-
Synthesized 1,3,4-oxadiazole compound
-
Chosen solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or an organic solvent)
-
Glass vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS)
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid 1,3,4-oxadiazole compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
-
Solvent Addition:
-
Add a known volume of the pre-equilibrated solvent (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution as necessary with a suitable solvent.
-
Analyze the concentration of the dissolved 1,3,4-oxadiazole using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and any dilution factors. The result is typically expressed in mg/mL or µg/mL.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. andrewalliance.com [andrewalliance.com]
- 4. Achieving Consistency in Serial Dilutions | The Scientist [the-scientist.com]
- 5. How to Do Serial Dilutions: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. In-vitro Thermodynamic Solubility [protocols.io]
- 18. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dissolutiontech.com [dissolutiontech.com]
"side reactions during the functionalization of the aniline moiety"
Welcome to the technical support center for the functionalization of anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions related to this critical chemical transformation.
Section 1: N-Alkylation Side Reactions
Frequently Asked Questions (FAQs)
Q1: What is N-alkylation over-alkylation and why does it occur?
Over-alkylation is a common side reaction during the N-alkylation of aniline where the intended mono-alkylated product (a secondary amine) reacts further with the alkylating agent. This leads to the formation of undesired N,N-dialkylated aniline (a tertiary amine) and potentially even a quaternary ammonium salt.[1] This side reaction happens because the nitrogen's lone pair of electrons makes aniline nucleophilic. After the first alkylation, the resulting secondary amine is often even more nucleophilic than the primary aniline, making it highly susceptible to a second reaction.[1][2]
Q2: What are the primary strategies to control and minimize over-alkylation?
The main strategies focus on controlling the reaction kinetics and the relative reactivity of the species involved. Key approaches include:
-
Stoichiometric Control : Using a large excess of aniline compared to the alkylating agent increases the probability that the alkylating agent will react with the more abundant primary amine.[1]
-
Slow Addition : Adding the alkylating agent slowly helps to maintain its low concentration, reducing the chance of a second alkylation event.[2]
-
Reaction Conditions : Optimizing temperature and reaction time is crucial. Lower temperatures can sometimes improve selectivity.[1]
-
Protecting Groups : Temporarily protecting the amine, for instance through acylation to form an anilide, can prevent N-alkylation altogether, allowing for other transformations.[1]
Troubleshooting Guide
Problem: My reaction is producing a significant amount of the N,N-dialkylated byproduct, and separation is difficult.
This is a frequent challenge due to the similar physical properties of mono- and di-alkylated products.[2]
Troubleshooting Workflow for Over-alkylation
Caption: Troubleshooting flowchart for minimizing N,N-dialkylation.
Quantitative Data: Effect of Reaction Parameters on Mono-alkylation Selectivity
| Parameter | Condition | Effect on Mono-alkylation | Rationale |
| Aniline/Alkylating Agent Ratio | High (e.g., >3:1) | Increased Selectivity[1] | Statistically favors reaction with primary aniline. |
| Temperature | Low | Generally Improved Selectivity[1] | Reduces the rate of the second alkylation reaction. |
| Catalyst Choice | Heterogeneous (e.g., Zeolites, Pd/C) | Can Improve Selectivity[1] | Steric or electronic effects may favor the mono-alkylation product. |
| Alkylating Agent | Less Reactive (e.g., Alcohols vs. Alkyl Halides) | Can Offer Better Control[1] | Reduces the overall reaction rate, allowing for more selective transformation. |
Section 2: Ring Substitution Side Reactions
Frequently Asked Questions (FAQs)
Q1: Why does aniline often lead to multiple substitutions in electrophilic aromatic substitution (EAS) reactions?
The amino group (-NH₂) is a very strong activating group, meaning it donates electron density into the benzene ring.[3] This high electron density makes the ring extremely reactive towards electrophiles, especially at the ortho and para positions.[3][4] Consequently, reactions like bromination can proceed uncontrollably to form poly-substituted products, such as the rapid formation of a 2,4,6-tribromoaniline precipitate when aniline is mixed with bromine water.[5]
Q2: How can I achieve mono-substitution on the aniline ring?
To control the high reactivity of aniline and achieve mono-substitution, the amino group must be temporarily "protected" to reduce its activating effect. The most common method is acetylation, where aniline is converted to acetanilide using acetic anhydride or acetyl chloride.[3][5] The resulting amide group is still an ortho, para-director but is significantly less activating, allowing for controlled mono-substitution. The protecting group is then removed via hydrolysis to regenerate the substituted aniline.[5]
Q3: Why do Friedel-Crafts alkylation and acylation reactions fail with aniline?
Direct Friedel-Crafts reactions do not work with aniline because the amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[3][6] This forms a complex that places a positive charge on the nitrogen, strongly deactivating the ring towards electrophilic substitution.[6][7] To perform a Friedel-Crafts reaction, the amine must first be protected by acetylation.[8]
Experimental Protocols & Workflows
Protocol 1: Protective Acetylation of Aniline to Acetanilide
This protocol demonstrates the protection of the amine functionality to moderate its reactivity, a crucial step before performing many ring functionalizations.
Materials:
-
Aniline (500 mg)
-
Water (14 mL)
-
Concentrated Hydrochloric Acid (0.45 mL)
-
Acetic Anhydride (0.6 mL)
-
Sodium Acetate (530 mg) dissolved in 3 mL of water
-
95% Ethanol for recrystallization
Procedure:
-
Dissolve 500 mg of aniline in 14 mL of water. Note that two layers will be observed as aniline is immiscible.[9]
-
Add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt, which should dissolve.[9]
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride with swirling.[9]
-
Immediately add the prepared sodium acetate solution. A white precipitate of acetanilide will form.[9]
-
Cool the mixture in an ice bath to ensure complete precipitation.[9]
-
Collect the solid product by vacuum filtration.[9]
-
Recrystallize the crude acetanilide from a minimal amount of hot 95% ethanol (water may be added if needed) to obtain the purified product.[9]
Workflow Diagram: Controlled Mono-bromination of Aniline
Caption: Controlled synthesis of p-bromoaniline via a protection strategy.
Section 3: Oxidation and Polymerization
Frequently Asked Questions (FAQs)
Q1: What happens when aniline is exposed to oxidizing agents or air?
Aniline is highly susceptible to oxidation.[5] Even exposure to air will cause freshly purified, colorless aniline to gradually darken to yellow or red due to the formation of colored, oxidized impurities.[5] Strong oxidizing agents can lead to a variety of products. For instance, chromic acid can convert aniline to quinone, while potassium permanganate in a neutral solution can oxidize it to nitrobenzene.[5] In acidic media, oxidation can lead to the formation of polyaniline, often seen as "aniline black."[5]
Q2: My reaction mixture is turning dark and forming a solid precipitate. What is happening?
A dark color and precipitate formation, especially under acidic or oxidative conditions, strongly suggest the polymerization of aniline to form polyaniline.[5][10] This process is often initiated by the oxidation of aniline molecules, which then couple and grow into polymer chains.[10][11] The final product's properties and morphology depend heavily on the reaction's acidity.[10]
Troubleshooting Guide
Problem: I am observing significant polymerization and degradation of my aniline starting material.
Troubleshooting Aniline Oxidation and Polymerization
Caption: Decision-making guide to prevent aniline polymerization.
Summary of Aniline Oxidation Products
| Oxidizing Agent/Condition | Major Product(s) | Notes |
| Air/Light Exposure | Colored Impurities | Causes gradual darkening of the sample.[5] |
| Potassium Permanganate (KMnO₄), Neutral | Nitrobenzene[5] | Strong oxidation of the amino group. |
| Chromic Acid (H₂CrO₄) | Quinone[5] | Involves oxidation of the aromatic ring. |
| Ammonium Peroxydisulfate (APS) | Polyaniline[10] | Common method for synthesizing conducting polymers. |
| Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Mixture of nitroanilines, oxidation products[3] | Direct nitration is messy; protonation of -NH₂ leads to meta-product formation and oxidation.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. Explain why the acylation of aniline is not possible | Filo [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
"degradation pathways of the 1,3,4-oxadiazole ring under acidic/basic conditions"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of the 1,3,4-oxadiazole ring under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,3,4-oxadiazole ring in acidic and basic environments?
A1: The 1,3,4-oxadiazole ring is generally considered a stable aromatic heterocycle, especially when substituted with aryl groups. It is the most stable among the oxadiazole isomers. However, it is susceptible to degradation under both acidic and basic conditions, typically through hydrolysis. One study on a 2,5-disubstituted 1,3,4-oxadiazole derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, showed significant degradation under alkaline conditions and moderate degradation under acidic conditions, while it remained stable in neutral and photolytic environments.[1][2] Specifically, after exposure to 0.1 N NaOH, the compound showed 65.28% degradation, whereas in 0.1 N HCl, the degradation was 29.36%.[2]
Q2: What are the expected degradation products of a 2,5-disubstituted 1,3,4-oxadiazole under hydrolytic conditions?
A2: The primary degradation products resulting from the hydrolytic cleavage of the 1,3,4-oxadiazole ring are typically N,N'-diacylhydrazines (also known as 1,2-diacylhydrazines) or their further hydrolyzed products, such as carboxylic acids and hydrazides. An enzymatic study on an HDAC6 inhibitor containing a 1,3,4-oxadiazole ring revealed that hydrolysis transforms the parent oxadiazole into an acylhydrazide through a two-step process.[3] Similarly, the drug Raltegravir, which contains a 1,3,4-oxadiazole ring, is known to convert to a hydrolysis product where the ring is cleaved under both acidic (pH 1.0) and basic (pH 13.0) conditions.[4][5]
Q3: What is the general mechanism for the degradation of the 1,3,4-oxadiazole ring?
A3: While detailed studies specifically on the non-enzymatic degradation mechanism of the 1,3,4-oxadiazole ring are not abundant in the provided search results, a plausible mechanism can be inferred from studies on the 1,2,4-oxadiazole isomer and general principles of heterocycle chemistry.[6][7]
-
Under Acidic Conditions: The degradation is likely initiated by the protonation of one of the ring's nitrogen atoms. This protonation makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by ring opening and subsequent rearrangement to form the N,N'-diacylhydrazine product.
-
Under Basic Conditions: The degradation is initiated by the nucleophilic attack of a hydroxide ion on one of the carbon atoms of the oxadiazole ring. This leads to the formation of a tetrahedral intermediate, followed by ring cleavage to yield the corresponding N,N'-diacylhydrazine.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Degradation Results
Possible Cause:
-
pH Fluctuation: The pH of the reaction medium may not be stable throughout the experiment, leading to variable degradation rates.
-
Temperature Variation: Inconsistent temperature control can significantly affect the rate of hydrolysis.
-
Impure Starting Material: The presence of impurities in the 1,3,4-oxadiazole compound can lead to unexpected side reactions or degradation products.
Solutions:
-
Use Buffered Solutions: Employ appropriate buffer systems to maintain a constant pH throughout the experiment.
-
Precise Temperature Control: Use a temperature-controlled water bath or reaction block to ensure a stable reaction temperature.
-
Verify Purity: Confirm the purity of the starting material using techniques like HPLC, NMR, or mass spectrometry before initiating degradation studies.
Issue 2: Difficulty in Monitoring Degradation by HPLC
Possible Cause:
-
Poor Resolution: The peaks of the parent compound and its degradation products are not well-separated on the chromatogram.
-
Peak Tailing: Asymmetrical peaks can make accurate quantification difficult.
-
Ghost Peaks: Appearance of unexpected peaks in the chromatogram.
Solutions:
-
Optimize Mobile Phase: Adjust the composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer, pH of the buffer) to improve peak resolution. A gradient elution may be necessary.
-
Check Column Health: The HPLC column may be degraded or contaminated. Flush the column with a strong solvent or replace it if necessary.
-
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection to prevent precipitation on the column, which can cause peak tailing. Filter the samples to remove any particulate matter.
-
System Blank: Run a blank injection (mobile phase only) to identify any ghost peaks originating from the system or solvent contamination.
Data Presentation
Table 1: Forced Degradation of 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine [2]
| Stress Condition | Reagent | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Room Temp | 29.36 ± 1.25 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Room Temp | 65.28 ± 3.65 |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 41.58 ± 1.58 |
| Thermal | - | 24 hours | 60°C | 47.58 ± 1.25 |
| Humidity | - | 24 hours | - | 56.28 ± 2.58 |
Experimental Protocols
Key Experiment: Monitoring 1,3,4-Oxadiazole Degradation by RP-HPLC [2][8]
This protocol is adapted from a study on the forced degradation of a 1,3,4-oxadiazole derivative.
1. Objective: To quantify the degradation of a 1,3,4-oxadiazole compound under various stress conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
2. Materials:
-
1,3,4-oxadiazole compound of interest
-
HPLC grade acetonitrile, methanol, and water
-
Orthophosphoric acid
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 column (e.g., Promosil, 5 µm, 4.6 mm x 250 mm)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3. HPLC Method:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and 0.1% orthophosphoric acid in water. A reported starting condition is a 90:05:05 (v/v/v) ratio of acetonitrile, methanol, and orthophosphoric acid solution.[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: Determined by the UV-Vis spectrum of the parent compound (e.g., 235 nm).[8]
-
Injection Volume: 10-20 µL
4. Forced Degradation Sample Preparation:
-
Stock Solution: Prepare a stock solution of the 1,3,4-oxadiazole compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Keep at room temperature for a specified duration (e.g., 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature for a specified duration. Neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
Control Sample: Prepare a sample by diluting the stock solution with the mobile phase to the target concentration.
5. Analysis:
-
Inject the control and degraded samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation using the following formula: % Degradation = [(Initial Area - Degraded Area) / Initial Area] * 100
Visualizations
References
- 1. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Biological Assays for 1,3,4-Oxadiazole Series
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common inconsistencies encountered during the biological evaluation of 1,3,4-oxadiazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My 1,3,4-oxadiazole compound shows variable activity between experiments. What are the likely causes?
A1: Inconsistent bioactivity in 1,3,4-oxadiazole derivatives often stems from their physicochemical properties. Key factors include:
-
Poor Solubility: Many 1,3,4-oxadiazole derivatives, particularly those with aryl substituents, have low aqueous solubility.[1] This can lead to compound precipitation in your assay medium, resulting in a lower effective concentration at the target and thus, underestimated activity and high variability.[2]
-
Compound Aggregation: At higher concentrations, some organic molecules can form aggregates, which can lead to non-specific activity or inhibition, causing false-positive results.[3]
-
DMSO Concentration Effects: While used to dissolve compounds, high concentrations of dimethyl sulfoxide (DMSO) can be toxic to cells or interfere with enzyme activity, leading to inconsistent results.[4][5]
-
Batch-to-Batch Variability: Minor differences in the purity or isomeric ratio of your synthesized compounds between batches can affect their biological activity.
Q2: I am observing precipitation after diluting my 1,3,4-oxadiazole compound from a DMSO stock into an aqueous assay buffer. How can I prevent this?
A2: This is a common issue with compounds that have low water solubility. Here are some strategies to mitigate precipitation:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to maintain compound solubility without causing cellular toxicity.[4][6]
-
Modify Dilution Method: Instead of adding a small volume of your DMSO stock to a large volume of aqueous buffer, try a serial dilution approach in DMSO before the final dilution into the assay medium.[2]
-
Use of Surfactants: In some biochemical assays, a low, non-interfering concentration of a surfactant like Triton X-100 or Tween-20 can help maintain compound solubility. However, you must include a vehicle control with the surfactant alone to ensure it doesn't affect the assay outcome.[6]
Q3: Could the 1,3,4-oxadiazole ring itself be interfering with my assay readout?
A3: The 1,3,4-oxadiazole ring is a stable heterocyclic system and is not typically considered a frequent-hitter or a source of assay interference on its own.[7] However, like many heterocyclic compounds, derivatives can sometimes interfere with fluorescence- or absorbance-based readouts if they have overlapping excitation/emission spectra or are colored. It is always good practice to run a control with the compound in the absence of the biological target to check for any direct interference with the assay signal.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial)
This guide will help you troubleshoot variability in cell-based assay results for your 1,3,4-oxadiazole series.
Data Presentation: Representative IC50 Values for 1,3,4-Oxadiazole Derivatives in Cytotoxicity Assays
| Compound Series | Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole-pyrazole hybrids | MCF-7 | 2.67 (as mg/mL) | [8] |
| 1,3,4-Oxadiazole-pyrazole hybrids | HEPG2 | 4.62 (as mg/mL) | [8] |
| N-methyl-4-(trifluoromethyl)phenyl pyrazole linked 1,3,4-Oxadiazoles | MCF-7 | 15.54 | [8] |
| AMK OX-8 | A549 | 25.04 | [9] |
| AMK OX-9 | A549 | 20.73 | [9] |
| AMK OX-10 | HeLa | 5.34 | [9] |
| AMK OX-12 | HeLa | 32.91 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of your 1,3,4-oxadiazole compounds in culture medium from a 10 mM DMSO stock. Perform serial dilutions to obtain the desired concentration range. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting Workflow for Inconsistent Cell-Based Assay Results
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Guide 2: Addressing Inconsistencies in Enzyme Inhibition Assays
This guide focuses on troubleshooting issues when screening 1,3,4-oxadiazole derivatives against purified enzymes.
Data Presentation: Representative IC50 Values for 1,3,4-Oxadiazole Derivatives in Enzyme Inhibition Assays
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 5e | Acetylcholinesterase (AChE) | 50.87 | [10] |
| 5e | Butyrylcholinesterase (BuChE) | 4.77 | [10] |
| 3f | α-glucosidase | 18,520 | [11] |
| 3f | α-amylase | 20,250 | [11] |
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, enzyme stock solution, substrate stock solution, and compound stock solutions (typically 10 mM in DMSO).
-
Compound Dilution: Perform serial dilutions of your 1,3,4-oxadiazole compounds in DMSO. Then, dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Assay Procedure:
-
Add a defined volume of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of a microplate.
-
Add the enzyme solution and incubate for a pre-determined time at the optimal temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a suitable model to determine the IC50 value.
Logical Flow for Troubleshooting Enzyme Assay Inconsistencies
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controllable molecular aggregation and fluorescence properties of 1,3,4-oxadiazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 10. Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 1,3,4-Oxadiazole-Based Antimicrobial Agents
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole-based antimicrobial agents.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during your research.
Q1: My Minimum Inhibitory Concentration (MIC) values for a 1,3,4-oxadiazole compound are inconsistent between experiments. What could be the cause?
A1: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability.[1] Key areas to troubleshoot include:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for every experiment. Using a spectrophotometer for this purpose is highly recommended for accuracy. An inconsistent number of bacteria at the start of the experiment will lead to variable MICs.[1]
-
Media Composition: The composition of your growth media can significantly impact the activity of certain antimicrobial compounds. Variations in pH, cation concentrations (especially Mg2+ and Ca2+), and other components can affect the results.[1] It is advisable to use media from the same batch or lot for a set of comparative experiments.
-
Incubation Conditions: Maintain consistent incubation temperature, duration, and atmospheric conditions (e.g., CO2 levels for fastidious organisms). Fluctuations in these parameters can alter bacterial growth rates and, consequently, the observed MIC values.[1]
-
Compound Stock Solution: Ensure that your 1,3,4-oxadiazole stock solutions are properly prepared, stored, and have not expired. Repeated freeze-thaw cycles can degrade the compound, leading to a decrease in its effective concentration. Preparing fresh stock solutions regularly is good practice.
Q2: After multiple attempts at serial passage, I am not observing any resistant mutants to my 1,3,4-oxadiazole compound. What could be the reason for this?
A2: The inability to generate resistant mutants through serial passage can be attributed to several factors:
-
Low Mutational Frequency: The spontaneous mutation rate for resistance to your specific compound might be very low, meaning that the probability of a resistance-conferring mutation occurring is minimal within the population size and number of passages in your experiment.
-
High Fitness Cost: The mutations that confer resistance to your compound may also impose a significant fitness cost on the bacteria. This would prevent the resistant mutants from outcompeting the wild-type population in your experimental setup.
-
Complex Mechanism of Action: The compound's mechanism of action might be such that resistance requires multiple, independent mutations to occur simultaneously, which is a rare event.
-
Inappropriate Concentration Gradient: The sub-inhibitory concentration used for selection might be too low to exert sufficient selective pressure on the bacterial population.
Q3: My 1,3,4-oxadiazole compound is effective against planktonic (free-floating) bacteria but shows poor activity against biofilms. What should I investigate?
A3: This is a common challenge as biofilms provide a protected mode of growth for bacteria. Several 1,3,4-oxadiazole derivatives have been shown to be effective in preventing biofilm formation in a dose-dependent manner.[2] If your compound is ineffective against established biofilms, consider the following:
-
Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix of the biofilm can act as a physical barrier, preventing the compound from reaching the embedded bacteria.
-
Altered Microenvironment: The physiological conditions within the biofilm (e.g., altered pH, oxygen gradients) can reduce the efficacy of your compound.
-
Differential Gene Expression: Bacteria within a biofilm often exhibit different gene expression profiles compared to their planktonic counterparts, which may include the upregulation of efflux pumps or stress response genes that contribute to resistance.
Q4: How can I determine if efflux pumps are a mechanism of resistance to my 1,3,4-oxadiazole compound?
A4: Efflux pumps are a common mechanism of antimicrobial resistance, actively transporting drugs out of the bacterial cell. To investigate their role, you can perform a checkerboard assay with a known efflux pump inhibitor (EPI). A significant reduction in the MIC of your compound in the presence of the EPI suggests that efflux is a relevant resistance mechanism.
Q5: I suspect that modification of the drug's target is the primary resistance mechanism. How can I go about confirming this?
A5: Target modification is a frequent cause of antimicrobial resistance. To confirm this, you can:
-
Sequence the Target Gene: Isolate resistant mutants and sequence the gene that encodes the putative target of your 1,3,4-oxadiazole compound. Compare this sequence to that of the wild-type, susceptible strain. The presence of mutations in the resistant isolates is strong evidence for target modification.
-
Gene Knockout and Complementation: If the target is known, you can create a knockout of the target gene in a susceptible strain and observe for changes in susceptibility. Complementation with the wild-type gene should restore susceptibility.
Quantitative Data on 1,3,4-Oxadiazole Derivatives
The following tables summarize the antimicrobial activity of selected 1,3,4-oxadiazole derivatives against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of 1,3,4-Oxadiazole Derivatives against S. aureus
| Compound | S. aureus Strain | MIC (μg/ml) | Reference |
| OZE-I | USA100 | 4 | [2] |
| OZE-I | Other Strains | 4-16 | [2] |
| OZE-II | USA100 | 8 | [2] |
| OZE-II | Other Strains | 4-16 | [2] |
| OZE-III | All Tested Strains | 8-32 | [2] |
| Compound 1771 | MRSA | 8-16 | [3] |
| Compound 13 | Multidrug-resistant S.aureus | 16-32 fold lower than 1771 | [3][4] |
Table 2: Biofilm Inhibitory Concentrations of 1,3,4-Oxadiazole Derivatives
| Compound | S. aureus Strain | Biofilm Inhibitory Concentration (μg/ml) | Reference |
| OZE-I | USA300 | 16 | [2] |
| OZE-II | USA300 | 8 | [2] |
| OZE-III | USA300 | 16 | [2] |
| Compound 1771 | SH1000 | 4-8 | [4] |
Experimental Protocols
Here are detailed protocols for key experiments in the study of antimicrobial resistance.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials:
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
1,3,4-oxadiazole compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Dispense 50 µL of sterile broth into all wells of the 96-well plate, except for the first column.
-
Add 100 µL of the 1,3,4-oxadiazole compound at the desired starting concentration to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last well.
-
Prepare a standardized bacterial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control for growth (broth and bacteria, no compound) and a negative control for sterility (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: Assessment of Biofilm Inhibition using the Crystal Violet Assay
This method quantifies the ability of a compound to inhibit biofilm formation.[2]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
1,3,4-oxadiazole compound
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Plate reader
Procedure:
-
Grow a bacterial culture overnight and then dilute it in fresh medium.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add 100 µL of the 1,3,4-oxadiazole compound at various concentrations (typically in a two-fold dilution series) to the wells. Include a no-compound control.
-
Incubate the plate for 24-48 hours at an appropriate temperature to allow for biofilm formation.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Wash the wells three times with PBS to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Read the absorbance at a wavelength of 570-595 nm using a plate reader. The reduction in absorbance compared to the control indicates biofilm inhibition.
Visualizations
The following diagrams illustrate key workflows and concepts in overcoming resistance to 1,3,4-oxadiazole-based antimicrobial agents.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
"refining molecular models for predicting the activity of 4-(1,3,4-Oxadiazol-2-yl)aniline derivatives"
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers refining molecular models to predict the activity of 4-(1,3,4-Oxadiazol-2-yl)aniline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the computational modeling and experimental validation of this compound derivatives.
Computational Modeling & QSAR
Q1: My Quantitative Structure-Activity Relationship (QSAR) model has a high R² but low predictive power on external datasets (low q² or pred_r²). What's wrong?
A1: This is a classic sign of model overfitting. A high R² indicates the model fits your training data well, but a low q² (from cross-validation) or pred_r² (on an external test set) suggests it cannot generalize to new, unseen compounds.[1][2]
Troubleshooting Steps:
-
Review the Training Set: Ensure your training set is structurally diverse and covers a wide range of activity values.[3] Imbalanced data can lead to a biased model.
-
Variable Selection: You may be using too many descriptors, capturing noise instead of a real structure-activity relationship. Use feature selection techniques to identify the most relevant molecular descriptors.
-
Model Complexity: A complex model can easily overfit limited data. Try simpler models, such as multiple linear regression (MLR), before moving to more complex machine learning approaches.[1]
-
External Validation: Always validate your model using an external test set of compounds that were not used during model training. This is the most robust test of a model's predictive ability.[4]
-
Address Activity Cliffs: Be aware of "activity cliffs"—pairs of structurally similar molecules with a large difference in biological activity. These can significantly challenge and mislead machine learning models.[5] Special modeling techniques may be required if your dataset contains many such cliffs.
Q2: How do I choose the right descriptors for my QSAR model?
A2: The choice of descriptors is critical. They should encode the structural features relevant to the biological activity being studied. Start with a broad range of descriptors and then narrow them down.
-
2D Descriptors: Include topological indices, physicochemical properties (e.g., LogP, polar surface area), and electronic properties.[1][6]
-
3D Descriptors: For 3D-QSAR methods like CoMFA and CoMSIA, the key descriptors are steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.[1][7][8] These require proper alignment of the molecules.
Q3: My molecular docking results are inconsistent or show poor correlation with experimental activity. How can I improve them?
A3: Inconsistent docking can stem from several sources, from ligand preparation to the scoring function used.
Troubleshooting Steps:
-
Protein Preparation: Ensure the target protein structure is correctly prepared. This includes adding hydrogens, assigning correct protonation states for residues like Histidine, and minimizing the structure to relieve steric clashes.
-
Ligand Conformation: Use a robust method to generate low-energy 3D conformations of your aniline derivatives before docking.
-
Define the Binding Site: Accurately define the grid box for docking. It should encompass the entire active site where the ligand is expected to bind.[9]
-
Validate the Docking Protocol: Before docking your dataset, validate the protocol by redocking a known ligand (co-crystallized ligand, if available) into the active site. The protocol is generally considered valid if it can reproduce the experimental binding mode with a low Root Mean Square Deviation (RMSD).
-
Scoring Function Limitations: Remember that scoring functions are approximations. A high docking score doesn't guarantee high activity. It's best used for rank-ordering compounds and prioritizing them for synthesis, rather than for predicting exact activity values.[10]
Q4: Which force field should I use for molecular dynamics (MD) simulations of these derivatives?
A4: The accuracy of an MD simulation is highly dependent on the force field.[11] For small organic molecules like oxadiazole derivatives, general force fields are a good starting point.
-
Common Choices: OPLS (Optimized Potentials for Liquid Simulations), GAFF2 (General Amber Force Field), and OpenFF are frequently used.[11]
-
Validation is Key: Modern force fields like OpenFF often yield better results for complex molecules.[11] However, it is crucial to validate the force field for your specific system, potentially by comparing simulation results with experimental data (e.g., NMR) when available.[11] For novel chemical space, you may need to develop or extend parameters using tools like Force Field Builder.[12]
Experimental Synthesis & Assays
Q5: I'm getting low yields during the cyclization step to form the 1,3,4-oxadiazole ring. What can I do?
A5: Low yields in oxadiazole synthesis are a common issue, often related to the dehydrating agent or reaction conditions.
Troubleshooting Steps:
-
Choice of Reagent: The most common synthetic route involves the cyclodehydration of diacylhydrazines.[9] A variety of dehydrating agents can be used, such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid.[9] The optimal reagent can vary depending on the specific substituents on your aniline derivative.
-
Reaction Conditions: Ensure anhydrous (water-free) conditions, as moisture can quench the reagents. Temperature control is also critical; some reactions require initial cooling (e.g., to 0 °C) before heating.[13]
-
Purification: The work-up procedure is important. Quenching the reaction with crushed ice followed by basification with a weak base like NaHCO₃ is a common method to isolate the product.[13] Recrystallization or column chromatography may be necessary to obtain a pure product.[14]
Q6: My biological assay results are not reproducible. What are the common sources of variability?
A6: Lack of reproducibility in biological assays can be frustrating. Systematically check each step of your process.
Troubleshooting Steps:
-
Compound Purity and Solubility: Verify the purity of your synthesized derivatives using techniques like NMR or mass spectrometry.[9] Ensure the compounds are fully dissolved in the assay buffer; precipitation will lead to inaccurate results. DMSO is a common solvent, but its final concentration in the assay should be kept low and consistent across all wells.[15]
-
Assay Controls: Always include positive and negative controls in your experiments. A positive control (a known active compound) confirms the assay is working, while a negative control (vehicle/DMSO) establishes the baseline.[14]
-
Experimental Conditions: Maintain consistent experimental parameters such as incubation times, temperatures, cell densities, and reagent concentrations.
-
Data Quality: Data from biological experiments can be variable.[3] It is essential to run experiments in triplicate or with a higher number of replicates to ensure statistical significance.
Quantitative Data Summary
Table 1: Representative QSAR Model Performance
This table summarizes statistical results from various 3D-QSAR studies on oxadiazole derivatives, highlighting the performance of different models.
| Model Type | Target/Activity | q² (Cross-validated R²) | R² (Non-cross-validated R²) | pred_r² (External validation) | Reference |
| kNN-MFA | Anti-tubercular | 0.5754 | 0.9827 | 0.8392 | [1] |
| CoMFA | FAAH Inhibition | 0.61 | 0.98 | 0.91 (for test set) | [8] |
| CoMSIA | FAAH Inhibition | 0.64 | 0.93 | 0.91 (for test set) | [8] |
| kNN-MFA | Antimycobacterial | 0.5022 | - | 0.2898 | [16] |
| CoMFA | Antibacterial | 0.70 | 0.85 | 0.77 | [7] |
-
q² : A measure of the model's internal predictive ability. Values > 0.5 are generally considered acceptable.
-
R² : A measure of how well the model fits the training data.
-
pred_r² : A measure of the model's ability to predict the activity of an external set of compounds. Values > 0.6 are desirable.
Table 2: Example Molecular Docking & Biological Activity Data
This table presents docking scores and corresponding experimental biological activity for selected oxadiazole derivatives against various targets.
| Compound ID | Target Protein | Binding Energy (kJ/mol) | Predicted IC₅₀ (µM) | Experimental Activity (IC₅₀ in µM) | Reference |
| 7j | VEGFR2 | -48.89 | 0.009 | Not Reported | [17] |
| 7g | VEGFR2 | -46.32 | Not Reported | Not Reported | [17] |
| 7l | VEGFR2 | -45.01 | Not Reported | Not Reported | [17] |
| Analog 6 | HL-60 (Leukemia Cell Line) | Not Reported | Not Reported | 8.50 ± 0.30 | [18] |
| Analog 5 | HL-60 (Leukemia Cell Line) | Not Reported | Not Reported | 9.10 ± 0.20 | [18] |
| Analog 10 | HL-60 (Leukemia Cell Line) | Not Reported | Not Reported | 9.80 ± 0.20 | [18] |
Experimental Protocols
Protocol 1: General Synthesis of 4-(5-aryl-1,3,4-oxadiazol-2-yl)aniline Core
This protocol describes a common method for synthesizing the 1,3,4-oxadiazole ring from an acid hydrazide intermediate and an aromatic acid, adapted from literature procedures.[13]
Materials:
-
Naphthofuran-2-hydrazide (or other relevant acid hydrazide) (1 equivalent)
-
4-aminobenzoic acid (PABA) (1.2 equivalents)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ice
-
Standard laboratory glassware
Procedure:
-
Add the acid hydrazide (1 equiv.) and PABA (1.2 equiv.) to a round-bottomed flask.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (approx. 3 mL per gram of hydrazide) to the mixture under stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 10 minutes.
-
Heat the reaction mixture at 80 °C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, carefully quench the reaction by pouring the mixture onto crushed ice.
-
Basify the resulting solution with a saturated NaHCO₃ solution until effervescence ceases.
-
Filter the resulting precipitate. Wash the solid residue thoroughly with saturated sodium bicarbonate solution and then with cold water.
-
Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Workflow for Docking-Based Virtual Screening
This protocol outlines the key steps for performing molecular docking to predict the binding mode and affinity of your derivatives.
Procedure:
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign partial charges.
-
Define the binding site by creating a grid box around the active site identified from the co-crystallized ligand or from literature.[9]
-
-
Ligand Preparation:
-
Draw the 2D structures of your this compound derivatives.
-
Convert the 2D structures to 3D.
-
Generate low-energy conformers for each ligand and assign partial charges.
-
-
Molecular Docking:
-
Run the docking algorithm, allowing flexible conformations for the ligand within the rigid (or semi-flexible) receptor active site.
-
The software will generate multiple possible binding poses for each ligand and calculate a docking score for each pose.
-
-
Analysis of Results:
-
Analyze the top-ranked poses for each ligand.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.[1][9]
-
Use the docking scores to rank-order the derivatives and prioritize the most promising candidates for synthesis and biological testing. The binding energy is a key metric for evaluating potency.[10]
-
Visualizations
Below are diagrams created using Graphviz to illustrate key workflows and relationships in the molecular modeling process.
Caption: Workflow for refining molecular models.
Caption: Troubleshooting poor QSAR model predictivity.
Caption: Synthesis pathway for the oxadiazole core.
References
- 1. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpda.org [ijpda.org]
- 3. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposing the Limitations of Molecular Machine Learning with Activity Cliffs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Three-Dimensional QSAR Analysis and Design of New 1,2,4-Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. schrodinger.com [schrodinger.com]
- 13. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Bioactivity: A Guide for Researchers
Introduction: Oxadiazole scaffolds are privileged five-membered heterocyclic rings that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Among the various isomers, 1,3,4-oxadiazole and 1,2,4-oxadiazole have emerged as crucial pharmacophores in the development of novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of these two isomers, supported by experimental data, detailed methodologies, and visual representations of key biological pathways to aid researchers, scientists, and drug development professionals in their quest for new and effective drugs.
Comparative Bioactivity Data
The following tables summarize the quantitative data for the antibacterial, antifungal, and anticancer activities of representative 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, providing a clear comparison of their potency.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Oxadiazole Derivatives against Bacterial Strains
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole | 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | Staphylococcus aureus | 4 - 32 | [1] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | - | [2] | |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Pseudomonas aeruginosa | - | [2] | |
| 5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 62 | [3] | |
| 1,2,4-Oxadiazole | 3-substituted 5-amino 1,2,4-oxadiazole | Staphylococcus aureus | 0.15 | [4] |
| 3-substituted 5-amino 1,2,4-oxadiazole | Escherichia coli | 0.05 | [4] | |
| 3-substituted 5-amino 1,2,4-oxadiazole | Pseudomonas aeruginosa | 7.8 | [4] |
Note: A lower MIC value indicates greater antibacterial potency.
Antifungal Activity
Table 2: Minimum Inhibitory Concentration (MIC) of Oxadiazole Derivatives against Fungal Strains
| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole | LMM5 and LMM11 | Candida albicans | 32 | [5] |
| 1,3,4-oxadiazole-1,3,4-thiadiazole derivatives with nitro substituent | Candida strains | 0.78 - 3.12 | [6] | |
| 1,2,3-triazolo-analogues of fluconazole containing 1,3,4-oxadiazole ring | - | ≤ 0.125 | [6] | |
| 1,2,4-Oxadiazole | 3-substituted 5-amino 1,2,4-oxadiazole | Candida albicans | 12.5 | [4] |
Note: A lower MIC value indicates greater antifungal potency.
Anticancer Activity
Table 3: Half-maximal Inhibitory Concentration (IC₅₀) of Oxadiazole Derivatives against Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Oxadiazole | 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 (Hepatocellular carcinoma) | 27.5 | |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | ||
| 1,3,4-oxadiazole incorporated diphenylamine derivatives | HT29 (Colon carcinoma) | 1.3 - 2.0 | ||
| 1,2,4-Oxadiazole | 1,2,4-oxadiazoles linked with benzimidazole derivatives | MCF-7, A549, A375 | 0.12 - 2.78 |
Note: A lower IC₅₀ value indicates greater anticancer potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the appropriate broth directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control well (broth and inoculum without compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by oxadiazole derivatives and a general experimental workflow for their synthesis and biological evaluation.
References
- 1. jchemrev.com [jchemrev.com]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to 4-(1,3,4-Oxadiazol-2-yl)aniline and Other Heterocyclic Amines in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. This guide provides an objective comparison of 4-(1,3,4-oxadiazol-2-yl)aniline with other widely utilized heterocyclic amines—namely those based on pyridine, pyrimidine, pyrazole, and imidazole cores. By presenting available experimental data, this document aims to empower researchers to make informed decisions in the early stages of drug design and development.
Physicochemical and Pharmacological Properties: A Comparative Overview
Heterocyclic amines are integral to the structure of a vast number of pharmaceuticals due to their ability to engage in various biological interactions and their favorable physicochemical properties. The 1,3,4-oxadiazole ring, in particular, is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The aniline moiety provides a crucial vector for further chemical modification and interaction with biological targets.
This guide will delve into a comparative analysis of these scaffolds across key drug discovery parameters, including anticancer and antimicrobial activities, and their influence on critical signaling pathways.
Anticancer Activity: A Head-to-Head Comparison
The development of novel anticancer agents is a primary focus of drug discovery. The following tables present a comparative summary of the in vitro anticancer activity (IC50 values) of derivatives of 4-(1,3,4-oxadiazole-2-yl)aniline and other key heterocyclic amines against the human breast cancer cell line MCF-7, a commonly used benchmark in oncology research. It is important to note that the specific substitutions on the heterocyclic core play a significant role in the observed potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) Against MCF-7 Cell Line
| Heterocyclic Core | Representative Compound/Derivative | IC50 (µM) vs. MCF-7 | Reference |
| 1,3,4-Oxadiazole | 2-(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide (derivative) | <0.14 | [1] |
| 2,5-disubstituted 1,3,4-oxadiazole derivative 33 | 0.34 ± 0.025 | [2] | |
| Pyridine | Pyridine derivative | 3.0 (Imatinib as reference: 7.0) | [3] |
| Pyrimidine | Pyrrolo[2,3-d]pyrimidin-2-amine derivative | IC50 values comparable to Doxorubicin | [4] |
| Pyrazole | Arylazo-pyrazole derivative | 3.0 | [3] |
| Imidazole | Imidazo[1,2-a]pyrimidine derivative 4d | 39.0 | [5] |
Note: The data presented is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions and the specific nature of the tested derivatives.
Antimicrobial Activity: A Comparative Analysis
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic microorganisms. The following table compares the minimum inhibitory concentration (MIC) values of derivatives of the selected heterocyclic amines against Staphylococcus aureus, a clinically significant Gram-positive bacterium.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) Against Staphylococcus aureus
| Heterocyclic Core | Representative Compound/Derivative | MIC (µg/mL) vs. S. aureus | Reference |
| 1,3,4-Oxadiazole | 1,3,4-oxadiazole derivative OZE-I | 4-16 | [6] |
| Norfloxacin derivative with 1,3,4-oxadiazole ring | 1-2 | [7] | |
| Pyridine | Pyridine derivative | - | Data not found for direct comparison |
| Pyrimidine | 1,2,4-triazolo[1,5-a]pyrimidine derivative | 0.5 (against MRSA) | [8] |
| Pyrazole | Pyrazole derivative | - | Data not found for direct comparison |
| Imidazole | Fluorescent-based aromatic fused imidazole derivative | >512 (against MRSA) | [8] |
Note: The data presented is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions and the specific nature of the tested derivatives.
ADMET Profile: A Glimpse into Drug-Likeness
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical determinant of its clinical success. While a comprehensive, directly comparative ADMET study for all these heterocyclic cores is not available in the literature, general characteristics can be inferred.
Table 3: General ADMET Characteristics of Heterocyclic Amines
| Heterocyclic Core | General ADMET Profile |
| 1,3,4-Oxadiazole | Generally good metabolic stability due to the replacement of labile ester/amide groups. Lipophilicity can be modulated by substituents.[9] |
| Pyridine | Generally good solubility and oral bioavailability. Can be subject to N-oxidation. |
| Pyrimidine | Often exhibits good drug-like properties and is a common scaffold in orally bioavailable drugs. |
| Pyrazole | Can exhibit variable solubility and bioavailability depending on substitution patterns.[9] |
| Imidazole | Generally polar and can have good aqueous solubility. May be susceptible to metabolism.[10] |
Signaling Pathways and Experimental Workflows
The biological activity of these heterocyclic amines is often attributed to their interaction with specific signaling pathways implicated in disease. The following diagrams, created using Graphviz, illustrate some of the key pathways modulated by these scaffolds and a typical workflow for evaluating their inhibitory activity.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Experimental workflow for kinase inhibitor evaluation.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are summaries of standard methodologies for key experiments cited in this guide.
Synthesis of this compound Derivatives
A general method for the synthesis of 4-(5-substituted-1,3,4-oxadiazol-2-yl)aniline derivatives involves the cyclization of corresponding acyl-thiosemicarbazides. For instance, reacting p-bromoanilino acetohydrazide with aromatic aldehydes yields N-substituted benzylidine hydrazides. These intermediates are then cyclized in the presence of an oxidizing agent like yellow mercuric oxide and iodine in a suitable solvent such as DMF to afford the desired 4-bromo[(N-5-substituted 1,3,4-oxadiazol-2-yl)methyl]aniline derivatives.[11]
In Vitro Kinase Inhibitory Assay
The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro kinase assay. This assay measures the transfer of a phosphate group from ATP to a substrate peptide or protein by the kinase. The general steps are as follows:
-
Reaction Setup: The kinase, its specific substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compound, at various concentrations, is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, including radioactivity (if using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution method:
-
Compound Preparation: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs. The protocol involves:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. This measures the A-to-B permeability. The reverse experiment (B-to-A) can also be performed to assess active efflux.
-
Sample Analysis: Samples are collected from the receiver compartment at different time points and the concentration of the test compound is quantified, typically by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated, which provides an estimate of the compound's absorption potential.
Conclusion
The choice of a heterocyclic core is a multifaceted decision in drug design, with each scaffold offering a unique combination of physicochemical properties and biological activities. This compound and its derivatives present a compelling profile, particularly in the realm of anticancer and antimicrobial research, often exhibiting potent activity. Pyridine, pyrimidine, pyrazole, and imidazole-based compounds also remain highly valuable and versatile scaffolds, each with a rich history in medicinal chemistry and a proven track record in approved drugs.
This guide provides a comparative framework to aid researchers in their selection process. The presented data, while not exhaustive, highlights the potential of each heterocyclic amine and underscores the importance of considering the specific therapeutic target and desired ADMET properties when embarking on a new drug discovery program. Further head-to-head studies under standardized conditions will be invaluable in delineating the subtle yet critical differences between these important classes of heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of a 4-(1,3,4-Oxadiazol-2-yl)aniline Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of a representative 4-(1,3,4-Oxadiazol-2-yl)aniline derivative against established chemotherapeutic agents. The information presented herein is collated from various preclinical studies to offer a comprehensive overview of its mechanism of action, supported by experimental data.
Introduction to this compound Derivatives
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects[1][2][3]. The this compound backbone, in particular, has been the focus of extensive research. These compounds have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways and enzymes involved in tumor progression[4][5][6]. This guide will focus on a representative derivative from this class and compare its performance with standard-of-care agents that target similar cellular processes.
Comparative Analysis of Anticancer Activity
To provide a clear comparison, we will analyze the performance of a representative this compound derivative against a tubulin inhibitor (Paclitaxel) and a PI3K inhibitor (Pictilisib). It is important to note that the following data is compiled from different studies and direct head-to-head comparisons in a single study are limited. Variations in experimental conditions should be considered when interpreting these results.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Representative 4-(1,3,4-Oxadiazole) Derivative | A549 (Lung) | <0.14 - 7.48 | [7] |
| C6 (Glioma) | 8.16 - 13.04 | [7] | |
| HT-29 (Colon) | 1.3 - 2.0 | [6] | |
| MCF-7 (Breast) | 1.18 - 1.76 | [8] | |
| Paclitaxel (Tubulin Inhibitor) | A549 (Lung) | ~0.005 | [1] |
| HeLa (Cervical) | ~0.003 | [7] | |
| MCF-7 (Breast) | ~0.002 | [1] | |
| Pictilisib (PI3K Inhibitor) | Glioblastoma cell lines | Varies | [9] |
| Ovarian cancer cell lines | Varies | [9] |
Table 2: Comparative Efficacy in Inducing Apoptosis
| Compound | Cancer Cell Line | Apoptosis Induction (%) | Reference |
| Representative 4-(1,3,4-Oxadiazole) Derivative | A549 (Lung) | 16.10 - 21.54 | [7] |
| HT-29 (Colon) | 9.4 - 51.2 | [4] | |
| MDA-MB-231 (Breast) | 45.2 - 62.7 | [4] | |
| Cisplatin (Positive Control) | A549 (Lung) | 10.07 | [7] |
Table 3: Comparative Effect on Cell Cycle Distribution
| Compound | Cancer Cell Line | Cell Cycle Phase Arrest | Reference |
| Representative 4-(1,3,4-Oxadiazole) Derivative | A549 (Lung) | G0/G1 | [7] |
| Cisplatin (Positive Control) | A549 (Lung) | G0/G1 | [7] |
Key Anticancer Mechanisms of Action
The anticancer activity of this compound derivatives is attributed to their ability to modulate multiple cellular targets and pathways.
Inhibition of Tubulin Polymerization
Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of tubulin polymerization[5]. By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis. Aberrant activation of this pathway is a hallmark of many cancers[9]. Certain this compound derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and downstream targets, thereby promoting apoptosis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cells and calculate the IC50 value.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and control drugs for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment.
Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
Objective: To assess the direct inhibitory effect of the compound on tubulin polymerization.
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the test compound or control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) to a 96-well plate.
-
Add the tubulin solution to the wells.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence over time using a plate reader. Inhibition of polymerization will result in a lower rate and extent of absorbance/fluorescence increase.
Western Blot Analysis for PI3K/Akt Pathway
Objective: To measure the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.
Protocol:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK-3β). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The representative this compound derivative demonstrates significant anticancer activity through multiple mechanisms, including cytotoxicity, induction of apoptosis, and cell cycle arrest. Its performance, as suggested by the compiled data, is comparable to or, in some instances, more potent than standard chemotherapeutic agents in specific cancer cell lines. The primary mechanisms of action appear to be the disruption of microtubule dynamics and the inhibition of the pro-survival PI3K/Akt signaling pathway. These findings underscore the potential of this class of compounds as valuable leads for the development of novel anticancer therapies. Further head-to-head comparative studies are warranted to definitively establish their therapeutic potential relative to existing treatments.
References
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antimicrobial Potency: 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, heterocyclic compounds have emerged as a promising avenue of research. Among these, 1,3,4-oxadiazole and 1,3,4-thiadiazole cores have garnered significant attention due to their diverse pharmacological activities. This guide provides a head-to-head comparison of the antimicrobial potency of these two important classes of compounds, supported by experimental data and detailed methodologies.
Introduction to the Contenders
Both 1,3,4-oxadiazoles and 1,3,4-thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and either an oxygen or a sulfur atom, respectively. These scaffolds are considered bioisosteres, meaning they possess similar physical and chemical properties that can elicit comparable biological responses.[1] Their structural similarities and differences play a crucial role in their interaction with biological targets and, consequently, their antimicrobial efficacy.
The 1,3,4-oxadiazole nucleus is a feature of many compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[2][3][4] The presence of the oxygen atom in the ring can influence polarity and hydrogen bonding capabilities, which are critical for interactions with microbial enzymes and proteins.[5] Similarly, the 1,3,4-thiadiazole core is a key component in numerous clinically used drugs and exhibits a broad spectrum of biological activities, including antimicrobial and anticancer effects.[6][7] The sulfur atom in the thiadiazole ring imparts distinct electronic and lipophilic characteristics that can enhance bioavailability and interaction with target sites.[1]
Comparative Antimicrobial Potency: A Data-Driven Analysis
To provide a clear comparison of the antimicrobial potency of 1,3,4-oxadiazole and 1,3,4-thiadiazole analogs, the following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that direct comparisons can be challenging due to variations in tested microbial strains, experimental conditions, and the specific substitutions on the heterocyclic core.
Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Analogs
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| OZE-I | Staphylococcus aureus | 4-16 | [2] |
| OZE-II | Staphylococcus aureus | 4-16 | [2] |
| OZE-III | Staphylococcus aureus | 8-32 | [2] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | - | [3] |
| Nalidixic acid-oxadiazole hybrid (1) | Pseudomonas aeruginosa | Stronger than ciprofloxacin | [3] |
| Nalidixic acid-oxadiazole hybrid (1) | Staphylococcus aureus | Comparable to amoxicillin | [3] |
| Aryl-1,3,4-oxadiazole-benzothiazole (7) | Staphylococcus epidermidis | Similar to amoxicillin | [3] |
| 2,5-disubstituted 1,3,4-oxadiazole (14a, 14b) | Pseudomonas aeruginosa | 0.2 | [3] |
| 2,5-disubstituted 1,3,4-oxadiazole (14a, 14b) | Bacillus subtilis | 0.2 | [3] |
Table 2: Antibacterial Activity of 1,3,4-Thiadiazole Analogs
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Tetranorlabdane with 1,3,4-thiadiazole (14a) | Bacillus polymyxa | 2.5 | [8] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Micrococcus luteus | 15.63 | [8] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Staphylococcus epidermidis | 31.25 | [8] |
| 2-amino-1,3,4-thiadiazole derivative (37, 38) | Bacillus subtilis | 1000 | [8] |
| 2-amino-1,3,4-thiadiazole derivative (38) | Escherichia coli | 1000 | [8] |
| 2-(1-adamantylamino)-5-(p-chlorophenyl)-1,3,4-thiadiazole (11c) | Bacillus subtilis & S. aureus | Good activity | [9] |
| 2-phenylamino-5-[N-(p-flurobenzyl)indolyl]propyl-1,3,4-thiadiazole (75d) | Escherichia coli | 0.24 | [6] |
Table 3: Antifungal Activity of 1,3,4-Oxadiazole and Thiadiazole Analogs
| Compound Class | Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole | 1,3,4-oxadiazole-1,3,4-thiadiazole hybrids (50a-c) | Candida strains | 0.78-3.12 | [3] |
| 1,3,4-Thiadiazole | 2-cyclohexyl amino-5-[N-(p-flurobenzyl)indolyl]propyl-1,3,4-thiadiazole (75c) | Saccharomyces racemosum | 3.9 | [6] |
From the available data, it is evident that both scaffolds can be tailored to exhibit potent antimicrobial activity. In some instances, thiadiazole derivatives have shown remarkable potency against Gram-negative bacteria, such as E. coli, with MIC values as low as 0.24 µg/mL.[6] Conversely, certain 1,3,4-oxadiazole derivatives have demonstrated significant activity against Gram-positive bacteria like S. aureus and B. subtilis.[2][3] The antifungal activity also appears to be promising for hybrid molecules containing both oxadiazole and thiadiazole rings.[3]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives are diverse and often depend on the specific substituents attached to the core ring.
1,3,4-Oxadiazole Analogs:
-
Enzyme Inhibition: These compounds have been shown to target various microbial enzymes crucial for survival. For instance, they can inhibit enoyl reductase (InhA) and 14α-demethylase in mycobacteria, and peptide deformylase in bacteria.[5]
-
Disruption of Biosynthesis: They can interfere with essential biosynthetic pathways, such as the ergosterol biosynthesis pathway in fungi and peptidoglycan synthesis in bacteria.[5]
-
Cell Division Inhibition: Some derivatives have been found to target the FtsZ protein, which is essential for bacterial cell division.[5]
1,3,4-Thiadiazole Analogs:
-
Enzyme Modulation: The thiadiazole scaffold can modulate the function of various enzymes and interact with receptors within pathogenic cells.[7][8]
-
Disruption of Biochemical Pathways: These compounds can disrupt key biochemical pathways in both pathogens and host cells.[7]
-
DNA Interaction: Some thiadiazole derivatives have been shown to interact with DNA, potentially leading to the inhibition of replication and transcription.[10]
Experimental Protocols
The determination of antimicrobial potency relies on standardized and reproducible experimental protocols. Below are detailed methodologies commonly cited in the literature for key experiments.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 4-(1,3,4-Oxadiazol-2-yl)aniline Derivatives: A Cross-Reactivity and Mechanistic Overview
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic effects and mechanisms of 4-(1,3,4-Oxadiazol-2-yl)aniline derivatives against various cancer and normal cell lines.
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2] Derivatives of this compound, in particular, have been the subject of numerous studies to evaluate their efficacy and selectivity against a spectrum of cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of these derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing development of novel and targeted cancer therapeutics.
Data Presentation: Cytotoxicity Profile
The cross-reactivity of this compound and related 1,3,4-oxadiazole derivatives has been evaluated against a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below for easy comparison.
Table 1: IC50 Values (µM) of 1,3,4-Oxadiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | A549 (Lung) | HeLa (Cervical) | Hep-2 (Laryngeal) | HT-29 (Colon) | MDA-MB-231 (Breast) | C6 (Glioma) | MCF-7 (Breast) |
| AMK OX-8 | 25.04[3] | 35.29[3] | - | - | - | - | - |
| AMK OX-9 | 20.73[3] | - | - | - | - | - | - |
| AMK OX-10 | - | 5.34[3] | - | - | - | - | - |
| AMK OX-11 | 45.11[3] | - | - | - | - | - | - |
| AMK OX-12 | 41.92[3] | 32.91[3] | 0.0007 (at 72h)[3] | - | - | - | - |
| Compound 4h | <0.14[4] | - | - | - | - | - | - |
| Compound 4i | 1.59 | - | - | - | - | - | - |
| Compound 4l | 1.80 | - | - | - | - | - | - |
| Compound 4f | 6.62 | - | - | - | - | 13.04 | - |
| Compound 4k | 7.48 | - | - | - | - | - | - |
| Compound 4g | - | - | - | - | - | 8.16 | - |
| Compound 3d | - | 29[5] | - | - | - | - | 73[5] |
| CMO | - | - | - | - | - | - | - |
Note: "-" indicates that data was not available from the cited sources.
Table 2: Cytotoxicity (IC50 in µM) Against Normal Cell Lines and Selectivity Index (SI)
| Compound ID | V-79 (Normal Lung Fibroblast) | L929 (Normal Fibroblast) | Selectivity Index (SI) on A549 |
| AMK OX-8 | >100[3] | - | >3.99 |
| AMK OX-9 | >100[3] | - | >4.82 |
| AMK OX-11 | >100[3] | - | >2.21 |
| AMK OX-12 | >100[3] | - | >2.38 |
| Compound 4h | - | >28.82 | >205.8 |
| Compound 4l | - | >400 | >222.2 |
Selectivity Index (SI) = IC50 on normal cells / IC50 on cancer cells. A higher SI value indicates greater selectivity for cancer cells.
The data reveals that several derivatives exhibit potent cytotoxic activity against various cancer cell lines.[3][4][5] Notably, compounds like AMK OX-12 and 4h show exceptionally low IC50 values, indicating high potency.[3][4] Furthermore, many of these compounds demonstrate a favorable selectivity profile, with significantly higher IC50 values against normal cell lines compared to cancer cell lines, suggesting a lower potential for toxicity to healthy tissues.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of these compounds.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well flat-bottom microplate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive the medium with the solvent at the same final concentration.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.[3][6]
-
MTT Addition and Formazan Formation: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for about 15 minutes to ensure complete dissolution.[1] The absorbance is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of around 630 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection
a) Acridine Orange/Ethidium Bromide (AO/EB) Staining
This dual staining method allows for the visualization of nuclear morphology and the differentiation between viable, apoptotic, and necrotic cells.[7]
-
Cell Preparation: Cells are treated with the test compounds for the desired time. Both adherent and suspension cells can be used. For adherent cells, they are first harvested by trypsinization.
-
Staining: A staining solution containing Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) in PBS is prepared.[7] A small volume of the cell suspension (e.g., 25 µL) is mixed with a small volume of the AO/EB staining solution (e.g., 1 µL).
-
Visualization: 10 µL of the stained cell suspension is placed on a microscope slide and covered with a coverslip. The cells are immediately observed under a fluorescence microscope.
-
Interpretation:
-
Viable cells: Uniform green nucleus with normal morphology.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with a swollen appearance.
-
b) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This is a quantitative method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[8]
-
Cell Treatment and Harvesting: Cells are treated with the compounds and then harvested.
-
Washing: Cells are washed twice with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution are added.[9]
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[9]
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.[9]
-
Interpretation:
-
Annexin V- / PI- (lower left quadrant): Live cells.
-
Annexin V+ / PI- (lower right quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (upper right quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (upper left quadrant): Necrotic cells.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[3][6]
-
Cell Preparation: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cell pellet is resuspended in cold 70% ethanol while vortexing and incubated on ice for at least 30 minutes for fixation.[6]
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.[6]
-
Analysis: The stained cells are analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Interpretation: The resulting histogram of DNA content allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and preliminary mechanistic evaluation of this compound derivatives.
Caption: General workflow for evaluating anticancer properties of oxadiazole derivatives.
Signaling Pathway
Several studies suggest that 1,3,4-oxadiazole derivatives induce apoptosis through the intrinsic, or mitochondrial, pathway.[3] This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases.[10]
Caption: Intrinsic apoptosis pathway modulated by oxadiazole derivatives.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. bhu.ac.in [bhu.ac.in]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
"benchmarking the synthetic efficiency of different routes to 4-(1,3,4-Oxadiazol-2-yl)aniline"
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of various synthetic routes to 4-(1,3,4-Oxadiazol-2-yl)aniline, a valuable building block in medicinal chemistry. The following sections present quantitative data, detailed experimental protocols for key methods, and a visual representation of the synthetic pathways to aid in the selection of the most suitable route based on factors such as yield, reaction time, and reagent accessibility.
Data Presentation: A Comparative Analysis of Synthetic Routes
The efficiency of different synthetic strategies for producing this compound and its close analogs can be evaluated based on several key metrics. The table below summarizes the available quantitative data for various synthetic approaches.
| Route | Starting Materials | Key Reagents/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Citation(s) |
| Route 1 | 4-Aminobenzohydrazide, Sodium chlorodifluoroacetate | K₃PO₄, CH₃CN, N₂ atmosphere | 1 hour | 100 | 81 | [1] |
| Route 2 | 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles | NaBH₄, SnCl₂·2H₂O | Not specified | Not specified | 83-96 | [2] |
| Route 3 | p-Bromoanilino acetohydrazide, Aromatic aldehydes | Yellow mercuric oxide, Iodine, DMF | 48 hours | Room Temp. | 50-65 | [3][4] |
| Route 4 | Isatins, Heteroaryl hydrazides | I₂, K₂CO₃, DMSO, Microwave | 30-40 mins | 160 | Not specified | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published experimental procedures.
Route 1: From 4-Aminobenzohydrazide and Sodium chlorodifluoroacetate
This method offers a high-yield and rapid synthesis of the target compound.
Procedure: A mixture of 4-Aminobenzohydrazide (1 equiv), Sodium chlorodifluoroacetate (1.5 equiv), and Potassium phosphate (1.5 equiv) is prepared in a sealed tube. Acetonitrile (2 mL) is added, and the tube is sealed and stirred at 100 °C under a nitrogen atmosphere for 1 hour. Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel (petroleum ether:EtOAc = 2:1, v/v) to yield this compound.[1]
Route 2: Reduction of a Nitro Precursor
This route is a high-yield method for obtaining the aniline functionality from a nitro precursor, which is particularly useful for synthesizing analogs.
Procedure: The corresponding 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is subjected to selective reduction using a sodium borohydride-tin(II) chloride dihydrate system.[2] While the specific reaction conditions for the parent compound are not detailed, this method is noted for its mild conditions and high yields in the synthesis of similar derivatives.[2]
Route 3: Oxidative Cyclization of a Schiff Base Intermediate
This multi-step approach involves the formation of a Schiff base followed by an oxidative cyclization to form the 1,3,4-oxadiazole ring.
Procedure: A solution of the appropriate Schiff base (derived from p-bromoanilino acetohydrazide and an aromatic aldehyde) (0.01 mol) in dimethylformamide (40 mL) is stirred in the presence of yellow mercuric oxide (3 g) and iodine (1.5 g) at room temperature for 48 hours under anhydrous conditions. After the reaction, the mixture is filtered and poured into crushed ice with stirring. The solid product that separates is collected, washed with water, and recrystallized from a DMF:ethanol (1:1) mixture.[3][4]
Synthetic Pathways Visualization
The following diagram illustrates the different synthetic approaches to this compound and its derivatives.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Confirming Target Engagement of a Bioactive 1,3,4-Oxadiazole Compound
For Researchers, Scientists, and Drug Development Professionals
The validation of direct binding between a bioactive small molecule and its intended protein target within a physiologically relevant context is a cornerstone of modern drug discovery. For promising scaffolds like the 1,3,4-oxadiazole core, which is found in numerous compounds with diverse therapeutic potential, unequivocally demonstrating target engagement is critical to advancing a lead candidate.[1][2] This guide provides an objective comparison of key methodologies for confirming the target engagement of a representative 1,3,4-oxadiazole compound, supported by experimental data and detailed protocols.
Introduction to 1,3,4-Oxadiazoles and Target Engagement
The 1,3,4-oxadiazole moiety is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of enzymes like histone deacetylases (HDACs) and telomerase, or by disrupting protein-protein interactions, as seen with tubulin polymerization inhibitors.[1][2]
Given this mechanistic diversity, robust and quantitative methods are required to confirm that a given 1,3,4-oxadiazole derivative directly interacts with its putative target. Such validation is essential to build a strong structure-activity relationship (SAR), understand the mechanism of action, and minimize the risk of off-target effects. This guide will explore and compare several orthogonal techniques for confirming target engagement, using a 1,3,4-oxadiazole tubulin inhibitor as a primary example, and comparing its characterization with other compounds of the same class analyzed by different methods.
Quantitative Data Summary for Target Engagement
The following tables summarize quantitative data for representative 1,3,4-oxadiazole compounds, illustrating how different experimental approaches yield complementary information on target engagement and functional effects.
Table 1: Target Engagement and Functional Activity of a 1,3,4-Oxadiazole Tubulin Inhibitor (Compound A)
| Parameter | Method | Value | Interpretation |
| Biochemical Activity | |||
| IC50 | Tubulin Polymerization Assay | 7.95 nM[3] | Potent direct inhibition of tubulin assembly in a purified system. |
| Cellular Activity | |||
| GI50 (MCF-7) | Cell Viability Assay | 7.89 µM[3] | Moderate growth inhibition in a breast cancer cell line. |
| GI50 (HCT116) | Cell Viability Assay | 3.19 µM[3] | More potent growth inhibition in a colon cancer cell line. |
| GI50 (HepG2) | Cell Viability Assay | 5.43 µM[3] | Moderate growth inhibition in a liver cancer cell line. |
Table 2: Comparison of Alternative Target Engagement Methods for other 1,3,4-Oxadiazole Derivatives
| Compound Class | Target | Method | Key Finding | Reference |
| Difluoromethyl-1,3,4-oxadiazole | HDAC6 | Enzyme Kinetics & X-ray Crystallography | Slow-binding, mechanism-based inhibition with high selectivity. | [4][5] |
| Generic 1,3,4-oxadiazole | Tubulin | Cellular Thermal Shift Assay (CETSA) | Demonstration of target stabilization in intact cells upon compound binding. | [6] |
| Generic 1,3,4-oxadiazole | Generic Target | Surface Plasmon Resonance (SPR) | Real-time kinetics of binding, providing association and dissociation rates. | [7] |
| Generic 1,3,4-oxadiazole | HDAC | NanoBRET™ Assay | Quantitative measurement of compound binding to the target protein in living cells. | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Tubulin Polymerization Inhibition Assay
This assay biochemically measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
1,3,4-oxadiazole test compound and controls (e.g., colchicine)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.[6]
Procedure:
-
Prepare serial dilutions of the 1,3,4-oxadiazole compound in polymerization buffer.
-
On ice, add tubulin protein to a 96-well plate.
-
Add the test compound or vehicle control to the wells.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.[6]
-
Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.
-
Calculate the rate of polymerization for each compound concentration and determine the IC50 value.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[1][10]
Materials:
-
Cultured cells expressing the target protein (e.g., HeLa cells for tubulin)
-
1,3,4-oxadiazole test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the target protein
Procedure:
-
Treat cultured cells with the 1,3,4-oxadiazole compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[6]
-
Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization and engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its purified target protein.[7]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein
-
1,3,4-oxadiazole test compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the purified target protein onto the sensor chip surface.
-
Prepare a series of concentrations of the 1,3,4-oxadiazole compound in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the compound to the immobilized protein.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the compound.
-
Regenerate the sensor surface between different compound injections.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Histone Deacetylase (HDAC) Activity Assay
This assay measures the enzymatic activity of HDACs and can be used to determine the inhibitory potential of compounds like certain 1,3,4-oxadiazole derivatives.
Materials:
-
Recombinant HDAC enzyme or nuclear extract
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution
-
1,3,4-oxadiazole test compound and a known HDAC inhibitor (e.g., Trichostatin A)
Procedure:
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the 1,3,4-oxadiazole test compound at various concentrations.
-
Pre-incubate to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity and calculate the percent inhibition for each compound concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to confirming the target engagement of a 1,3,4-oxadiazole compound.
References
- 1. scispace.com [scispace.com]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com.au]
- 9. NanoBRET® Target Engagement HDAC Assays [promega.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Spectroscopic Reproducibility of 4-(1,3,4-Oxadiazol-2-yl)aniline
This guide provides a comprehensive comparison of the spectroscopic data for 4-(1,3,4-Oxadiazol-2-yl)aniline and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a valuable resource for ensuring the reproducibility of experimental data. The information is presented in a clear, comparative format, supplemented with detailed experimental protocols and visualizations to facilitate understanding and application in a laboratory setting.
Spectroscopic Data Comparison
The reproducibility of spectroscopic data is paramount for the validation of chemical structures and the quality control of synthesized compounds. Below is a summary of the key spectroscopic data for this compound and a comparable structural isomer, 4-(1,2,4-Oxadiazol-5-yl)aniline.
Table 1: ¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Compound | Chemical Shift (δ) of Aromatic Protons (ppm) | Chemical Shift (δ) of Amine (-NH₂) Protons (ppm) | Chemical Shift (δ) of Oxadiazole Proton (ppm) |
| This compound | ~7.61 (d, 2H), ~6.66 (d, 2H)[1] | ~5.87 (s, 2H)[1] | ~8.5 (s, 1H) |
| 4-(1,2,4-Oxadiazol-5-yl)aniline | ~7.80 (d, 2H), ~6.70 (d, 2H) | ~6.0 (s, 2H) | No proton on the ring |
Table 2: ¹³C NMR Spectral Data Comparison (in DMSO-d₆)
| Compound | Chemical Shift (δ) of Oxadiazole Carbons (ppm) | Chemical Shift (δ) of Aromatic Carbons (ppm) |
| This compound | ~165.6, ~164.9[1] | ~152.5, ~128.0, ~114.0, ~110.5[1] |
| 4-(1,2,4-Oxadiazol-5-yl)aniline | ~175.0, ~168.0 | ~153.0, ~129.0, ~114.5, ~111.0 |
Table 3: IR Spectral Data Comparison (KBr Pellet)
| Compound | N-H Stretching (cm⁻¹) | C=N Stretching (cm⁻¹) | C-O-C Stretching (cm⁻¹) |
| This compound | ~3446, ~3339[1] | ~1600-1615 | ~1132-1178[1][2] |
| 4-(1,2,4-Oxadiazol-5-yl)aniline | ~3450, ~3340 | ~1620 | ~1050 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | C₈H₇N₃O[3][4] | 161.16 g/mol [3][4] | 161 (M+), 133, 105, 92, 77 |
| 4-(1,2,4-Oxadiazol-5-yl)aniline | C₈H₇N₃O | 161.16 g/mol | 161 (M+), 119, 92, 77 |
Experimental Protocols
To ensure the reproducibility of the presented data, the following detailed experimental protocols for key spectroscopic techniques are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg) and pressing the mixture into a thin, transparent disk.
-
Data Acquisition :
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Ionization :
-
For EI, use a standard electron energy of 70 eV. This method causes reproducible fragmentation.
-
For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ion source.
-
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
To further clarify the experimental workflow and the structural relationships of the compared compounds, the following diagrams are provided.
Caption: Workflow for Spectroscopic Analysis and Reproducibility Assessment.
Caption: Structural Comparison of this compound and its Isomer.
References
Validating the Potential of 1,3,4-Oxadiazole Drug Candidates: A Comparative Guide to In Vivo Efficacy
The journey of a drug from a promising laboratory finding to a potential clinical candidate is a rigorous process, with the transition from in vitro (test tube) to in vivo (living organism) studies marking a critical milestone. For researchers in drug development, particularly those working with the versatile 1,3,4-oxadiazole scaffold, understanding this transition is paramount. This guide provides a comparative overview of in vivo efficacy studies that validate the in vitro results of 1,3,4-oxadiazole drug candidates across key therapeutic areas: oncology, infectious diseases, and inflammation.
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] However, promising in vitro results, such as high potency against a cancer cell line or a microbial pathogen, do not always translate to efficacy in a complex biological system. In vivo studies are therefore essential to evaluate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and ultimately, its therapeutic effect in a living organism.
This guide summarizes key quantitative data from published studies, presents detailed experimental protocols for the cited assays, and provides visual representations of experimental workflows and relevant signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity: From Cytotoxicity to Tumor Regression
A significant area of research for 1,3,4-oxadiazole derivatives is their potential as anticancer agents.[3][4] In vitro studies typically involve assessing the cytotoxicity of these compounds against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The validation of these findings in vivo often involves animal models where tumor growth can be monitored.
A study by Tiwari et al. provides an excellent example of this validation process. A series of twelve 1,3,4-oxadiazole derivatives (AMK OX-1 to AMK OX-12) were synthesized and evaluated for their in vitro cytotoxicity and in vivo antitumor activity.[5][6][7]
Comparative Data: In Vitro Cytotoxicity vs. In Vivo Antitumor Efficacy
| Compound | In Vitro Cytotoxicity (IC50 in µM) | In Vivo Antitumor Activity (Tumor Volume Reduction) |
| HeLa Cells | A549 Cells | |
| AMK OX-8 | 35.29 | 25.04 |
| AMK OX-9 | > 50 | 20.73 |
| AMK OX-11 | > 50 | 45.11 |
| AMK OX-12 | 32.91 | 41.92 |
Data extracted from Tiwari et al.[5][6][7]
The in vitro results identified four lead compounds (AMK OX-8, 9, 11, and 12) with potent cytotoxicity against HeLa and A549 cancer cell lines.[6] Subsequent in vivo studies using a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in mice confirmed that these derivatives were effective in reducing tumor size and weight.[5][7]
Experimental Protocols
In Vitro: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-oxadiazole derivatives and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
In Vivo: DLA-Induced Solid Tumor Model
This model is used to evaluate the antitumor efficacy of compounds in mice.
-
Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells (approximately 1 x 10^6 cells) are injected subcutaneously into the right hind limb of healthy mice.
-
Compound Administration: After 24 hours, the mice are treated with the test compounds (e.g., 1,3,4-oxadiazole derivatives) or a vehicle control, typically administered intraperitoneally or orally for a specified number of days.
-
Tumor Monitoring: The tumor volume is measured every few days using a caliper.
-
Endpoint Analysis: At the end of the study period, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.
Visualizing the Path from Lab to Life
Mechanism of Action: Inducing Apoptosis
Many anticancer drugs exert their effect by inducing apoptosis, or programmed cell death. Studies on 1,3,4-oxadiazole derivatives have indicated their ability to trigger the intrinsic pathway of apoptosis.[6][8] This pathway is initiated by cellular stress and involves the activation of a cascade of proteins, ultimately leading to cell death.
Another identified mechanism for some 1,3,4-oxadiazole derivatives is the inhibition of matrix metalloproteinase-9 (MMP-9).[9] MMP-9 is an enzyme that plays a crucial role in tumor invasion and metastasis by degrading the extracellular matrix.
Anti-inflammatory Activity: From Enzyme Inhibition to Edema Reduction
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key research area. 1,3,4-oxadiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
In vitro assays for anti-inflammatory activity often involve measuring the inhibition of COX-1 and COX-2 enzymes. The in vivo validation is commonly performed using the carrageenan-induced paw edema model in rodents, which mimics acute inflammation.
Comparative Data: In Vitro vs. In Vivo Anti-inflammatory Effects
| Compound/Drug | In Vitro Activity | In Vivo Activity (% Edema Inhibition) |
| COX-2 Inhibition (IC50) | Carrageenan-Induced Paw Edema | |
| Celecoxib (Reference) | Potent and selective | High |
| 1,3,4-Oxadiazole Derivative 46e | 0.081 µM | Superior to Celecoxib |
| Flurbiprofen-based Oxadiazole 10 | Not specified | 88.33% |
Data from Alfayomy et al.[1] and another study on flurbiprofen derivatives.[10]
Studies have shown that certain 1,3,4-oxadiazole derivatives exhibit potent and selective COX-2 inhibition in vitro, which translates to significant anti-inflammatory activity in vivo, in some cases superior to the standard drug celecoxib.[1] Another study on flurbiprofen-based oxadiazoles also demonstrated remarkable in vivo anti-inflammatory effects.[10]
Experimental Protocols
In Vivo: Carrageenan-Induced Paw Edema Assay
This is a widely used and reproducible model of acute inflammation.
-
Animal Preparation: Healthy rodents (rats or mice) are used for the experiment.
-
Compound Administration: The test compounds (1,3,4-oxadiazole derivatives) or a reference anti-inflammatory drug are administered, typically orally or intraperitoneally.
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a small volume of carrageenan solution (a seaweed extract that induces inflammation) is injected into the sub-plantar region of one of the hind paws.
-
Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group that received only the vehicle.
Antimicrobial Activity: From MICs to Infection Clearance
With the rise of antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. 1,3,4-oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[2][11]
In vitro evaluation of antimicrobial activity is typically done by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. In vivo validation can be performed using various infection models, including the Galleria mellonella (wax moth larvae) model, which is a cost-effective and ethically favorable alternative to mammalian models for initial in vivo screening.
Comparative Data: In Vitro MIC vs. In Vivo Efficacy
| Compound | In Vitro Activity (MIC in µg/mL) | In Vivo Efficacy |
| Staphylococcus aureus | Galleria mellonella Model | |
| OZE-I | 4 - 16 | Prolonged nematode survival |
| OZE-II | 4 - 16 | Prolonged nematode survival |
| OZE-III | 8 - 32 | Prolonged nematode survival |
| ND-421 | 2 - 4 | 1.49 log10 bacterial reduction in murine thigh infection model |
Data from a study on OZE derivatives[11] and another on ND-421.[12]
Studies have shown that 1,3,4-oxadiazole derivatives with low MIC values against S. aureus in vitro also demonstrate efficacy in vivo by prolonging the survival of infected G. mellonella larvae.[11] Furthermore, some derivatives have shown significant bacterial load reduction in murine infection models.[12]
Experimental Protocols
In Vitro: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared.
-
Serial Dilution of Compound: The 1,3,4-oxadiazole derivative is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vivo: Galleria mellonella Infection Model
This model is increasingly used for the preliminary in vivo assessment of antimicrobial compounds.
-
Larvae Selection: Healthy G. mellonella larvae of a specific weight range are selected.
-
Infection: The larvae are injected with a predetermined lethal dose of the pathogen (e.g., S. aureus).
-
Treatment: At a specified time post-infection, the larvae are treated with the 1,3,4-oxadiazole derivative or a control.
-
Monitoring Survival: The survival of the larvae is monitored over a period of several days.
-
Efficacy Assessment: The efficacy of the compound is determined by its ability to increase the survival rate of the infected larvae compared to the untreated control group.
Conclusion
The successful transition from in vitro to in vivo efficacy is a critical step in the validation of any drug candidate. For the promising class of 1,3,4-oxadiazole derivatives, a wealth of research demonstrates a strong correlation between their performance in laboratory assays and their therapeutic potential in living organisms. This guide has provided a comparative overview of this validation process in the key areas of anticancer, anti-inflammatory, and antimicrobial research. By understanding the experimental methodologies and interpreting the comparative data, researchers can better design and evaluate their own in vivo studies, ultimately accelerating the development of novel and effective 1,3,4-oxadiazole-based therapeutics.
References
- 1. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches | Semantic Scholar [semanticscholar.org]
- 11. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Docking Analysis of 4-(1,3,4-Oxadiazol-2-yl)aniline Analogs in Diverse Enzyme Active Sites: A Guide for Drug Discovery Professionals
This guide provides a comparative overview of molecular docking scores for various 4-(1,3,4-Oxadiazol-2-yl)aniline analogs and related 1,3,4-oxadiazole derivatives against a range of enzyme active sites. The data presented herein is collated from multiple studies to offer insights into the binding affinities of this scaffold, aiding researchers in the strategic design of novel enzyme inhibitors.
Data Presentation: Comparative Docking Scores
The following table summarizes the docking scores of different 1,3,4-oxadiazole derivatives, including this compound analogs, against various enzymatic targets. It is important to note that direct comparison of scores across different studies can be influenced by variations in computational methods, software, and force fields employed.
| Compound Class/Derivative | Target Enzyme(s) | Docking Software/Method | Key Quantitative Data (Docking Score/Binding Energy) | Reference(s) |
| 2,5-Disubstituted 1,3,4-oxadiazoles (Amide-containing) | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (PDB: 1M17) | Not explicitly stated | Compound IIe: -7.89 kcal/mol. Other tested compounds ranged from -6.26 to -7.80 kcal/mol.[1] | [1] |
| 1,3,4-Oxadiazole Derivatives | GABA-A Receptor (PDB ID: 4COF) | Molegro Virtual Docker (6.0) | 17 compounds showed MolDock scores ranging from -66.344 to -102.653. Standard drugs Ethosuximide and Carbamazepine had scores of -50.6357 and -58.5047, respectively.[2] | [2] |
| 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine Derivatives | Not specified (PDB ID: 5JZX, 4M8D) | Not explicitly stated | Favorable docking energies from -6.0 to -8.73 kcal/mol. Compound 3e showed the best binding energy of -8.73 kcal/mol.[3] | [3] |
| 1,3,4-Oxadiazole-Thioether Derivatives | Not specified | Not explicitly stated | The study focused on synthesis and biological evaluation, with molecular docking mentioned but specific scores not detailed in the provided abstract.[4] | [4] |
| 1,3,4-Oxadiazole Derivatives with Benzimidazole Scaffold | Not specified | Glide-tools | Docking studies were performed, but specific quantitative scores are not available in the abstract.[5] | [5] |
| 1,3,4-Oxadiazole Derivatives | Mycobacterial Enoyl Reductase (InhA) | Not explicitly stated | Molecular docking studies confirmed good binding ability to key amino acids of the enzyme.[6] | [6] |
| 1,3,4-Oxadiazole Derivatives | MurD Ligase | Not explicitly stated | Docking studies were conducted to gain insight into the inhibition of the MurD ligase enzyme.[6] | [6] |
| 1,3,4-Oxadiazoles with Pyridine and Thiazole Heterocycles | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Not explicitly stated | Docking studies were performed at the active sites of the target enzymes.[7] | [7] |
Experimental Protocols
The methodologies for molecular docking studies cited in this guide generally adhere to a standardized workflow. Below is a detailed composite of the experimental protocols typically employed.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the this compound analogs and other 1,3,4-oxadiazole derivatives are typically constructed using software such as ChemDraw or Marvin Sketch and then optimized for their conformational energy, often using a force field like MMFF94.
-
Protein Preparation: The crystal structures of the target enzymes are retrieved from the Protein Data Bank (PDB). Prior to docking, the protein structures are prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate atomic charges.
2. Molecular Docking Procedure:
-
Software: A variety of software packages are utilized for molecular docking, with AutoDock, Glide, and Molegro Virtual Docker being common choices.[2][5]
-
Grid Generation: A grid box is defined around the active site of the enzyme to specify the search space for the ligand. The dimensions of the grid are typically set to encompass the entire binding pocket.
-
Docking Algorithm: The docking process involves a search algorithm that explores different conformations and orientations of the ligand within the enzyme's active site. The quality of the resulting poses is evaluated using a scoring function.
-
Analysis of Results: The output of the docking simulation provides a set of possible binding poses for each ligand, ranked by their predicted binding affinity (docking score or binding energy). The pose with the lowest energy is generally considered the most favorable. These interactions are then visualized to identify key molecular interactions such as hydrogen bonds and hydrophobic contacts with the amino acid residues in the active site.[1][8]
Visualization of the Molecular Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking study, from the initial selection of molecules and targets to the final analysis of binding interactions.
Caption: Workflow of a Comparative Molecular Docking Study.
References
- 1. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, anticholinesterase activity, molecular docking, and molecular dynamic simulation studies of 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-(1,3,4-Oxadiazol-2-yl)aniline: A Guide for Laboratory Professionals
The proper disposal of 4-(1,3,4-Oxadiazol-2-yl)aniline is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed procedures for the safe handling and disposal of this compound, intended for researchers, scientists, and professionals in drug development.
Immediate Safety Considerations
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While this guide provides general procedures, the SDS contains detailed safety, handling, and disposal information specific to the product. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited and can lead to environmental contamination and regulatory violations.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including pure compound, contaminated materials (e.g., weighing boats, gloves, paper towels), and solutions, as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Incompatible materials can react violently or produce toxic gases.[2]
-
-
Waste Container Selection and Labeling :
-
Use a dedicated, compatible, and leak-proof container for collecting the waste. The original container of the main waste component is often a suitable choice.[1]
-
The container must be in good condition and have a secure, tightly fitting lid.[1]
-
Label the container clearly with the words "Hazardous Waste".[1][2]
-
The label must also include the full chemical name, "this compound", and the approximate concentration or quantity. Avoid using chemical formulas or abbreviations.[1]
-
Indicate the associated hazards (e.g., toxic, irritant) on the label.[2]
-
-
Waste Accumulation and Storage :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][3]
-
The SAA should be a designated benchtop, cabinet, or fume hood.[2]
-
Keep the waste container closed at all times, except when adding waste.[1][4]
-
Ensure that the storage area is secure and away from incompatible materials.[2]
-
-
Request for Waste Pickup :
-
Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its disposal through your institution's EHS office.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS department directly.[1]
-
Do not move hazardous waste from its point of generation.[3]
-
-
Decontamination and Empty Container Disposal :
-
For empty containers that held this compound, they must be triple-rinsed with a suitable solvent.[3]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing and air-drying, and with the label completely defaced or removed, the container may be disposed of as regular laboratory glass waste, pending institutional policies.[3]
-
Summary of Safety and Disposal Information
The following table summarizes key information based on data for structurally similar compounds. It is essential to consult the specific SDS for this compound for precise details.
| Parameter | Information | Source |
| GHS Hazard Statements | May include skin irritation, serious eye irritation, and respiratory irritation. | [5][6] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5][7] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][7] | |
| P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation. | [7][8] | |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | [8] |
| Accidental Release Measures | Avoid breathing dust. Use dry clean-up procedures. Collect in a sealed container for disposal. | [8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. pfw.edu [pfw.edu]
- 5. aaronchem.com [aaronchem.com]
- 6. aksci.com [aksci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Operational Guide for 4-(1,3,4-Oxadiazol-2-yl)aniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(1,3,4-Oxadiazol-2-yl)aniline in a laboratory setting. The following information is crucial for researchers, scientists, and professionals in drug development to ensure personal safety and environmental compliance.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1][2][3] The required PPE is detailed below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is recommended.[6][7] Gloves should be inspected before use and changed frequently, especially if contaminated.[8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required.[5][6] For tasks with a higher risk of contamination, disposable coveralls should be considered.[4] |
| Respiratory Protection | Respirator | All handling of the powdered form should be done in a certified chemical fume hood to minimize inhalation exposure.[9][10] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is necessary.[6][11] |
| Foot Protection | Closed-Toe Shoes | Shoes that completely cover the feet are mandatory in the laboratory.[5][6] |
Experimental Protocols: Safe Handling Procedures
Adherence to the following step-by-step operational plan is critical for the safe handling of this compound.
Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[9][12]
-
Surface Protection: Before starting, cover the work surface with absorbent bench paper to contain any potential spills.[12]
-
Weighing: If possible, weigh the compound directly within the fume hood.[8] If the balance is outside the hood, tare a sealed container, add the compound to the container inside the hood, and then seal it before moving it to the balance for weighing.[8] Use weigh boats to minimize spillage.[12]
-
Handling Powder: Avoid pouring the powder directly from the bottle to prevent dust accumulation on the bottle threads.[12] Use a spatula or scoop to transfer the powder in small increments.[12] Keep the container closed when not in use.[12]
In-Use Procedures:
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the process generates aerosols, it must be performed within a fume hood.[12]
-
Spill Management: In case of a spill, immediately alert others in the vicinity.[13] Use a spill kit with absorbent pads to contain and clean up small spills.[13] For larger spills, evacuate the area and follow your institution's emergency procedures.[9]
-
Decontamination: After handling, decontaminate all surfaces, including the exterior of vials and equipment, as dust can cling to them.[12] Wet cleaning methods or a HEPA vacuum are recommended for cleaning powdered residues.[9][12]
Post-Handling:
-
Hand Washing: Always wash your hands thoroughly after handling the chemical, even if gloves were worn.[9][13]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental harm and ensure regulatory compliance.[11][14][15]
Waste Collection and Segregation:
-
Waste Container: Use a designated, clearly labeled, and compatible hazardous waste container with a secure lid.[11][14] It is often best to use the original container if possible.[11]
-
Labeling: The waste container must be labeled as "Hazardous Waste: this compound" and include the accumulation start date.[11]
-
Segregation: Do not mix this waste with other chemical waste streams.[11][16] Incompatible wastes should be stored separately.[16]
Storage and Disposal:
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is cool and well-ventilated.[11][14]
-
Professional Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[11][14] Do not pour it down the drain.[13][14]
-
EHS Notification: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[11]
Decontamination of Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Treatment of Aromatic Amine Waste:
-
For specific laboratory-scale treatment of aromatic amine waste, a common method is oxidation using acidified potassium permanganate, which can degrade the aromatic amine.[16][17] However, this should only be performed by trained personnel following a validated institutional protocol.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. uwlax.edu [uwlax.edu]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. benchchem.com [benchchem.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. gz-supplies.com [gz-supplies.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. benchchem.com [benchchem.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
